Product packaging for Allopumiliotoxin 267a(Cat. No.:CAS No. 73376-38-2)

Allopumiliotoxin 267a

Cat. No.: B1235723
CAS No.: 73376-38-2
M. Wt: 267.41 g/mol
InChI Key: LWXKAVPXEDNHLL-VRUXTKGDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allopumiliotoxin 267a is an alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29NO2 B1235723 Allopumiliotoxin 267a CAS No. 73376-38-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73376-38-2

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

(6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol

InChI

InChI=1S/C16H29NO2/c1-4-5-7-12(2)10-13-11-17-9-6-8-14(17)16(3,19)15(13)18/h10,12,14-15,18-19H,4-9,11H2,1-3H3/b13-10+/t12-,14+,15-,16-/m1/s1

InChI Key

LWXKAVPXEDNHLL-VRUXTKGDSA-N

SMILES

CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O

Isomeric SMILES

CCCC[C@@H](C)/C=C/1\CN2CCC[C@H]2[C@@]([C@@H]1O)(C)O

Canonical SMILES

CCCCC(C)C=C1CN2CCCC2C(C1O)(C)O

Synonyms

allo-pumiliotoxin 267A
allopumiliotoxin 267A

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of Allopumiliotoxin 267a in Poison Dart Frogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopumiliotoxin 267a, a potent neurotoxin, stands as a compelling subject of study in the fields of natural product chemistry, pharmacology, and toxicology. First identified in the skin secretions of poison dart frogs of the family Dendrobatidae, this complex indolizidine alkaloid is a testament to the intricate chemical defense mechanisms evolved in the animal kingdom.[1][2] Notably, it is not produced de novo by the frogs but is rather a metabolic product of pumiliotoxin 251D, a compound sequestered from their diet of arthropods.[1] This biotransformation results in a molecule with significantly enhanced biological activity, making it a molecule of interest for understanding toxin evolution and for its potential as a pharmacological tool. This guide provides a comprehensive overview of the discovery, structure, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in the field.

Discovery and Isolation

This compound was discovered as part of extensive studies on the chemical defenses of poison dart frogs. It is found in the skin of several species of the genus Dendrobates.[1] The biosynthesis of this compound is a fascinating example of metabolic modification of a dietary precursor. The frogs ingest pumiliotoxin 251D from arthropods, which is then hydroxylated to the more toxic this compound.[1][3][4] This enzymatic conversion is catalyzed by a pumiliotoxin 7-hydroxylase.[3][4]

Experimental Protocol: Isolation from Frog Skin

The isolation of this compound from the skin of Dendrobates species is a multi-step process involving extraction and chromatographic separation.

Materials:

  • Frog skin tissue

  • Methanol

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction: Frog skins are minced and extracted with methanol. The methanolic extract is then concentrated under reduced pressure.

  • Acid-Base Extraction: The residue is dissolved in 0.1 N HCl and washed with CH₂Cl₂ to remove neutral and acidic compounds. The acidic aqueous layer is then basified with 0.1 N NaOH to a pH of approximately 9-10.

  • Alkaloid Extraction: The basic aqueous solution is extracted multiple times with CH₂Cl₂. The combined organic layers contain the crude alkaloid fraction.

  • Drying and Concentration: The CH₂Cl₂ extract is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Chromatographic Purification: The crude alkaloid mixture is subjected to column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to separate the different alkaloids. Fractions are monitored by thin-layer chromatography (TLC) or GC-MS.

  • Identification: Fractions containing this compound are identified by their characteristic mass spectrum and retention time on GC-MS.

Workflow for Alkaloid Extraction from Frog Skin:

G cluster_extraction Extraction cluster_acid_base Acid-Base Partitioning cluster_purification Purification & Analysis Frog Skin Frog Skin Methanol Extraction Methanol Extraction Frog Skin->Methanol Extraction Concentrated Extract Concentrated Extract Methanol Extraction->Concentrated Extract Dissolve in 0.1N HCl Dissolve in 0.1N HCl Concentrated Extract->Dissolve in 0.1N HCl Wash with CH2Cl2 Wash with CH2Cl2 Dissolve in 0.1N HCl->Wash with CH2Cl2 Basify with 0.1N NaOH Basify with 0.1N NaOH Wash with CH2Cl2->Basify with 0.1N NaOH Extract with CH2Cl2 Extract with CH2Cl2 Basify with 0.1N NaOH->Extract with CH2Cl2 Crude Alkaloids Crude Alkaloids Extract with CH2Cl2->Crude Alkaloids Column Chromatography Column Chromatography Crude Alkaloids->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection GC-MS Analysis GC-MS Analysis Fraction Collection->GC-MS Analysis Pure this compound Pure this compound GC-MS Analysis->Pure this compound

Figure 1. Workflow for the isolation of this compound.

Structure and Physicochemical Properties

This compound possesses a complex indolizidine core with a characteristic alkylidene side chain. Its chemical formula is C₁₆H₂₉NO₂, with a molar mass of 267.413 g·mol⁻¹.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₉NO₂
Molar Mass 267.413 g·mol⁻¹
IUPAC Name (6E,7R,8R,8aS)-8-Methyl-6-[(2R)-2-methylhexylidene]octahydroindolizine-7,8-diol
CAS Number 73376-38-2
Spectroscopic Data

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AtomChemical Shift (δ, ppm)
236.1
326.2
556.4
6125.1
776.9
874.3
8a67.8
C-Me24.5
1'142.0
2'34.8
2'-Me20.1
3'37.0
4'29.5
5'22.9
6'14.2
(Data sourced from PubChem)

Table 3: Key Mass Spectrometry Fragmentation Ions of this compound (ESI-MS/MS)

m/zProposed Fragment Structure/Loss
250[M+H - H₂O]⁺
232[M+H - 2H₂O]⁺
182[C₁₀H₁₆NO₂]⁺ - Resulting from cleavage of the alkylidene side chain
70[C₄H₈N]⁺ - Characteristic fragment of the indolizidine ring

Total Synthesis

The complex structure of this compound has made it a challenging target for total synthesis. Several synthetic routes have been developed, often featuring elegant stereocontrolled reactions. One notable approach involves the use of a chiral dihydropyridone intermediate.[2] Another successful strategy employs a Nozaki-Hiyama-Kishi cyclization.[2]

Representative Synthetic Strategy: Chiral Dihydropyridone Approach

This approach builds the indolizidine core from a chiral dihydropyridone, allowing for precise control of the stereochemistry.

Conceptual Workflow for the Synthesis of (+)-Allopumiliotoxin 267a:

G Chiral Dihydropyridone Chiral Dihydropyridone Indolizidinone Intermediate Indolizidinone Intermediate Chiral Dihydropyridone->Indolizidinone Intermediate [Multiple Steps] Side Chain Introduction Side Chain Introduction Indolizidinone Intermediate->Side Chain Introduction [e.g., Wittig or Horner-Wadsworth-Emmons reaction] Final Modifications Final Modifications Side Chain Introduction->Final Modifications [e.g., Reduction, Hydroxylation] (+)-Allopumiliotoxin 267a (+)-Allopumiliotoxin 267a Final Modifications->(+)-Allopumiliotoxin 267a G cluster_neuron Neuron Voltage-gated Na+ Channel Voltage-gated Na+ Channel Increased Na+ Influx Increased Na+ Influx Voltage-gated Na+ Channel->Increased Na+ Influx Voltage-gated K+ Channel Voltage-gated K+ Channel Altered K+ Efflux Altered K+ Efflux Voltage-gated K+ Channel->Altered K+ Efflux Ca2+-dependent ATPase Ca2+-dependent ATPase Inhibition of Ca2+ Pumping Inhibition of Ca2+ Pumping Ca2+-dependent ATPase->Inhibition of Ca2+ Pumping Membrane Depolarization Membrane Depolarization Increased Na+ Influx->Membrane Depolarization Altered K+ Efflux->Membrane Depolarization Neuronal Hyperexcitability Neuronal Hyperexcitability Membrane Depolarization->Neuronal Hyperexcitability Convulsions Convulsions Neuronal Hyperexcitability->Convulsions This compound This compound This compound->Voltage-gated Na+ Channel Activates This compound->Voltage-gated K+ Channel Modulates This compound->Ca2+-dependent ATPase Inhibits

References

The Natural Origin of Allopumiliotoxin 267A in Dendrobates: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Allopumiliotoxin 267A (aPTX 267A) is a potent indolizidine alkaloid found in the skin secretions of certain species of neotropical poison frogs of the genus Dendrobates. This toxin is not biosynthesized by the frogs themselves but is a metabolic byproduct of a precursor molecule, Pumiliotoxin 251D (PTX 251D), which is sequestered from their diet. This technical guide provides an in-depth analysis of the natural sources of PTX 251D, the experimental methodologies used to identify these sources, the metabolic conversion to aPTX 267A, and the physiological mechanisms of alkaloid sequestration in Dendrobates frogs.

Dietary Sources of Pumiliotoxin 251D

The "dietary hypothesis" posits that poison frogs acquire their chemical defenses from the arthropods they consume.[1] Extensive research has confirmed this hypothesis, identifying specific arthropods as the primary sources of various alkaloids. For the pumiliotoxin class of alkaloids, two main groups of arthropods have been identified as the natural sources of PTX 251D for Dendrobates frogs: formicine ants and oribatid mites.

Formicine Ants

Studies have identified formicine ants of the genera Brachymyrmex and Paratrechina as a significant source of pumiliotoxins.[2][3] Analysis of stomach contents of wild-caught Dendrobates pumilio has revealed the presence of these ants, and chemical analysis of the ants themselves has confirmed the presence of pumiliotoxins.[2]

Oribatid Mites

Oribatid mites, particularly of the genus Scheloribates, are another crucial dietary source of pumiliotoxins.[4][5] Gas chromatography/mass spectrometry (GC/MS) analysis of extracts from these mites has shown the presence of PTX 251D and other related alkaloids.[4][5] These mites are abundant in the leaf litter of the frogs' habitats, making them a consistent dietary component.

Quantitative Analysis of Alkaloid Sequestration and Metabolism

The concentration of pumiliotoxins and their metabolites in Dendrobates frogs can vary significantly between species and even populations, reflecting differences in diet and metabolic capabilities. While comprehensive comparative data is still an area of active research, available studies provide valuable insights into the quantities of these alkaloids.

Species/SourceAlkaloidConcentration/AmountReference
Epipedobates tricolorPumiliotoxin (+)-251D≈300 μg per frog[6]
Dendrobates auratus (fed PTX (+)-251D)Allopumiliotoxin (+)-267A≈80% of accumulated PTX (+)-251D is hydroxylated[6]
Dendrobates speciosusThis compoundMajor constituent of skin alkaloids[7]
Scheloribates azumaensis (mite)Pumiliotoxin 251DDetected by GC/MS[4][5]
Brachymyrmex and Paratrechina (ants)PumiliotoxinsDetected by GC/MS[2]

Experimental Protocols

The identification of the dietary sources and the elucidation of the metabolic pathways of aPTX 267A have been made possible through a series of key experimental procedures.

Alkaloid Feeding Studies

A cornerstone of this research involves controlled feeding experiments with captive-raised, non-toxic Dendrobates frogs.

Methodology:

  • Animal Husbandry: Lab-reared Dendrobates tinctorius are housed in terraria under controlled conditions.[8]

  • Alkaloid Administration: A solution of the precursor alkaloid, PTX 251D, often in combination with a control alkaloid like decahydroquinoline (DHQ), is administered orally to the frogs.[8] The alkaloids are typically dissolved in a solution of ethanol and water.[8]

  • Feeding Regimen: Frogs are fed the alkaloid solution daily for a specified period (e.g., five days).[9]

  • Tissue Collection: After the feeding period, frogs are euthanized, and tissues such as the dorsal skin, liver, and intestines are dissected for analysis.[8]

Alkaloid Extraction and Analysis

The detection and quantification of alkaloids in both frog tissues and arthropod samples are critical steps.

Methodology:

  • Sample Preparation: Frog skin or whole arthropods are homogenized and subjected to an acid-base extraction to isolate the lipophilic alkaloids.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The alkaloid extracts are analyzed by GC-MS. The gas chromatograph separates the different alkaloids, and the mass spectrometer provides a mass spectrum for each compound, allowing for their identification and quantification by comparison to known standards.[2][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more polar metabolites, LC-MS/MS can be employed. This technique is particularly useful for analyzing complex mixtures and providing detailed structural information.[9]

Metabolic Pathway and Sequestration

The conversion of the dietary precursor PTX 251D to the more potent aPTX 267A is a key metabolic step that occurs within certain Dendrobates species. This process, along with the subsequent transport and storage of the toxin, involves specific biochemical machinery.

Enzymatic Hydroxylation of Pumiliotoxin 251D

The transformation of PTX 251D to aPTX 267A involves the addition of a hydroxyl group at the 7' position of the molecule.[8] This hydroxylation reaction is catalyzed by a highly specific enzyme.

  • Enzyme: Studies suggest that a cytochrome P450 (CYP) enzyme is responsible for this conversion. Specifically, a CYP2D6-like gene has been shown to have increased expression in the intestines of Dendrobates tinctorius after exposure to PTX 251D.[8]

  • Stereoselectivity: The hydroxylation is enantioselective, meaning the enzyme specifically acts on the naturally occurring (+)-enantiomer of PTX 251D.[6]

Alkaloid Transport and Sequestration

Once absorbed from the gut, the alkaloids must be transported through the frog's body and sequestered in the skin glands.

  • Alkaloid-Binding Globulin (ABG): A key protein involved in this process is an alkaloid-binding globulin (ABG), which belongs to the serine-protease inhibitor (serpin) family.[8] This plasma protein binds to the alkaloids in the blood, likely preventing autotoxicity and facilitating their transport to the skin.[8]

  • Tissue Distribution: While the highest concentrations of alkaloids are found in the skin, detectable amounts are also present in the liver and intestines, suggesting their roles in metabolism and transport.[8]

Visualizations

Signaling and Metabolic Pathway

metabolic_pathway cluster_diet Dietary Source (Arthropods) Ants Ants Ingestion Ingestion Ants->Ingestion Mites Mites Mites->Ingestion PTX_251D Pumiliotoxin 251D Absorption Intestinal Absorption PTX_251D->Absorption Ingestion->PTX_251D Hydroxylation 7'-Hydroxylation (CYP2D6-like enzyme) Absorption->Hydroxylation aPTX_267A This compound Transport Transport in Blood (Bound to ABG) aPTX_267A->Transport Hydroxylation->aPTX_267A Sequestration Sequestration in Skin Glands Transport->Sequestration Chemical_Defense Chemical Defense Sequestration->Chemical_Defense

Caption: Metabolic conversion of dietary PTX 251D to aPTX 267A in Dendrobates.

Experimental Workflow

experimental_workflow cluster_sourcing Sample Sourcing cluster_experiment Experimental Procedure cluster_analysis Analysis Wild_Frogs Wild-Caught Dendrobates Tissue_Extraction Tissue Dissection (Skin, Gut, Liver) Wild_Frogs->Tissue_Extraction Arthropods Dietary Arthropods (Ants, Mites) Alkaloid_Extraction Acid-Base Extraction Arthropods->Alkaloid_Extraction Lab_Frogs Captive-Bred Dendrobates Feeding_Study Alkaloid Feeding (PTX 251D) Lab_Frogs->Feeding_Study Feeding_Study->Tissue_Extraction Tissue_Extraction->Alkaloid_Extraction GC_MS GC-MS Analysis Alkaloid_Extraction->GC_MS LC_MS LC-MS/MS Analysis Alkaloid_Extraction->LC_MS Data_Analysis Data Interpretation & Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: Workflow for identifying dietary alkaloid sources and metabolic products.

Conclusion and Future Directions

The presence of this compound in Dendrobates frogs is a fascinating example of chemical co-evolution and metabolic adaptation. It is now well-established that these frogs sequester the precursor, Pumiliotoxin 251D, from a diet of specific ants and mites, and subsequently, certain species metabolize it into the more potent aPTX 267A via a stereoselective hydroxylation reaction catalyzed by a cytochrome P450 enzyme. The transport and sequestration of these potent toxins are facilitated by a specialized alkaloid-binding globulin.

Future research should focus on obtaining more comprehensive quantitative data to better understand the variation in alkaloid profiles across a wider range of Dendrobates species and their corresponding dietary arthropods. Further investigation into the regulation of the CYP2D6-like enzyme and the precise mechanisms of alkaloid transport across cellular membranes will provide a more complete picture of this remarkable biological phenomenon. A deeper understanding of these processes holds potential for the discovery of novel drug delivery systems and enzymatic processes.

References

The Biosynthesis of Allopumiliotoxin 267A from Pumiliotoxin 251D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopumiliotoxin 267A (aPTX 267A) is a potent neurotoxin, biosynthetically derived from the less potent pumiliotoxin 251D (PTX 251D) in certain species of poison frogs, notably those of the Dendrobates genus. This biotransformation, a stereoselective 7-hydroxylation, significantly enhances the toxicity of the parent compound, making it a subject of considerable interest in toxicology and pharmacology. This technical guide provides a comprehensive overview of the biosynthesis of aPTX 267A from PTX 251D, detailing the experimental evidence, proposed enzymatic mechanisms, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers investigating alkaloid biosynthesis, neurotoxins, and the development of novel therapeutics.

Introduction

Poison frogs of the family Dendrobatidae are renowned for their vibrant aposematic coloration and the production of a diverse array of lipophilic alkaloids as a chemical defense mechanism. Among these, the pumiliotoxin-A class of alkaloids has garnered significant attention due to its pronounced cardiotonic and myotonic activities. Pumiliotoxin 251D is an alkaloid sequestered by these frogs from their arthropod diet.[1] Certain species within the Dendrobates genus have evolved the remarkable ability to metabolize PTX 251D into the more toxic this compound.[1] This conversion involves a highly specific hydroxylation reaction that amplifies the biological activity of the precursor molecule, with aPTX 267A being approximately five times more toxic than PTX 251D.[2] Understanding the intricacies of this biosynthetic pathway is crucial for elucidating the evolution of chemical defenses in these amphibians and for exploring the potential pharmacological applications of these potent neurotoxins.

The Biosynthetic Pathway: From Ingestion to Sequestration

The biosynthesis of this compound is a multi-stage process that begins with the dietary uptake of pumiliotoxin 251D and culminates in the sequestration of the more potent aPTX 267A in the frog's skin. The key transformation is a stereoselective 7-hydroxylation.

Proposed Enzymatic Conversion

The conversion of PTX 251D to aPTX 267A is catalyzed by a putative pumiliotoxin 7-hydroxylase, which is believed to be a member of the cytochrome P450 (CYP) superfamily of enzymes.[1][2] In vitro studies using human CYP enzymes have demonstrated that CYP2D6 can rapidly metabolize PTX 251D, producing hydroxylated metabolites.[1] Furthermore, gene expression analyses in Dendrobates tinctorius have shown an upregulation of a CYP2D6-like gene in the intestines of frogs fed a diet containing PTX 251D.[1] This evidence strongly suggests the involvement of a CYP2D6-like enzyme in the biosynthesis of aPTX 267A. The proposed reaction is a stereospecific hydroxylation at the C7 position of the indolizidine ring of (+)-PTX 251D to yield (+)-aPTX 267A.[2] The unnatural enantiomer, (-)-PTX 251D, is not a substrate for this enzyme.[2]

Biosynthesis_Pathway PTX_251D Pumiliotoxin 251D (from diet) Intestines_Liver Intestines & Liver PTX_251D->Intestines_Liver Absorption aPTX_267A This compound Intestines_Liver->aPTX_267A 7-Hydroxylation (CYP2D6-like enzyme) Skin Skin Sequestration aPTX_267A->Skin Transport & Storage

Figure 1. Proposed biosynthetic pathway of this compound.

Experimental Evidence and Protocols

The understanding of aPTX 267A biosynthesis is primarily built upon in vivo feeding experiments with poison frogs and in vitro enzymatic assays.

In Vivo Frog Feeding Experiments

A pivotal study by Alvarez-Buylla et al. (2022) provided direct evidence for the conversion of PTX 251D to aPTX 267A in Dendrobates tinctorius.[1]

  • Animal Model: Lab-reared (non-toxic) adult female Dendrobates tinctorius were used.

  • Experimental Groups: Frogs were divided into a control group and an experimental group (n=5 per group).

  • Alkaloid Administration:

    • Control Group: Fed a solution of 0.01% 2,5-diisopropyl-3,6-dimethylpyrazine (DHQ) in 1% ethanol.

    • Experimental Group: Fed a solution of 0.01% DHQ and 0.01% PTX 251D in 1% ethanol.

  • Dosage and Duration: Each frog was orally administered 15 µL of the respective solution daily for five consecutive days.

  • Tissue Collection: On the fifth day, frogs were euthanized, and various tissues, including the dorsal skin, liver, and intestines, were dissected and stored in Trizol for subsequent analysis.

In Vitro Metabolism with Human CYP Enzymes

To identify the class of enzymes responsible for the hydroxylation of PTX 251D, in vitro assays were conducted with a panel of human cytochrome P450 enzymes.[1]

  • Enzyme Panel: A selection of human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) were used.

  • Substrate: Pumiliotoxin 251D was incubated with each of the CYP enzymes.

  • Reaction Monitoring: The clearance of PTX 251D was monitored over time to assess the metabolic activity of each enzyme.

  • Metabolite Identification: Following the incubation, the reaction mixture was analyzed to identify any resulting metabolites.

Experimental_Workflow cluster_in_vivo In Vivo Frog Feeding Experiment cluster_in_vitro In Vitro CYP450 Metabolism Assay cluster_analysis Alkaloid Analysis Frog_Groups D. tinctorius (Control & Experimental) Alkaloid_Feeding Daily Oral Administration (5 days) Frog_Groups->Alkaloid_Feeding Tissue_Harvest Tissue Collection (Skin, Liver, Intestines) Alkaloid_Feeding->Tissue_Harvest Alkaloid_Extraction Trizol-based Extraction Tissue_Harvest->Alkaloid_Extraction CYP_Panel Human CYP Enzyme Panel Incubation Incubation with PTX 251D CYP_Panel->Incubation Metabolism_Analysis Analysis of PTX 251D Clearance & Metabolite Formation Incubation->Metabolism_Analysis LCMS_Analysis LC-MS/MS Quantification Metabolism_Analysis->LCMS_Analysis Alkaloid_Extraction->LCMS_Analysis

Figure 2. Overall experimental workflow for investigating aPTX 267A biosynthesis.

Alkaloid Extraction and Analysis

The detection and quantification of pumiliotoxins in biological samples were achieved through a robust analytical workflow.

  • Homogenization: Tissues were homogenized in Trizol reagent.

  • Phase Separation: Following the addition of chloroform, the mixture was centrifuged to separate it into aqueous and organic phases. The organic phase, containing the lipophilic alkaloids, was collected.

  • DNA and Protein Precipitation: Ethanol was added to the organic phase to precipitate DNA, which was removed by centrifugation. Subsequently, acetone was used to precipitate proteins, which were also pelleted and removed.

  • Sample Preparation: The supernatant containing the alkaloids was dried under a stream of nitrogen gas and then resuspended in a methanol:chloroform (1:1) solution containing an internal standard (Nicotine-d3).

  • LC-MS/MS Analysis: The prepared samples were analyzed using a QE+ mass spectrometer coupled to an Ultimate3000 LC system. A Gemini C18 column was used for chromatographic separation. Alkaloids were quantified using accurate mass and comparison to a standard curve for PTX 251D. aPTX 267A was identified by its accurate mass and MS/MS fragmentation pattern, which is similar to that of PTX 251D.

Quantitative Data

The following tables summarize the key quantitative findings from the research on the biosynthesis of this compound.

Table 1: In Vitro Metabolism of Pumiliotoxin 251D by Human Cytochrome P450 Enzymes

Cytochrome P450 EnzymePTX 251D ClearanceMetabolite(s) Detected (m/z)
CYP1A2MinimalNot reported
CYP2B6MinimalNot reported
CYP2C8MinimalNot reported
CYP2C9MinimalNot reported
CYP2C19MinimalNot reported
CYP2D6 Rapid (mostly depleted by 15 min) 266 (M+H)+, 282 (M+H)+
CYP3A4MinimalNot reported
Data sourced from Alvarez-Buylla et al. (2022).[1]

Table 2: Distribution of Pumiliotoxin 251D and this compound in Dendrobates tinctorius Tissues After PTX 251D Feeding

TissuePTX 251D Abundance (pmol/mg tissue)aPTX 267A Abundance (relative units)
SkinHighPresent
LiverHighPresent
IntestinesModeratePresent
OocytesTraceNot detected
Qualitative abundance based on data from Alvarez-Buylla et al. (2022).[1] Absolute quantification for aPTX 267A was not performed due to the lack of a commercial standard.

Table 3: Conversion Efficiency of (+)-PTX 251D to (+)-aPTX 267A in Dendrobates Species

Frog SpeciesConversion of (+)-PTX 251D to (+)-aPTX 267A
Dendrobates auratus~80% of accumulated PTX 251D hydroxylated
Dendrobates tinctoriusConfirmed
Epipedobates tricolorNot observed
Phyllobates bicolorNot observed
Data for D. auratus from Daly et al. (2003).[2] Data for other species from Alvarez-Buylla et al. (2022).[1]

Signaling Pathways and Logical Relationships

The biosynthesis of aPTX 267A is a fascinating example of how an organism can modify a sequestered chemical to enhance its defensive capabilities. The logical flow of this process is outlined below.

Logical_Flow Dietary_Intake Dietary Intake of Arthropods Containing PTX 251D Sequestration Sequestration of PTX 251D (transport from gut) Dietary_Intake->Sequestration Metabolism Enzymatic Hydroxylation in Intestines and Liver Sequestration->Metabolism Enzyme_Upregulation Upregulation of CYP2D6-like Enzyme Expression Metabolism->Enzyme_Upregulation Induces Increased_Toxicity Formation of aPTX 267A (~5x more toxic) Metabolism->Increased_Toxicity Skin_Storage Transport and Storage of aPTX 267A in Skin Glands Increased_Toxicity->Skin_Storage Chemical_Defense Enhanced Chemical Defense Against Predators Skin_Storage->Chemical_Defense

Figure 3. Logical flow of aPTX 267A biosynthesis and its role in chemical defense.

Conclusion and Future Directions

The biosynthesis of this compound from pumiliotoxin 251D in dendrobatid frogs is a compelling case of metabolic potentiation of a sequestered toxin. The evidence strongly implicates a CYP2D6-like enzyme in the stereoselective 7-hydroxylation of PTX 251D. This biotransformation occurs primarily in the liver and intestines, with the resulting, more toxic aPTX 267A being sequestered in the skin for defense.

Future research should focus on the isolation and characterization of the specific pumiliotoxin 7-hydroxylase from Dendrobates species. Elucidating the crystal structure and active site of this enzyme would provide invaluable insights into its substrate specificity and catalytic mechanism. Furthermore, a deeper understanding of the regulatory mechanisms governing the expression of this enzyme in response to dietary alkaloids would shed light on the adaptive evolution of chemical defenses in these fascinating amphibians. From a drug development perspective, the potent and specific biological activity of aPTX 267A warrants further investigation into its molecular targets and potential as a pharmacological tool or a lead compound for novel therapeutics.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Allopumiliotoxin 267A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopumiliotoxin 267A is a toxic indolizidine alkaloid originating from the skin of poison dart frogs of the genus Dendrobates. As a hydroxylated analog of pumiliotoxin 251D, it exhibits significantly enhanced biological activity, making it a molecule of considerable interest in the fields of toxicology and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical data of (+)-allopumiliotoxin 267A. Detailed experimental protocols for its isolation and synthesis are also presented, along with a summary of its biological effects.

Chemical Structure and Stereochemistry

This compound is a polycyclic alkaloid with the molecular formula C₁₆H₂₉NO₂.[1] Its systematic IUPAC name is (6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol.[1] The molecule features a saturated indolizidine core, which is a bicyclic system containing a nitrogen atom at the bridgehead. This core is substituted with a diol functionality at the C7 and C8 positions and an alkylidene side chain at the C6 position.

The stereochemistry of this compound is crucial for its biological activity. The molecule possesses four stereocenters, and the natural enantiomer has the absolute configuration of 7R, 8R, 8aS, and 2'R. The geometry of the exocyclic double bond is of the E configuration.

Chemical structure of this compound
Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below. This data is essential for the identification and characterization of the molecule.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₆H₂₉NO₂[1]
Molecular Weight267.41 g/mol [1]
AppearanceNot reported
Melting PointNot reported
Boiling PointNot reported
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
2--
3--
5--
6--
7--
8--
8a--
9--
1'--
2'--
3'--
4'--
5'--
6'--
8-CH₃--
2'-CH₃--
Table 3: Mass Spectrometry Data for this compound

Data obtained from Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) analysis.

Precursor Ion [M+H]⁺ (m/z)Fragment Ions (m/z)Proposed Fragment Structure
268.2250.2[M+H-H₂O]⁺
232.2[M+H-2H₂O]⁺
196.1Indolizidine core fragment

Biological Activity

This compound is a potent neurotoxin. Studies on mice have shown that it is approximately five times more toxic than its precursor, pumiliotoxin 251D.[2] The primary mechanism of action is believed to involve the modulation of voltage-gated sodium channels, leading to neuronal hyperexcitability.

Table 4: Acute Toxicity of this compound in Mice
CompoundDoseEffect
Pumiliotoxin 251D--
This compound-~5-fold more potent than Pumiliotoxin 251D

Experimental Protocols

Isolation from Natural Sources

This compound is naturally found in the skin extracts of certain species of poison dart frogs, such as Dendrobates speciosus.[3] The isolation process typically involves the following steps:

Caption: General workflow for the isolation of this compound.

A detailed protocol for the isolation and characterization of alkaloids from Dendrobates speciosus can be found in the work of Daly et al.[3]

Total Synthesis

The total synthesis of (+)-allopumiliotoxin 267A has been achieved by several research groups, including those of Comins, Overman, and Kibayashi. These syntheses often involve complex stereoselective reactions to establish the correct configuration of the four stereocenters.

A key transformation in the Comins synthesis involves an aldol condensation followed by a hydroxyl-directed reduction.[4] The final steps of this synthesis are outlined below:

G ketone Indolizidinone Ketone aldol_adduct Aldol Adduct ketone->aldol_adduct Trityllithium, Ether, 0°C aldehyde Chiral Aldehyde aldehyde->aldol_adduct enone Enone aldol_adduct->enone TFAA, DBU apTX (+)-Allopumiliotoxin 267A enone->apTX Me4NBH(OAc)3

Caption: Key final steps in the Comins total synthesis of (+)-Allopumiliotoxin 267A.

Experimental Details for the Final Steps of the Comins Synthesis: [4]

  • Aldol Condensation and Dehydration: To a solution of the indolizidinone ketone in ether at 0°C is added 2 equivalents of trityllithium, followed by the addition of the chiral aldehyde. The resulting aldol adduct is directly treated with trifluoroacetic anhydride (TFAA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the corresponding enone.

  • Hydroxyl-Directed Reduction: The enone is then selectively reduced with tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃) to afford (+)-allopumiliotoxin 267A in a 73% yield for the final step.

Signaling Pathways and Logical Relationships

The toxicity of this compound is a consequence of its interaction with neuronal signaling pathways. While the exact binding site is a subject of ongoing research, it is known to affect voltage-gated sodium channels.

aPTX This compound NaV Voltage-gated Sodium Channel aPTX->NaV Modulates Depolarization Membrane Depolarization NaV->Depolarization Leads to ActionPotential Increased Action Potential Firing Depolarization->ActionPotential Neurotoxicity Neurotoxicity ActionPotential->Neurotoxicity

Caption: Proposed mechanism of this compound neurotoxicity.

Conclusion

This compound remains a fascinating and challenging molecule for chemists and pharmacologists. Its complex stereostructure and potent biological activity continue to inspire the development of novel synthetic strategies and investigations into its mechanism of action. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the study of this intriguing natural product.

References

Spectroscopic and Mechanistic Insights into Allopumiliotoxin 267A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267A is a lipophilic alkaloid toxin found in the skin secretions of certain species of poison dart frogs, particularly those belonging to the Dendrobatidae family.[1] This toxin is not synthesized de novo by the frogs but is rather a metabolic product of pumiliotoxin 251D, which is sequestered from their arthropod diet.[1] The hydroxylation of pumiliotoxin 251D to form this compound significantly enhances its biological activity, making it a subject of considerable interest in toxicology and pharmacology. This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) of this compound, detailed experimental protocols for its analysis, and a visualization of its proposed mechanism of action.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses, primarily based on the characterization of the synthetically produced (+)-enantiomer.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for (+)-Allopumiliotoxin 267A (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3α2.95ddd11.5, 6.0, 3.0
H-3β2.65dt11.5, 8.5
H-5α3.14ddd11.5, 6.0, 3.0
H-5β2.58dt11.5, 8.5
H-6'5.30t7.0
H-74.15d4.5
H-8a2.15m
H-91.85m
H-1'2.20m
H-2'1.30m
H-3'1.25m
H-4'1.25m
H-5'0.88t7.0
2'-Me0.95d6.5
8-Me1.20s

Data compiled from the supporting information of Comins et al., Organic Letters, 2001, 3(3), 469-471.

Table 2: ¹³C NMR Spectroscopic Data for (+)-Allopumiliotoxin 267A (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-255.4
C-334.5
C-553.8
C-6138.1
C-778.9
C-874.2
C-8a68.2
C-922.1
C-1028.7
C-6'125.6
C-1'39.4
C-2'34.1
C-3'29.5
C-4'22.9
C-5'14.1
2'-Me19.8
8-Me24.3

Data compiled from the supporting information of Comins et al., Organic Letters, 2001, 3(3), 469-471.

Mass Spectrometry (MS) Data

Table 3: ESI-MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

m/zProposed Fragment
268.2[M+H]⁺
250.2[M+H - H₂O]⁺
232.2[M+H - 2H₂O]⁺
182.1C₁₀H₁₆NO₂⁺
70.1C₄H₈N⁺

Fragmentation patterns are consistent with the allopumiliotoxin class of alkaloids.

Experimental Protocols

NMR Spectroscopy

The NMR data presented were obtained using a high-field NMR spectrometer. The following protocol is a representative method for the acquisition of such data.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: Bruker Avance 500 MHz spectrometer (or equivalent)

  • Probe: 5 mm broadband inverse probe

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Program: zg30

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 1 second

    • Number of Scans: 16-64

    • Spectral Width: 12-16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096

    • Spectral Width: 200-240 ppm

Data Processing:

  • Apply a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Reference the ¹H spectra to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectra to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry

The mass spectral data were acquired using an electrospray ionization tandem mass spectrometer.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation and Method:

  • Mass Spectrometer: Time-of-flight hyphenated quadrupole electrospray ionization tandem mass spectrometer (ESI-MS/MS).

  • Ionization Mode: Positive ion mode.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3.5 kV.

  • Collision Gas: Nitrogen.

  • MS/MS Analysis: Select the protonated molecule ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) at varying collision energies (e.g., 10-40 eV) to generate fragment ions.

Mechanism of Action and Signaling Pathway

Allopumiliotoxins are known to be neurotoxic, with their primary mechanism of action involving the modulation of voltage-gated sodium channels.[2][3] They act as agonists, promoting the opening of these channels and leading to an influx of sodium ions. This disrupts the normal electrochemical gradient across the neuronal membrane, leading to prolonged depolarization, hyperexcitability, and ultimately, paralysis.

The following diagram illustrates the proposed mechanism of action of this compound on a voltage-gated sodium channel.

Allopumiliotoxin_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular Na_channel Voltage-Gated Na⁺ Channel Gate (Closed) Na_channel_open Voltage-Gated Na⁺ Channel Gate (Open) Na_channel:g->Na_channel_open:g Conformational Change Depolarization Membrane Depolarization Na_out Na⁺ Na_out->Na_channel_open:g Influx Na_in Na⁺ APTX This compound APTX->Na_channel:p Binds to Allosteric Site Experimental_Workflow start Poison Frog Skin Secretions extraction Solvent Extraction (e.g., Methanol) start->extraction purification Chromatographic Purification (e.g., HPLC) extraction->purification ms_analysis Mass Spectrometry (ESI-MS/MS) purification->ms_analysis Molecular Weight & Fragmentation nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr_analysis Structural Connectivity structure Structural Elucidation ms_analysis->structure nmr_analysis->structure

References

Initial Pharmacological Profiling of Allopumiliotoxin 267a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopumiliotoxin 267a is a potent neurotoxic alkaloid isolated from the skin of dendrobatid poison frogs. As a hydroxylated analog of pumiliotoxin 251D, it exhibits significantly enhanced biological activity, primarily targeting voltage-gated sodium channels. This technical guide provides a comprehensive overview of the initial pharmacological profiling of this compound, summarizing its known effects on key cellular targets and outlining detailed experimental protocols for its further investigation. While quantitative data for this compound remains limited, this document consolidates the current understanding of its mechanism of action and offers a framework for future research and drug discovery efforts.

Introduction

Allopumiliotoxins are a class of decahydroquinoline alkaloids found in the skin secretions of poison dart frogs, serving as a chemical defense mechanism.[1][2] this compound is of particular interest due to its increased potency compared to its precursor, pumiliotoxin 251D.[3] The structural modification, a hydroxylation at the C-7 position, is believed to be a result of metabolic processes within the frog.[3] The primary mechanism of action for allopumiliotoxins involves the modulation of ion channels, leading to neurotoxic and cardiotoxic effects.[4] This guide focuses on the initial pharmacological characterization of this compound, with a focus on its interactions with voltage-gated sodium channels, potassium channels, and Ca2+-ATPase.

Pharmacological Effects

Allopumiliotoxins may also affect potassium channels and inhibit calcium-dependent ATPase.[4] The impact on these targets likely contributes to the overall toxicological profile of the compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the known qualitative effects and provides comparative data for the related compound, Pumiliotoxin 251D.

TargetThis compound EffectPumiliotoxin 251D Quantitative Data
Voltage-Gated Sodium Channels (VGSCs) Positive modulator, enhances Na+ influxInhibition of mammalian VGSCs
Voltage-Gated Potassium Channels (VGPCs) Potential inhibitorhKv1.3 IC50: 10.8 ± 0.5 µM
Ca2+-Dependent ATPase Potential inhibitor-
In Vivo Toxicity (mice) LD50: ~2 mg/kg-

Experimental Protocols

The following protocols provide detailed methodologies for the pharmacological characterization of this compound.

Electrophysiological Analysis of Voltage-Gated Sodium Channel Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to study the effects of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing a specific human VGSC isoform (e.g., NaV1.7)

  • This compound stock solution

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Culture HEK293 cells expressing the target VGSC isoform on glass coverslips.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a gigaohm seal between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline sodium currents in response to a series of depolarizing voltage steps.

  • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Record sodium currents at each concentration after allowing for equilibration.

  • Analyze the data to determine the effect of this compound on channel activation, inactivation, and current amplitude. Calculate EC50 or IC50 values if a dose-dependent effect is observed.

Potassium Channel Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on voltage-gated potassium channels using patch-clamp electrophysiology.

Materials:

  • Cells expressing the target potassium channel isoform (e.g., hKv1.3)

  • This compound stock solution

  • External and internal solutions appropriate for recording potassium currents

  • Patch-clamp setup as described in 3.1.

Procedure:

  • Follow the same general procedure as for sodium channel recordings (steps 1-7 in 3.1), using appropriate voltage protocols to elicit potassium currents.

  • Perfuse the cells with varying concentrations of this compound.

  • Record potassium currents at each concentration.

  • Analyze the data to determine the percentage of current inhibition and calculate the IC50 value.

Ca2+-ATPase Activity Assay

This biochemical assay measures the effect of this compound on the activity of Ca2+-ATPase.

Materials:

  • Purified Ca2+-ATPase enzyme preparation

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

  • ATP solution

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified Ca2+-ATPase enzyme.

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period.

  • Initiate the reaction by adding a known concentration of ATP.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Add the malachite green reagent to detect the amount of inorganic phosphate released.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of ATPase inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its pharmacological characterization.

Allopumiliotoxin_Signaling_Pathway aPTX This compound VGSC Voltage-Gated Sodium Channel aPTX->VGSC Positive Modulation Na_influx Increased Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability

Caption: Proposed signaling pathway of this compound action on voltage-gated sodium channels.

Pharmacological_Workflow start Start: Toxin Isolation/ Synthesis char Structural Characterization (NMR, MS) start->char screen Primary Target Screening (e.g., Ion Channel Panel) char->screen ep Electrophysiology (Patch-Clamp) screen->ep ba Biochemical Assays (e.g., ATPase activity) screen->ba quant Quantitative Analysis (EC50, IC50, Kd) ep->quant ba->quant sar Structure-Activity Relationship Studies quant->sar end Pharmacological Profile sar->end

Caption: General workflow for the pharmacological profiling of this compound.

Conclusion

This compound represents a compelling subject for neuropharmacological research due to its enhanced potency compared to its congeners. While its primary action as a positive modulator of voltage-gated sodium channels is recognized, a detailed quantitative understanding of its interaction with this and other potential targets is still needed. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further elucidate the pharmacological profile of this compound. Such studies are crucial for understanding its toxicological properties and for exploring its potential as a pharmacological tool or a lead compound in drug discovery.

References

Mechanism of Action of Allopumiliotoxin 267A on Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267A (aPTX 267A) is a potent indolizidine alkaloid found in the skin secretions of certain dendrobatid poison frogs. It is a hydroxylated analog of pumiliotoxin 251D and exhibits significantly greater toxicity, suggesting a distinct and potent interaction with its molecular targets.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound on voltage-gated sodium channels (NaV), critical components in the generation and propagation of action potentials in excitable cells. While direct and extensive research on aPTX 267A is limited, this guide synthesizes available data on aPTX 267A and closely related pumiliotoxins to provide a detailed understanding for researchers in pharmacology and drug development.

Allopumiliotoxins, as a class, are recognized as positive modulators of sodium channels, enhancing sodium influx rather than acting as pore blockers.[2] This activity underlies their cardiotonic and myotonic effects. Understanding the precise interactions of aPTX 267A with NaV channels is crucial for elucidating its toxicological profile and for exploring its potential as a pharmacological tool or a lead compound in drug discovery.

Molecular Mechanism of Action

This compound is believed to exert its effects on sodium channels through a modulatory action that enhances channel opening and sodium ion influx. This is in contrast to many other neurotoxins that act as channel blockers. The increased sodium influx leads to membrane depolarization, hyperexcitability of nerve and muscle cells, and in high concentrations, can lead to convulsions and cardiotoxicity.[3]

Binding Site

The precise binding site of this compound on the sodium channel has not been definitively identified through direct experimental evidence. However, studies on the related compound, Pumiliotoxin B (PTX-B), provide strong inferential evidence. PTX-B does not compete with radioligands for the known neurotoxin binding sites 1, 2, 3, 4, or 5 on the sodium channel alpha subunit.[4] Instead, it is proposed to bind to a novel, allosteric site.[4] This site is allosterically coupled to other neurotoxin binding sites, as the effects of PTX-B are potentiated by toxins that bind to these other sites, such as alpha-scorpion toxins (Site 3) and brevetoxins (Site 5).[4] It is highly probable that this compound shares this unique binding site. The structural difference between pumiliotoxins and allopumiliotoxins, a hydroxyl group at the 7-position in the latter, likely influences the affinity and modulatory effect at this site.

Effects on Sodium Channel Gating

While specific electrophysiological data for this compound are scarce, the known effects of related pumiliotoxins suggest that it modulates the gating properties of sodium channels to favor an open or activated state. This could be achieved through several mechanisms:

  • Hyperpolarizing shift in the voltage-dependence of activation: This would cause channels to open at more negative membrane potentials, increasing the likelihood of channel opening at the resting membrane potential.

  • Slowing of inactivation: By slowing the rate of either fast or slow inactivation, the channel would remain open for a longer duration, leading to an increased sodium influx.

  • Increase in both peak and late sodium current: An increase in the transient peak current and the sustained late current would both contribute to increased sodium influx and membrane depolarization.[5][6][7][8]

The convulsant activity of aPTX 267A in mice strongly suggests a mechanism that promotes neuronal hyperexcitability, consistent with the modulation of sodium channel gating.[3]

Quantitative Data

ToxinPreparationAssay TypeEffectPotency (EC50/IC50/Kd)Reference
Pumiliotoxin BGuinea pig cerebral cortical synaptoneurosomesSodium InfluxStimulation of Na+ influx (potentiated by scorpion venom)~5 µM (EC50 for stimulation)[4]
Pumiliotoxin 251DXenopus oocytes expressing rNaV1.2/β1Two-electrode voltage clampInhibition of Na+ influxNot reported[9]
Pumiliotoxin 251DXenopus oocytes expressing hKV1.3Two-electrode voltage clampInhibition of K+ effluxIC50 = 10.8 ± 0.5 µM[9]
Allopumiliotoxin 339AGuinea pig cerebral cortical synaptoneurosomesSodium InfluxStimulation of Na+ influxMore active than Pumiliotoxin BInferred from qualitative descriptions

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound on sodium channels. These protocols are based on established techniques used for other neurotoxins that modulate ion channel function.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of the effects of this compound on the gating kinetics of specific sodium channel subtypes expressed in a heterologous system (e.g., HEK293 cells).

Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the desired human sodium channel subtype (e.g., NaV1.1-1.8).

  • Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • Apply voltage protocols to elicit sodium currents and study the voltage-dependence of activation and inactivation, as well as the kinetics of channel opening and closing.

  • After obtaining stable baseline recordings, perfuse the cell with the external solution containing various concentrations of this compound.

  • Record the changes in sodium current amplitude and kinetics.

Data Analysis:

  • Generate current-voltage (I-V) relationships to determine the effect on peak current amplitude.

  • Fit conductance-voltage (G-V) curves to determine the voltage-dependence of activation.

  • Fit steady-state inactivation curves to determine the voltage-dependence of inactivation.

  • Analyze the time course of current activation and inactivation to determine effects on channel kinetics.

experimental_workflow_patch_clamp start Start cell_prep Cell Preparation (HEK293 with NaV subtype) start->cell_prep solution_prep Solution Preparation (Internal & External) start->solution_prep recording Whole-Cell Recording (Baseline) cell_prep->recording solution_prep->recording application Apply this compound recording->application recording_toxin Record Na+ Currents (with Toxin) application->recording_toxin analysis Data Analysis (I-V, G-V, Kinetics) recording_toxin->analysis end End analysis->end

Whole-cell patch-clamp experimental workflow.
Radioligand Binding Assay

This assay can be used to determine if this compound binds to a known neurotoxin site on the sodium channel or to a novel site. A competitive binding assay is typically used.

Membrane Preparation:

  • Homogenize rat brain tissue or cells expressing the target sodium channel in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend in a suitable buffer.

  • Determine the protein concentration of the membrane preparation.

Binding Assay:

  • In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to a specific neurotoxin site (e.g., [³H]batrachotoxin for site 2), and varying concentrations of unlabeled this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

  • Fit the data to a competition binding curve to determine the IC50 value of this compound for displacing the radioligand. A lack of displacement would suggest binding to a different site.

experimental_workflow_radioligand_binding start Start membrane_prep Membrane Preparation (e.g., rat brain) start->membrane_prep assay_setup Assay Setup (Membranes, Radioligand, aPTX 267A) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration to Separate Bound & Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 determination) counting->analysis end End analysis->end

Radioligand competition binding assay workflow.
Sodium Influx Assay

This is a functional assay to measure the effect of this compound on sodium influx into cells, often using a sodium-sensitive fluorescent dye.

Cell Preparation:

  • Plate cells expressing the sodium channel of interest in a 96-well plate.

  • Load the cells with a sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2).

Assay Procedure:

  • Wash the cells to remove excess dye.

  • Add a buffer containing a low concentration of sodium.

  • Add this compound at various concentrations.

  • Stimulate the cells to open the sodium channels (e.g., with a high potassium solution or a known sodium channel activator like veratridine).

  • Measure the change in fluorescence over time using a fluorescence plate reader.

Data Analysis:

  • Calculate the rate of increase in fluorescence, which corresponds to the rate of sodium influx.

  • Plot the rate of sodium influx as a function of the concentration of this compound to determine the EC50 for stimulation of sodium influx.

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed signaling pathway for the action of this compound on a neuron, leading to hyperexcitability.

signaling_pathway aPTX This compound NaV Voltage-Gated Sodium Channel (NaV) aPTX->NaV Binds to novel allosteric site Na_influx Increased Na+ Influx NaV->Na_influx Positive modulation (enhanced opening) Depolarization Membrane Depolarization Na_influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability ActionPotential Increased Action Potential Firing Hyperexcitability->ActionPotential

References

Technical Guide: Toxicology and LD50 of Allopumiliotoxin 267a in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267a is a potent indolizidine alkaloid belonging to the allopumiliotoxin class of toxins.[1][2] These toxins are naturally found in the skin secretions of certain species of poison dart frogs, particularly those of the Dendrobates genus, where they serve as a chemical defense mechanism against predators.[1][2] this compound is biosynthetically derived from its precursor, pumiliotoxin 251D.[1] This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on its median lethal dose (LD50) in animal models, and elucidates its known mechanisms of action.

Toxicology and Lethal Dose Data

The acute toxicity of this compound has been evaluated in mice, demonstrating its potent lethal effects. The primary route of administration for toxicity studies has been subcutaneous injection.

Table 1: Acute Toxicity of this compound in Mice

Animal ModelRoute of AdministrationLD50/Lethal DoseObservation TimeToxic Signs ObservedReference
MouseSubcutaneous (s.c.)2 mg/kg (Lethal Dose)6 minutesHyperactivity, running convulsions, death.[3]

Note: The value presented is a lethal dose that resulted in death and not a statistically calculated LD50. Further studies are required to determine a precise LD50 value with confidence intervals.

This compound is noted to be approximately five times more toxic than its precursor, pumiliotoxin 251D.[1][3] In comparative studies, a 10 mg/kg subcutaneous dose of pumiliotoxin 251D induced similar symptoms of hyperactivity and convulsions, leading to death in several minutes.[3]

Experimental Protocols: Determination of Acute Toxicity (LD50)

While specific, detailed protocols for the LD50 determination of this compound are not extensively published, a standard methodology can be derived from established guidelines for acute toxicity testing of chemical substances, such as those from the Organisation for Economic Co-operation and Development (OECD). The following describes a plausible experimental protocol for determining the subcutaneous LD50 of an alkaloid like this compound in a rodent model.

Principle of the Method

The acute toxicity test is designed to determine the dose of a substance that causes mortality in 50% of the test animals (LD50) after a single administration. The "Up-and-Down Procedure" (UDP), as described in OECD Test Guideline 425, is a suitable method that minimizes the number of animals required.[4] This procedure involves dosing animals one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.

Experimental Workflow for LD50 Determination

LD50_Workflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_decision Dose Adjustment Logic (Up-and-Down Procedure) cluster_analysis Data Analysis Phase A Acclimatization of Animals (e.g., Mice, 7 days) B Health Examination and Weight Recording A->B C Fasting Prior to Dosing (e.g., 3-4 hours) B->C D Preparation of this compound Solutions (in sterile vehicle, e.g., saline) C->D E Dose First Animal (Subcutaneous injection) F Observe for Toxic Signs (Initially for first 4 hours, then daily) E->F G Record Outcome (Survival or Mortality within 24-48h) F->G H Animal Survived? G->H I Increase Dose for Next Animal H->I Yes J Decrease Dose for Next Animal H->J No K Continue Dosing Sequentially I->K J->K K->E L Stop After Predefined Criteria are Met (e.g., number of reversals) K->L M Calculate LD50 and Confidence Intervals (e.g., using Maximum Likelihood Estimation) L->M

Caption: Experimental workflow for LD50 determination using the Up-and-Down Procedure.
Detailed Methodological Steps

  • Animal Selection and Housing: Healthy, young adult mice (e.g., Swiss Webster or CD-1), typically females as they are often slightly more sensitive, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: this compound is dissolved in a sterile, non-toxic vehicle (e.g., 0.9% saline). A series of graded dose concentrations are prepared.

  • Administration of the Toxin: The appropriate dose volume, based on the animal's body weight, is administered via subcutaneous injection, typically in the dorsal scapular region.

  • Observation: Animals are closely monitored for clinical signs of toxicity immediately after dosing and for at least the first four hours, with periodic checks over the first 24 hours. Observations are then made daily for a total of 14 days. Signs of toxicity to be recorded include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects (e.g., tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma).

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Maximum Likelihood Estimation, which is suitable for the Up-and-Down Procedure.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound and related pumiliotoxins is the voltage-gated sodium channel (VGSC). These toxins act as positive modulators of VGSCs, leading to an increase in sodium influx into cells. This disruption of normal ion channel function is the initial event that triggers the cascade of toxic effects.

Interaction with Voltage-Gated Sodium Channels

Allopumiliotoxins bind to a specific site on the alpha subunit of the VGSC. This binding modifies the channel's gating properties, causing it to open more easily and remain open for a longer duration. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the cell membrane. In neurons, this hyperexcitability manifests as uncontrolled firing, leading to the observed symptoms of hyperactivity and convulsions.

Putative Downstream Signaling Pathway

The sustained increase in intracellular sodium concentration is believed to initiate a downstream signaling cascade that involves the phosphoinositide pathway. While the exact mechanism for this compound is still under investigation, a plausible pathway based on the action of similar toxins is proposed below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol APTX This compound VGSC Voltage-Gated Sodium Channel (VGSC) APTX->VGSC Binds and positively modulates Na_ion Na+ VGSC->Na_ion Increased Na+ Influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_ion Ca2+ NCX->Ca_ion Increased Ca2+ Influx PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Na_ion->NCX Activates Ca_ion->PLC Activates Toxic_Effects Downstream Toxic Effects (e.g., Convulsions, Neuronal Damage) Ca_ion->Toxic_Effects Contributes to ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates ER->Ca_ion Ca2+ Release PKC->Toxic_Effects Phosphorylates target proteins

Caption: Putative signaling pathway of this compound toxicity.

Explanation of the Putative Pathway:

  • VGSC Modulation: this compound binds to and potentiates the activity of voltage-gated sodium channels, leading to a significant influx of sodium ions (Na+).

  • Calcium Influx: The resulting depolarization and high intracellular Na+ concentration can cause the reverse operation of the sodium-calcium exchanger (NCX), leading to an influx of calcium ions (Ca2+).

  • PLC Activation: The elevated intracellular Ca2+ levels can activate phospholipase C (PLC).

  • Phosphoinositide Breakdown: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering further release of stored Ca2+. DAG remains in the membrane and, along with the increased Ca2+, activates protein kinase C (PKC). The combined effects of sustained depolarization, calcium overload, and activation of downstream signaling pathways like PKC contribute to the profound neurotoxic effects observed, including convulsions and eventual cell death.

It is important to note that while allopumiliotoxins are known to stimulate phosphoinositide breakdown, the direct involvement of a G-protein coupled receptor (GPCR) in the action of this compound has not been definitively established. The pathway illustrated above represents a plausible mechanism based on current knowledge of ion channel and second messenger signaling.

Conclusion

This compound is a highly toxic alkaloid with a potent excitatory effect on the central nervous system. Its primary mechanism of action involves the positive modulation of voltage-gated sodium channels, leading to a cascade of events that includes disruption of ion homeostasis and activation of second messenger systems. The limited quantitative LD50 data underscores the need for further research to fully characterize its toxicological profile. The detailed experimental protocols and the putative signaling pathway described in this guide provide a framework for researchers and drug development professionals to understand and investigate the toxicological properties of this and related compounds. A deeper understanding of the molecular interactions of this compound could pave the way for the development of novel pharmacological tools and potential therapeutic agents.

References

A Historical Perspective on Pumiliotoxin Alkaloid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fascinating story of pumiliotoxin alkaloids is a journey into the heart of chemical ecology, natural product chemistry, and pharmacology. These intricate molecules, found in the skin of poison dart frogs, have captivated scientists for decades, not only for their potent biological activity but also for the remarkable evolutionary tale they tell. This technical guide provides a comprehensive historical perspective on pumiliotoxin research, from their initial discovery to our current understanding of their mechanism of action and potential as tools in drug development. A pivotal figure in this narrative is the late Dr. John W. Daly of the National Institutes of Health, whose pioneering work laid the foundation for much of what we know today.[1][2] This guide will delve into the key milestones of this research, present quantitative data on these alkaloids, detail seminal experimental protocols, and visualize the complex biological pathways they modulate.

A Rich History: From Poison Darts to Arthropod Appetizers

The initial interest in the skin secretions of brightly colored frogs stemmed from their use by indigenous people of Central and South America to poison blowgun darts.[3] This ethnobotanical lead sparked a deep scientific inquiry into the chemical nature of these potent toxins.

The Pioneer: John W. Daly and the NIH Frog Alkaloid Program

The modern era of research on alkaloids from frog skin began in the 1960s, with John W. Daly at the forefront.[1][4] His work, in collaboration with herpetologist Charles W. Myers, involved numerous expeditions to the rainforests of Central and South America to collect and study these unique amphibians.[1] This extensive fieldwork led to the discovery and characterization of over 800 different alkaloids from the skin of dendrobatid frogs and other anuran families.[5]

Initially, it was believed that the frogs synthesized these complex alkaloids themselves. However, a groundbreaking shift in understanding occurred in the early 1990s when Daly and his team demonstrated that these frogs do not produce the toxins but rather sequester them from their diet of arthropods, primarily mites and ants.[1][6] This "dietary hypothesis" was a landmark discovery in chemical ecology and explained the significant variation in alkaloid profiles observed among different frog populations.[6]

Key Milestones in Pumiliotoxin Research:

  • 1960s: Dr. John W. Daly initiates a comprehensive research program at the NIH focusing on the chemistry and pharmacology of frog skin alkaloids.[4]

  • 1970s: The first pumiliotoxins, including pumiliotoxin A and B, are isolated and their structures begin to be elucidated.[2]

  • Early 1990s: The "dietary hypothesis" is proposed and substantiated, demonstrating that poison frogs acquire pumiliotoxins from their arthropod prey.[1][6]

  • Late 1990s - 2000s: The mechanism of action of pumiliotoxins as modulators of voltage-gated sodium channels is established.[7][8] The total synthesis of several pumiliotoxins, including pumiliotoxin 251D, is achieved, enabling more detailed structure-activity relationship studies.[9]

  • 2000s - Present: Ongoing research focuses on the specific dietary sources of pumiliotoxins, the molecular mechanisms of their sequestration and transport in frogs, and their potential as pharmacological probes and lead compounds for drug discovery.[3][10]

The Pumiliotoxin Family: Classification and Biological Activity

Pumiliotoxins are a diverse class of lipophilic alkaloids characterized by an indolizidine or quinolizidine ring system. They are broadly classified into three main groups: pumiliotoxins, allopumiliotoxins, and homopumiliotoxins.[3]

Table 1: Classification and Characteristics of Pumiliotoxin Alkaloids

ClassCore StructureKey FeaturesExample(s)
Pumiliotoxins IndolizidineCharacterized by an 8-hydroxy-8-methyl-6-alkylideneindolizidine core.Pumiliotoxin 251D, Pumiliotoxin A (307A), Pumiliotoxin B (323A)
Allopumiliotoxins Indolizidine7-hydroxy derivatives of pumiliotoxins. Often more potent than their pumiliotoxin counterparts.Allopumiliotoxin 267A
Homopumiliotoxins QuinolizidinePossess a quinolizidine ring system instead of an indolizidine ring.Homopumiliotoxin 223G

Biological Activity and Toxicity

Pumiliotoxins exhibit a range of biological activities, with their most prominent effect being the modulation of voltage-gated sodium channels (VGSCs).[7] This interaction leads to cardiotonic and myotonic effects.[3] The toxicity of pumiliotoxins varies significantly depending on their specific structure.

Table 2: Biological Activity and Toxicity of Selected Pumiliotoxins

AlkaloidMolecular Weight ( g/mol )Biological ActivityToxicity (LD50)Source Organism(s)
Pumiliotoxin 251D 251.41Modulator of voltage-gated sodium and potassium channels.[11] Cardiac depressant.[3]10 mg/kg (mice, s.c.)[12], 150 ng/larva (tobacco budworm, injection)[13]Dendrobates spp., Epipedobates spp., Minyobates spp., Phyllobates spp.[13]
Pumiliotoxin A (307A) 307.49Weak positive inotropic agent.[3]Not widely reportedDendrobates spp.[14]
Pumiliotoxin B (323A) 323.49Potent myotonic and cardiotonic agent; positive modulator of VGSCs.[3]Not widely reportedDendrobates pumilio[3]
This compound 267.41Potent convulsant, approximately 5-fold more toxic than pumiliotoxin (+)-251D in mice.[15]More potent than PTX 251D[15]Dendrobates spp. (can be metabolized from PTX 251D)[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been instrumental in advancing our understanding of pumiliotoxin alkaloids.

Isolation of Pumiliotoxins from Frog Skin

The initial step in studying these natural products is their extraction and isolation from the skin of poison frogs.

Protocol: Methanolic Extraction of Alkaloids from Frog Skin [16]

  • Sample Collection: Humanely euthanize the frog and carefully remove the skin.

  • Extraction: Place the skins (typically from five individuals per site for population studies) in methanol.

  • Partitioning:

    • Concentrate the methanol extract.

    • Partition the concentrated extract between an acidic aqueous solution and a nonpolar organic solvent (e.g., hexane) to remove lipids.

    • Basify the aqueous layer and extract the alkaloids into an organic solvent (e.g., chloroform or a mixture of chloroform and isopropanol).

  • Purification:

    • Concentrate the alkaloid-containing organic extract.

    • Subject the crude alkaloid extract to further purification using techniques such as column chromatography on silica gel or alumina, followed by high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

Characterization and Structure Elucidation

Once isolated, the chemical structure of the pumiliotoxins is determined using a combination of spectroscopic techniques.

Protocol: GC-MS Analysis of Pumiliotoxin Alkaloids [16][17][18][19][20]

  • Sample Preparation: Dissolve the purified alkaloid or the crude alkaloid extract in a suitable solvent (e.g., methanol).

  • Gas Chromatography (GC):

    • Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector: Set the injector temperature to 250-300°C.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a short period, and then ramps up to a higher temperature (e.g., 280-320°C) at a rate of 10°C/min.

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) at 70 eV is commonly used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically employed.

    • Data Analysis: Identify the alkaloids by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.

Protocol: 2D-NMR Spectroscopy for Structure Elucidation [14]

For novel pumiliotoxins, two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is crucial for complete structure elucidation.

  • Sample Preparation: Dissolve a sufficient quantity of the purified alkaloid in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • NMR Experiments: Acquire a suite of 2D-NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is essential for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

  • Structure Determination: Assemble the structural fragments and determine the complete chemical structure and stereochemistry by analyzing the correlations observed in the 2D-NMR spectra.

Total Synthesis of Pumiliotoxins

The chemical synthesis of pumiliotoxins is vital for confirming their proposed structures, providing larger quantities for biological testing, and enabling the creation of analogs for structure-activity relationship studies. The total synthesis of (+)-pumiliotoxin 251D is a notable achievement in this area.

Synthetic Workflow for (+)-Pumiliotoxin 251D (Overman's Approach) [9]

The synthesis of (+)-pumiliotoxin 251D has been achieved through various routes. One of the early and elegant syntheses was developed by Larry E. Overman and his group. A simplified workflow is presented below.

A L-Proline derivative B Pyrrolidine intermediate A->B Multi-step conversion C Iminium ion precursor B->C E Indolizidine core C->E Iminium ion-vinylsilane cyclization D Vinylsilane D->E F (+)-Pumiliotoxin 251D E->F Side-chain manipulation and deprotection

Caption: A simplified workflow for the total synthesis of (+)-pumiliotoxin 251D.

Pharmacological Assays

To understand the mechanism of action of pumiliotoxins, various pharmacological assays are employed, with a focus on their effects on ion channels.

Protocol: Electrophysiological Recording of Sodium Channel Activity [11][21]

  • Expression System: Use a heterologous expression system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells), to express specific voltage-gated sodium channel subtypes.

  • Electrophysiology Technique: Employ the two-electrode voltage-clamp or whole-cell patch-clamp technique to record the ionic currents flowing through the expressed channels.

  • Pumiliotoxin Application: Perfuse the cells with a solution containing a known concentration of the pumiliotoxin being studied.

  • Data Acquisition and Analysis:

    • Record the sodium currents before, during, and after the application of the pumiliotoxin.

    • Analyze the changes in the current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the channel to determine the effect of the pumiliotoxin.

    • Construct dose-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) of the alkaloid.

Signaling Pathways and Mechanisms of Action

Pumiliotoxins primarily exert their effects by modulating the function of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[7]

Modulation of Voltage-Gated Sodium Channels

Most pumiliotoxins, such as pumiliotoxin B, act as positive modulators of VGSCs. They bind to a site on the channel protein that is distinct from the binding sites of other well-known sodium channel toxins like batrachotoxin and tetrodotoxin.[8][22] This binding allosterically enhances the opening of the channel, leading to an increased influx of sodium ions and resulting in prolonged depolarization of the cell membrane. This mechanism underlies their cardiotonic and myotonic effects.[3]

In contrast, pumiliotoxin 251D exhibits a more complex mechanism. It can inhibit the influx of Na⁺ ions through mammalian VGSCs and also affects the steady-state activation and inactivation of the channels.[11] Furthermore, it has been shown to inhibit some voltage-gated potassium channels.[11]

cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel Na_in Na+ Influx VGSC->Na_in Channel Opening Enhanced PTXB Pumiliotoxin B PTXB->VGSC Binds to allosteric site Depolarization Prolonged Depolarization Na_in->Depolarization MuscleContraction Enhanced Muscle Contraction (Myotonic/Cardiotonic Effects) Depolarization->MuscleContraction

Caption: Signaling pathway of pumiliotoxin B modulation of voltage-gated sodium channels.

Experimental and Research Workflows

The study of pumiliotoxin alkaloids follows a well-established workflow in natural product chemistry and pharmacology.

A Field Collection of Poison Frogs B Extraction and Isolation of Alkaloids A->B C Structure Elucidation (GC-MS, NMR) B->C D Total Synthesis C->D Structure Confirmation E Pharmacological Characterization (Electrophysiology) C->E D->E Supply of Pure Compound F Structure-Activity Relationship (SAR) Studies D->F Synthesis of Analogs E->F G Identification of Lead Compounds for Drug Development F->G

Caption: General workflow for pumiliotoxin alkaloid research and development.

Conclusion and Future Directions

The historical journey of pumiliotoxin research, spearheaded by the visionary work of John W. Daly, has transformed our understanding of chemical defense in the animal kingdom and provided invaluable tools for studying the function of ion channels. From the initial observations of poison dart frogs to the elucidation of complex chemical structures and mechanisms of action, this field continues to be a vibrant area of scientific inquiry.

Future research will likely focus on:

  • Discovering new pumiliotoxin analogs: The vast biodiversity of the neotropics undoubtedly holds new and uncharacterized pumiliotoxins with unique biological activities.

  • Elucidating the molecular details of sequestration: Understanding the specific proteins and transport mechanisms that allow frogs to safely accumulate these toxic alkaloids is a key area of investigation.

  • Exploring therapeutic potential: The ability of pumiliotoxins to modulate ion channels makes them intriguing starting points for the development of new drugs for a variety of conditions, including cardiac arrhythmias, pain, and neurological disorders.

The legacy of pumiliotoxin research is a testament to the power of curiosity-driven science and the immense chemical diversity that nature has to offer. As we continue to explore the intricate molecular conversations that shape our world, the story of these fascinating frog alkaloids will undoubtedly continue to inspire new discoveries.

References

"Allopumiliotoxin 267a CAS number and chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267A is a potent neurotoxic alkaloid belonging to the allopumiliotoxin class of compounds.[1] Originally isolated from the skin secretions of poison dart frogs of the family Dendrobatidae, this complex molecule plays a crucial role in the chemical defense mechanisms of these amphibians.[1] Notably, this compound is not directly sequestered from the frog's diet but is rather a metabolic product of another dietary alkaloid, Pumiliotoxin 251D.[1][2] This biotransformation results in a significant increase in toxicity, with this compound being approximately five times more potent than its precursor.[1][3] Its activity as a modulator of voltage-gated sodium channels makes it a subject of interest in neuropharmacology and drug discovery. This document provides a detailed technical guide on the chemical properties, biological activity, and experimental methodologies related to this compound.

Chemical Properties

This compound is a saturated indolizidine alkaloid with a molecular formula of C₁₆H₂₉NO₂.[4] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 73376-38-2[4]
Molecular Formula C₁₆H₂₉NO₂[4]
Molecular Weight 267.41 g/mol [4]
IUPAC Name (6E,7R,8R,8aS)-8-methyl-6-[(2R)-2-methylhexylidene]-1,2,3,5,7,8a-hexahydroindolizine-7,8-diol[4]
Synonyms (+)-Allopumiliotoxin 267A, allo-pumiliotoxin 267A, APTX 267A[4]

Biological Activity and Mechanism of Action

The toxicity of this compound is attributed to its effects on the central and peripheral nervous systems, as well as the cardiac system.[4] The primary molecular target of the pumiliotoxin class of alkaloids is the voltage-gated sodium channel (VGSC).[5][6]

Pumiliotoxins act as positive modulators of VGSCs, meaning they enhance the channel's activity.[5][6] This is achieved by binding to a specific site on the channel protein, which is allosterically coupled to other toxin-binding sites.[7][8] This binding promotes the open state of the channel, leading to an increased influx of sodium ions into the cell. The sustained depolarization disrupts normal nerve impulse transmission, leading to the observed neurotoxic and cardiotoxic effects. While the broader class of pumiliotoxins are known to be positive modulators, it is worth noting that the precursor, pumiliotoxin 251D, has been shown to inhibit Na+ influx through mammalian VGSCs.[6] Allopumiliotoxins may also affect potassium channels and inhibit calcium-dependent ATPase.[4]

The following diagram illustrates the proposed mechanism of action of pumiliotoxin-class alkaloids on a voltage-gated sodium channel.

pumiliotoxin_mechanism cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) |  Closed State Na_channel_open VGSC |  Open State Na_channel:f1->Na_channel_open:f1 Promotes Opening Na_in Na+ Influx Na_channel_open:f0->Na_in PTX Pumiliotoxin Alkaloid (e.g., this compound) PTX->Na_channel:f0 Binds to allosteric site Depolarization Membrane Depolarization Na_in->Depolarization Na_out Na+ Na_out->Na_channel_open:f0

Caption: Proposed mechanism of pumiliotoxin action on voltage-gated sodium channels.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological study of this compound are extensive. The following sections provide summaries of key methodologies based on published literature.

Total Asymmetric Synthesis of (+)-Allopumiliotoxin 267A

A concise and highly stereoselective asymmetric synthesis of (+)-Allopumiliotoxin 267A has been reported by Comins et al. (2001).[9] The synthesis utilizes an enantiopure dihydropyridone as a key building block and is completed in 10 steps from readily available starting materials.[9]

Key Steps in the Synthesis:

  • Formation of the Indolizidine Core: The synthesis begins with the regio- and stereospecific addition of an alkynyllithium to a 1-acylpyridinium salt of a trisubstituted pyridine.[4]

  • Stereocontrolled Hydroxylation: An axial acetoxylation of an indolizidinone intermediate is achieved with lead tetraacetate (Pb(OAc)₄).[4]

  • Diol Formation: A one-pot reduction of an intermediate provides the desired diol with high stereoselectivity at the C-7 position.[4]

  • Side Chain Attachment: The final alkylidene side chain is introduced via a modified literature procedure to yield (+)-Allopumiliotoxin 267A.[4]

Note: For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, readers are directed to the original publication: Comins, D. L., et al. (2001). Organic Letters, 3(3), 469-471.

Biosynthesis and Analysis in Dendrobates tinctorius

The metabolic conversion of Pumiliotoxin 251D to this compound has been demonstrated in the poison frog Dendrobates tinctorius.[2] The following protocol is a summary of the methodology used in these feeding studies.

1. Alkaloid Administration:

  • Lab-reared (non-toxic) adult female Dendrobates tinctorius are housed individually.[2]

  • An experimental group is fed a solution of 0.01% Pumiliotoxin 251D and 0.01% decahydroquinoline (DHQ) in 1% ethanol. A control group receives only 0.01% DHQ in 1% ethanol.[2]

  • Each frog is administered 15 µL of the respective solution daily for five days via oral pipetting.[10]

2. Sample Collection and Preparation:

  • On the fifth day, frogs are euthanized, and tissues (dorsal skin, liver, intestines) are dissected and stored in Trizol.[10]

3. Alkaloid Extraction and Analysis:

  • Alkaloids are extracted from the tissues using a methanol-based extraction method.[11]

  • The extracts are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • A QE+ mass spectrometer coupled to an Ultimate3000 LC system is used for analysis.[10]

  • Separation is achieved on a Gemini C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[10]

  • Quantification is performed using accurate mass. This compound is identified by its accurate mass and by comparing its MS/MS fragmentation pattern to that of Pumiliotoxin 251D.[10]

The following diagram outlines the experimental workflow for studying the metabolism of Pumiliotoxin 251D in poison frogs.

frog_feeding_workflow cluster_feeding 1. Alkaloid Administration (5 days) cluster_dissection 2. Sample Collection cluster_analysis 3. Analysis start Dendrobates tinctorius (non-toxic) exp_group Experimental Group: Feed Pumiliotoxin 251D + DHQ start->exp_group ctl_group Control Group: Feed DHQ only start->ctl_group euthanasia Euthanasia dissection Dissect Tissues: - Skin - Liver - Intestines euthanasia->dissection extraction Methanol Extraction dissection->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification and Identification of This compound lcms->quant

Caption: Experimental workflow for frog feeding and alkaloid analysis.

Conclusion

This compound is a fascinating and potent natural product with significant biological activity. Its role as a modulator of voltage-gated sodium channels continues to make it a valuable tool for neurobiological research. The synthetic and analytical methods described herein provide a foundation for further investigation into the pharmacology of this complex alkaloid and its potential as a lead compound in drug development programs. Further research into its specific interactions with different isoforms of sodium and potassium channels will be crucial for a more complete understanding of its mechanism of action.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (+)-Allopumiliotoxin 267a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Allopumiliotoxin 267a is a member of the pumiliotoxin-A class of alkaloids, a group of biologically active natural products isolated from the skin of neotropical poison frogs of the family Dendrobatidae. These toxins serve as a chemical defense mechanism for the frogs. Allopumiliotoxins, including 267a, have garnered significant interest from the scientific community due to their potent neurotoxic and cardiotonic activities, primarily through the modulation of voltage-gated sodium channels. The structural complexity and potent biological profile of (+)-Allopumiliotoxin 267a have made it a challenging and attractive target for total synthesis. These synthetic efforts have not only provided access to this rare natural product for further biological evaluation but have also spurred the development of novel synthetic methodologies.

This document provides a detailed overview of prominent total syntheses of (+)-Allopumiliotoxin 267a, complete with experimental protocols for key reactions, comparative quantitative data, and visualizations of the synthetic strategies and its proposed biological mechanism of action.

Synthetic Strategies and Key Transformations

Several distinct and innovative strategies have been successfully employed to achieve the total synthesis of (+)-Allopumiliotoxin 267a. The primary challenge in these syntheses lies in the stereocontrolled construction of the indolizidine core and the installation of the diol functionality and the alkylidene side chain with the correct stereochemistry. Here, we highlight three prominent approaches.

The Overman Synthesis: An Iminium Ion-Alkyne Cyclization Approach

Professor Larry E. Overman's group developed an enantioselective total synthesis featuring a key iodide-promoted iminium ion-alkyne cyclization to construct the indolizidine core. This approach is notable for its efficiency and high degree of stereocontrol.

Synthetic Workflow (Overman):

overman_synthesis cluster_start Starting Materials cluster_core Indolizidine Core Formation cluster_endgame Side-chain and Final Modifications start1 N-Boc-L-proline step2 Iminium ion formation start1->step2 start2 Side-chain alkyne step1 Formation of alkynyl stannane start2->step1 step3 Iodide-promoted cyclization step1->step3 step2->step3 step4 Indolizidinone intermediate step3->step4 step5 Side-chain coupling step4->step5 step6 Diol formation step5->step6 step7 Deprotection step6->step7 product (+)-Allopumiliotoxin 267a step7->product

Caption: Overman's synthetic route to (+)-Allopumiliotoxin 267a.

The Comins Synthesis: A Chiral Dihydropyridone Strategy

Professor Daniel L. Comins and his research group devised a concise and highly stereoselective synthesis utilizing an enantiopure N-acyl-2,3-dihydro-4-pyridone as a key chiral building block. This strategy allows for the efficient construction of the indolizidine skeleton with excellent control of stereochemistry.

Synthetic Workflow (Comins):

comins_synthesis cluster_start Starting Materials cluster_dihydropyridone Dihydropyridone Formation cluster_endgame Indolizidine Assembly and Elaboration start1 4-Methoxy-3-methylpyridine step1 N-Acylpyridinium salt formation start1->step1 start2 Chiral auxiliary start2->step1 start3 Ethyl lithiopropiolate step2 Nucleophilic addition start3->step2 step1->step2 step3 Chiral dihydropyridone step2->step3 step4 Hydrogenation and cyclization step3->step4 step5 Indolizidinone intermediate step4->step5 step6 Side-chain introduction step5->step6 step7 Diol formation step6->step7 product (+)-Allopumiliotoxin 267a step7->product

Caption: Comins' synthetic approach to (+)-Allopumiliotoxin 267a.

The Kibayashi Synthesis: A Nitrone Cycloaddition Strategy

Professor Chihiro Kibayashi's group reported a stereocontrolled total synthesis that employs an intramolecular nitrone cycloaddition as the key step for constructing the indolizidine ring system. This cycloaddition reaction sets multiple stereocenters in a single step.

Synthetic Workflow (Kibayashi):

kibayashi_synthesis cluster_start Starting Material cluster_nitrone Nitrone Formation and Cycloaddition cluster_endgame Indolizidine Elaboration start1 Chiral starting material step1 Synthesis of acyclic precursor start1->step1 step2 Nitrone formation step1->step2 step3 Intramolecular [3+2] cycloaddition step2->step3 step4 Isoxazolidine intermediate step3->step4 step5 Reductive N-O bond cleavage step4->step5 step6 Indolizidinone formation step5->step6 step7 Side-chain installation and diol formation step6->step7 product (+)-Allopumiliotoxin 267a step7->product

Caption: Kibayashi's synthesis of (+)-Allopumiliotoxin 267a.

Quantitative Data Summary

The following tables provide a comparative summary of the quantitative data for the key synthetic routes to (+)-Allopumiliotoxin 267a.

Table 1: Overall Comparison of Total Syntheses

Synthetic RouteKey StrategyNumber of StepsOverall YieldReference
Overman et al.Iminium ion-alkyne cyclization10 (from oxazolidinone)11%J. Am. Chem. Soc. 1996, 118, 41, 10054-10067
Comins et al.Chiral dihydropyridone10Not explicitly statedOrg. Lett. 2001, 3, 3, 469-471
Kibayashi et al.Nitrone cycloaddition~15~5%J. Am. Chem. Soc. 1993, 115, 24, 11393-11409

Table 2: Yields of Key Steps in Selected Syntheses

Synthetic RouteKey StepReactantsReagents and ConditionsProductYield
Overman Iodide-promoted cyclizationAcyclic amino alkyneI₂, K₂CO₃, MeCN, 0 °C to rtIndolizidinone85%
Comins Dihydropyridone formationN-Acylpyridinium salt, ethyl lithiopropiolateTHF, -78 °CChiral dihydropyridone70% (>96% de)
Kibayashi Nitrone cycloadditionAcyclic N-alkenyl hydroxylamineToluene, refluxIsoxazolidine75%

Experimental Protocols for Key Experiments

The following are detailed protocols for the key transformations in the discussed syntheses, adapted from the original publications.

Protocol 1: Overman's Iodide-Promoted Iminium Ion-Alkyne Cyclization

Objective: To construct the indolizidine core via an iodide-promoted cyclization of an N-acyliminium ion precursor derived from an amino alkyne.

Materials:

  • Acyclic amino alkyne precursor

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the acyclic amino alkyne precursor in anhydrous acetonitrile is prepared under an argon atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Potassium carbonate is added to the solution with stirring.

  • A solution of iodine in anhydrous acetonitrile is added dropwise to the reaction mixture over a period of 30 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired indolizidinone.

Protocol 2: Comins' Asymmetric Dihydropyridone Synthesis

Objective: To synthesize the key chiral dihydropyridone intermediate via a diastereoselective addition of an alkynyllithium to an N-acylpyridinium salt.

Materials:

  • 4-Methoxy-3-methyl-5-(triisopropylsilyl)pyridine

  • (+)-trans-2-(α-cumyl)cyclohexyl chloroformate (chiral auxiliary)

  • Ethyl propiolate

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

  • To a solution of 4-methoxy-3-methyl-5-(triisopropylsilyl)pyridine in anhydrous THF at -78 °C under an argon atmosphere, a solution of (+)-trans-2-(α-cumyl)cyclohexyl chloroformate in THF is added to form the N-acylpyridinium salt in situ.

  • In a separate flask, a solution of ethyl propiolate in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium is added dropwise to the ethyl propiolate solution to form ethyl lithiopropiolate.

  • The solution of ethyl lithiopropiolate is then added via cannula to the N-acylpyridinium salt solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel to yield the enantiopure dihydropyridone. The diastereomeric excess is determined by HPLC analysis.

Protocol 3: Kibayashi's Intramolecular Nitrone Cycloaddition

Objective: To construct the core isoxazolidine ring system via a thermally induced intramolecular [3+2] cycloaddition of a nitrone.

Materials:

  • Acyclic N-alkenyl hydroxylamine precursor

  • Toluene, anhydrous

  • Standard glassware for reflux under an inert atmosphere

Procedure:

  • A solution of the acyclic N-alkenyl hydroxylamine precursor in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

  • The solution is heated to reflux (approximately 110 °C) and maintained at this temperature for 24 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude residue is purified by column chromatography on silica gel to afford the desired isoxazolidine cycloadduct.

Proposed Biological Mechanism of Action

Allopumiliotoxins are known to be positive modulators of voltage-gated sodium channels (VGSCs). While the precise molecular details for (+)-Allopumiliotoxin 267a are still under investigation, a general mechanism for this class of alkaloids involves binding to a unique site on the VGSC, leading to an increase in sodium ion influx. This sustained depolarization of the cell membrane is believed to trigger downstream signaling events, including the activation of the phosphoinositide pathway.

Proposed Signaling Pathway of (+)-Allopumiliotoxin 267a:

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol apt (+)-Allopumiliotoxin 267a vgsc Voltage-Gated Sodium Channel (VGSC) apt->vgsc Binds and positively modulates na_ion vgsc->na_ion Increases depolarization Membrane Depolarization vgsc->depolarization Leads to plc Phospholipase C (PLC) pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 plc->ip3 dag DAG plc->dag depolarization->plc Activates er Endoplasmic Reticulum ip3->er Binds to IP3 receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ release er->ca_release Induces downstream Downstream Cellular Effects (e.g., muscle contraction, neurotransmitter release) ca_release->downstream pkc->downstream

Caption: Proposed signaling pathway for (+)-Allopumiliotoxin 267a.

The proposed mechanism suggests that (+)-Allopumiliotoxin 267a binds to and potentiates the activity of VGSCs, leading to an influx of sodium ions and subsequent membrane depolarization. This depolarization is thought to activate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, where it binds to its receptor, causing the release of intracellular calcium stores. DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC). The combined effects of increased intracellular calcium and PKC activation lead to a variety of downstream cellular responses, including muscle contraction and neurotransmitter release, which are consistent with the observed toxic effects of pumiliotoxin alkaloids.

Conclusion

The total synthesis of (+)-Allopumiliotoxin 267a remains a significant achievement in natural product synthesis, showcasing the power of modern synthetic organic chemistry to construct complex molecular architectures with high fidelity. The diverse strategies employed by leading research groups provide a valuable toolkit for the synthesis of other alkaloids and complex natural products. Furthermore, the availability of synthetic (+)-Allopumiliotoxin 267a and its analogs through these routes is crucial for the detailed investigation of its biological mechanism of action and its potential as a pharmacological tool or lead compound in drug discovery. The continued exploration of its interaction with voltage-gated sodium channels and the downstream signaling cascades will undoubtedly provide deeper insights into fundamental cellular processes and may open new avenues for therapeutic intervention.

Application Notes & Protocols: Isolation and Purification of Allopumiliotoxin 267A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation and purification of Allopumiliotoxin 267A from poison frog skin, a lipophilic alkaloid with significant biological activity. The methodologies described herein are compiled from established research practices in the field of natural product chemistry.

Introduction

This compound is a potent neurotoxin belonging to the allopumiliotoxin class of alkaloids.[1][2] It is found in the skin secretions of various species of dendrobatid poison frogs, such as those from the genus Dendrobates.[2] Notably, this toxin is often not directly sequestered from the frog's diet but is instead biosynthetically derived from a precursor, Pumiliotoxin 251D, through a hydroxylation process.[2][3] Studies have shown that this compound is approximately five times more toxic than its precursor, highlighting its significance in chemical defense and potential pharmacological applications.[3]

The isolation and purification of this compound are critical for further toxicological studies, pharmacological screening, and as a reference standard for analytical methods. The following protocols detail a comprehensive workflow for obtaining this compound from natural sources.

Data Presentation

The following tables summarize key quantitative data related to this compound and its precursor.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₂₉NO₂
Molar Mass267.41 g/mol
ClassAlkaloid (Allopumiliotoxin)
SourceSkin of Dendrobates species

Table 2: Comparative Toxicity of this compound and Pumiliotoxin 251D

CompoundToxicity in Mice (LD₅₀)Relative Potency
Pumiliotoxin 251D~10 mg/kg1x
This compound~2 mg/kg5x

Data is based on subcutaneous injection in mice and may vary depending on the animal model and administration route.[3]

Table 3: Reported Abundance of Pumiliotoxin-A Class Alkaloids in a Single Frog

Frog SpeciesAlkaloidAmount per Frog
Epipedobates tricolorPumiliotoxin 251D≈300 µg

This value for a related pumiliotoxin provides a general expectation for the scale of alkaloid content in a single specimen.[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the isolation and purification of this compound.

Protocol 1: Extraction of Total Alkaloids from Frog Skin

This protocol outlines the initial extraction of the total lipophilic alkaloid fraction from frog skin tissue.

Materials:

  • Frog skin tissue (fresh or frozen) from a relevant Dendrobates species

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Ammonium Hydroxide (NH₄OH)

  • Sodium Sulfate (anhydrous)

  • Homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • pH meter or pH indicator strips

Procedure:

  • Homogenization: Mince the frog skin tissue and homogenize it in methanol (e.g., 10 mL of methanol per 1 gram of skin tissue).

  • Acidification and Initial Extraction: Transfer the homogenate to a larger vessel and add 0.1 M HCl to acidify the mixture to approximately pH 2. Stir or sonicate the mixture for at least 1 hour to ensure complete extraction of the alkaloids as their hydrochloride salts.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the tissue debris.

  • Supernatant Collection: Carefully decant and collect the methanolic supernatant containing the alkaloid salts.

  • Solvent Removal: Concentrate the supernatant using a rotary evaporator to remove the methanol.

  • Acid-Base Extraction: a. Resuspend the aqueous residue in 0.1 M HCl. b. Wash the acidic solution with dichloromethane (3 x equal volume) to remove neutral lipids and other non-basic compounds. Discard the organic layer. c. Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide. d. Extract the free-base alkaloids from the basified aqueous solution with dichloromethane (3 x equal volume). e. Pool the organic layers.

  • Drying and Concentration: Dry the combined dichloromethane extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by HPLC

This protocol describes the purification of this compound from the crude alkaloid extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude alkaloid extract from Protocol 1

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Trifluoroacetic Acid - TFA)

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract in a minimal volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-45 min: Linear gradient from 5% to 95% B

      • 45-50 min: 95% B (column wash)

      • 50-55 min: Return to 5% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10-100 µL (depending on concentration)

  • Fraction Collection: Collect fractions based on the elution profile, paying close attention to the peaks in the expected retention time window for pumiliotoxin-class alkaloids.

  • Purity Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC system. Pool the fractions containing pure this compound.

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Protocol 3: Analysis and Quantification by GC-MS

This protocol is for the identification and quantification of this compound in purified fractions or crude extracts.

Materials:

  • Purified this compound or crude extract

  • Methanol or Dichloromethane (GC grade)

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in methanol or dichloromethane.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 10 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify this compound based on its characteristic retention time and mass spectrum. Quantification can be achieved by creating a calibration curve with a purified standard.

Mandatory Visualizations

The following diagrams illustrate the workflow for the isolation and purification of this compound.

experimental_workflow start Frog Skin Sample homogenization Homogenization in Methanol start->homogenization acidification Acidification (0.1 M HCl) homogenization->acidification centrifugation1 Centrifugation (10,000 x g) acidification->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection solvent_evaporation Solvent Evaporation supernatant_collection->solvent_evaporation acid_base_start Resuspend in 0.1 M HCl solvent_evaporation->acid_base_start lipid_removal Wash with Dichloromethane (Remove Lipids) acid_base_start->lipid_removal basification Basify to pH 9-10 (Ammonium Hydroxide) lipid_removal->basification alkaloid_extraction Extract with Dichloromethane basification->alkaloid_extraction drying_concentration Dry and Concentrate alkaloid_extraction->drying_concentration crude_extract Crude Alkaloid Extract drying_concentration->crude_extract hplc_start Dissolve in Mobile Phase & Filter crude_extract->hplc_start hplc_injection RP-HPLC (C18 Column) hplc_start->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis final_product Purified this compound purity_analysis->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

acid_base_extraction_pathway start Aqueous Methanolic Extract (pH ~7) add_hcl Add 0.1 M HCl (pH 2) start->add_hcl alkaloid_salt Alkaloids as Hydrochloride Salts (Water Soluble) add_hcl->alkaloid_salt wash_ch2cl2 Wash with Dichloromethane alkaloid_salt->wash_ch2cl2 lipid_layer Lipids and Neutral Compounds (Organic Layer - Discard) wash_ch2cl2->lipid_layer Separation aqueous_layer1 Aqueous Layer with Alkaloid Salts wash_ch2cl2->aqueous_layer1 Separation add_nh4oh Add NH4OH (pH 9-10) aqueous_layer1->add_nh4oh free_base Alkaloids as Free Base (Organic Soluble) add_nh4oh->free_base extract_ch2cl2 Extract with Dichloromethane free_base->extract_ch2cl2 organic_layer Alkaloids in Dichloromethane extract_ch2cl2->organic_layer Separation aqueous_layer2 Aqueous Layer (Discard) extract_ch2cl2->aqueous_layer2 Separation final_product Crude Alkaloid Extract organic_layer->final_product Dry & Concentrate

References

Application Notes and Protocols for Utilizing Synthetic Allopumiliotoxin 267A in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267A is a potent indolizidine alkaloid, originally discovered in the skin of dendrobatid poison frogs. It is a hydroxylated analog of pumiliotoxin 251D and exhibits significantly greater potency.[1] As a modulator of voltage-gated sodium channels (NaV), synthetic this compound serves as a critical tool for investigating the physiology and pharmacology of these essential ion channels.[2] These channels are fundamental to the generation and propagation of action potentials in excitable cells, making them key targets in neuroscience and cardiology research, as well as in the development of novel therapeutics for channelopathies.[3][4]

This document provides detailed application notes and experimental protocols for the use of synthetic this compound in electrophysiological studies, with a focus on whole-cell patch-clamp techniques to characterize its effects on neuronal and cardiac ion channels.

Mechanism of Action

This compound, like other pumiliotoxins, primarily targets voltage-gated sodium channels. While the precise binding site is still under investigation, it is known to belong to the group of alkaloid toxins that allosterically modulate channel gating.[5][6] The functional consequence of this interaction is a modification of channel kinetics, leading to an increase in sodium influx.[5] Studies on the related pumiliotoxin-B have shown that it can induce repetitive action potential firing and a depolarizing afterpotential in neurons, effects that are sensitive to the sodium channel blocker tetrodotoxin (TTX).[7] Allopumiliotoxins may also affect potassium channels and inhibit calcium-dependent ATPase.[2]

The increased potency of this compound compared to its precursor, pumiliotoxin 251D, is attributed to the presence of a hydroxyl group, which likely enhances its interaction with the ion channel.[1]

Data Presentation

The following tables summarize the known quantitative data for pumiliotoxin class alkaloids. It is important to note that specific IC50/EC50 values for this compound on specific ion channel subtypes are not yet widely published. The data presented for related compounds can serve as a guideline for initial experimental design.

CompoundCell Type/ChannelAssay TypeParameterValueReference
Pumiliotoxin-BBullfrog Sympathetic NeuronsCurrent-ClampConcentration for Repetitive Firing2 µM[7]
Pumiliotoxin B CongenersGuinea Pig Cerebral Cortical SynaptoneurosomesSodium Flux AssayStimulation of Sodium FluxConcentration-dependent[5]
DibromosceptrinChick Embryo Sympathetic GangliaWhole-Cell Patch-ClampV1/2 of Inactivation Shift-20 mV[8]
ClathrodinChick Embryo Sympathetic GangliaWhole-Cell Patch-ClampV1/2 of Inactivation Shift+14 mV[8]

Experimental Protocols

Protocol 1: Characterization of this compound Effects on Voltage-Gated Sodium Channels in a Heterologous Expression System using Whole-Cell Patch-Clamp

This protocol describes the use of whole-cell voltage-clamp electrophysiology to determine the concentration-response relationship and effects on channel kinetics of this compound on a specific human NaV channel subtype (e.g., hNaV1.7) expressed in a mammalian cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human NaV channel of interest

  • Cell culture reagents (DMEM, FBS, penicillin-streptomycin, selection antibiotic)

  • Poly-L-lysine coated glass coverslips

  • External (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm)

  • Internal (pipette) solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH, osmolarity ~300 mOsm)

  • Synthetic this compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

  • Borosilicate glass capillaries for pipette pulling

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells expressing the target NaV channel subtype according to standard protocols.

    • Plate cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the patch pipette under visual control.

    • Apply gentle positive pressure to the pipette and, upon contacting the cell membrane, release the pressure to form a giga-ohm seal (>1 GΩ).

    • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes before recording.

  • Voltage-Clamp Protocol and Data Acquisition:

    • Hold the cell at a holding potential of -100 mV to ensure all channels are in the closed state.

    • To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).

    • Record baseline currents in the absence of the toxin.

    • Prepare a series of dilutions of this compound in the external solution (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

    • Apply each concentration of the toxin to the cell via the perfusion system, allowing for equilibration at each concentration before recording.

    • Record the sodium currents at each toxin concentration using the same voltage-step protocol.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step for each toxin concentration.

    • Construct a concentration-response curve by plotting the percentage of current inhibition or potentiation as a function of this compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the EC50 or IC50 value.

    • Analyze the voltage-dependence of activation and steady-state inactivation by fitting the normalized conductance-voltage and inactivation-voltage curves with the Boltzmann equation.

    • Analyze the kinetics of current activation and inactivation by fitting the current traces with appropriate exponential functions.

Protocol 2: Investigating the Effect of this compound on Neuronal Firing Properties using Current-Clamp

This protocol outlines the use of whole-cell current-clamp recordings to study the effects of this compound on the action potential firing characteristics of cultured primary neurons (e.g., rat hippocampal neurons).

Materials:

  • Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

  • Neurobasal medium, B27 supplement, GlutaMAX, penicillin-streptomycin

  • External and internal solutions as described in Protocol 1 (adjustments may be needed based on neuronal type)

  • Synthetic this compound

  • Patch-clamp setup as in Protocol 1

Procedure:

  • Cell Preparation:

    • Isolate and culture primary neurons according to established protocols.

    • Use neurons for recording between 10 and 14 days in vitro.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration in current-clamp mode as described in Protocol 1.

    • Record the resting membrane potential of the neuron.

  • Current-Clamp Protocol and Data Acquisition:

    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments for 500 ms) to elicit action potentials.

    • Record the baseline firing properties of the neuron, including action potential threshold, amplitude, duration, and firing frequency.

    • Apply a known concentration of this compound (e.g., based on EC50 from Protocol 1) to the bath.

    • After equilibration, repeat the current injection protocol and record the changes in firing properties.

  • Data Analysis:

    • Measure and compare the action potential parameters (threshold, amplitude, duration, afterhyperpolarization) before and after toxin application.

    • Analyze the relationship between injected current and firing frequency (f-I curve) to assess changes in neuronal excitability.

    • Observe for the appearance of depolarizing afterpotentials or burst firing activity.

Mandatory Visualizations

Signaling_Pathway_of_Allopumiliotoxin_267A cluster_membrane Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) Na_Influx Increased Na+ Influx NaV->Na_Influx Prolonged Opening APTX This compound APTX->NaV Allosteric Modulation Depolarization Membrane Depolarization Na_Influx->Depolarization AP_Firing Altered Action Potential Firing Depolarization->AP_Firing Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Muscle Contraction) AP_Firing->Downstream

Caption: Signaling pathway of this compound action on a voltage-gated sodium channel.

Experimental_Workflow start Start cell_prep Cell Preparation (HEK293 or Primary Neurons) start->cell_prep patch_clamp Whole-Cell Patch-Clamp (Voltage- or Current-Clamp) cell_prep->patch_clamp baseline Record Baseline Activity patch_clamp->baseline toxin_app Apply Synthetic This compound baseline->toxin_app record_effect Record Toxin-Induced Changes toxin_app->record_effect data_analysis Data Analysis (Kinetics, Concentration-Response, Firing Properties) record_effect->data_analysis end End data_analysis->end

Caption: General experimental workflow for electrophysiological studies using this compound.

References

Allopumiliotoxin 267A as a Molecular Probe for Nav1.7 Channels: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current scientific literature did not yield specific information or experimental data on the use of Allopumiliotoxin 267A as a molecular probe for Nav1.7 channels. Research has extensively focused on various other natural toxins, particularly peptide toxins from spider and cone snail venoms, as potent and selective modulators of Nav1.7. These toxins have become invaluable tools for studying the structure, function, and pharmacology of this therapeutically important ion channel.

Therefore, these application notes and protocols will focus on a well-characterized class of Nav1.7 molecular probes: spider venom peptides that act as gating modifiers. The principles and methodologies described herein are broadly applicable for the investigation of new, uncharacterized compounds that may modulate Nav1.7 channel activity.

Application Notes: Spider Venom Peptides as Molecular Probes for Nav1.7

The voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals and is considered a prime target for the development of new analgesics.[1][2] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain, highlighting the channel's critical role in nociception.[1][2] Spider venoms are a rich source of potent and selective peptide modulators of Nav1.7, which have been instrumental in elucidating the channel's function.[3]

These peptides typically act as gating modifiers, binding to the voltage-sensing domains (VSDs) of the channel to alter its activation or inactivation properties.[2] A common mechanism involves the trapping of the VSD in its resting state, thereby inhibiting channel opening in response to membrane depolarization.[2] The high affinity and selectivity of some of these peptides make them excellent molecular probes for studying Nav1.7 in various experimental systems.

Quantitative Data of Representative Spider Venom Peptide Modulators of Nav1.7

The following table summarizes the inhibitory potency (IC50) of several well-characterized spider venom peptides on Nav1.7 and other Nav channel subtypes, highlighting their selectivity profile.

PeptideOriginNav1.7 IC50Selectivity ProfileReference
Hd1a Haplopelma doriae (tarantula)111 ± 7 nMNot specified[3]
ProTx-II Thrixopelma pruriens (tarantula)~30 nMAlso inhibits other TTX-sensitive Nav channels[2]
PTx2-3127 Engineered ProTx-II derivative7 nM>1000-fold selective over Nav1.1, 1.3, 1.4, 1.5, 1.8, 1.9[4][5]
PTx2-3258 Engineered ProTx-II derivative4 nM>1000-fold selective over Nav1.1, 1.3, 1.4, 1.5, 1.8, 1.9[4][5]
CcoTx1 Ceratogyrus cornuatus (tarantula)Potent inhibitorSelective against Nav1.4 and Nav1.5[6]

Experimental Protocols

Protocol 1: Characterization of Peptide Effects on Nav1.7 Currents using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of manual whole-cell patch-clamp electrophysiology to measure the effect of a peptide toxin on the function of human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing human Nav1.7

  • Cell culture reagents

  • External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH)

  • Internal pipette solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • Peptide toxin stock solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Methodology:

  • Cell Preparation: Plate HEK293 cells expressing Nav1.7 onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with external recording solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Current Recordings:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV or -120 mV) to ensure the majority of Nav1.7 channels are in the closed, resting state.[3][6]

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit Nav1.7 currents.[3]

    • Record the resulting sodium currents.

  • Compound Application:

    • After obtaining a stable baseline recording of Nav1.7 currents, perfuse the recording chamber with the external solution containing the desired concentration of the peptide toxin.

    • Allow sufficient time for the peptide to bind and exert its effect, monitoring the current amplitude over time.[6]

  • Data Acquisition: Record Nav1.7 currents in the presence of the peptide using the same voltage protocol as in the baseline recording.

  • Washout: To test for reversibility, perfuse the chamber with the external solution lacking the peptide and monitor for the recovery of the current amplitude.[3]

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after peptide application.

    • Construct current-voltage (I-V) relationships.

    • To determine the IC50, apply a range of peptide concentrations and measure the percentage of current inhibition at a specific voltage. Fit the concentration-response data to the Hill equation.[3]

    • Analyze the effects on voltage-dependence of activation and steady-state inactivation by fitting the data to Boltzmann functions.

Visualizations

Mechanism_of_Action cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel VSD_II Voltage-Sensing Domain II (VSD-II) Pore Pore Domain VSD_II->Pore Conformational change (Blocked by Toxin) No_Activation Channel Remains Closed (Inhibition of Activation) VSD_II->No_Activation Sodium_Influx Sodium Ion Influx Toxin Spider Venom Peptide Toxin Toxin->VSD_II Binds and traps in resting state Depolarization Membrane Depolarization Depolarization->VSD_II Senses voltage change

Caption: Mechanism of Nav1.7 inhibition by spider venom peptides.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing Nav1.7 Plating Plate cells on glass coverslips Cell_Culture->Plating Patch_Clamp Establish whole-cell patch-clamp configuration Plating->Patch_Clamp Baseline Record baseline Nav1.7 currents Patch_Clamp->Baseline Application Perfuse with peptide toxin Baseline->Application Post_Toxin Record Nav1.7 currents in presence of toxin Application->Post_Toxin Washout Washout toxin and record recovery Post_Toxin->Washout IV_Curve Construct I-V curves Washout->IV_Curve Dose_Response Generate dose-response curve IV_Curve->Dose_Response Gating_Analysis Analyze voltage-dependence of activation/inactivation IV_Curve->Gating_Analysis IC50 Calculate IC50 Dose_Response->IC50

References

Application Notes and Protocols for Measuring Allopumiliotoxin 267A Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allopumiliotoxin 267A is a potent neurotoxin belonging to the pumiliotoxin-A class of alkaloids, originally isolated from the skin of dendrobatid poison frogs.[1][2] It is a hydroxylated analog of pumiliotoxin 251D and exhibits significantly higher toxicity.[2][3][4] The primary molecular target of allopumiliotoxins is the voltage-gated sodium channel (VGSC), where they act as positive modulators, leading to enhanced sodium influx.[1][5] This activity can subsequently trigger downstream cellular events, including an increase in intracellular calcium concentrations.[6]

These application notes provide detailed protocols for three key in vitro assays to measure the activity of this compound:

  • Electrophysiology Assays: For direct measurement of the toxin's effect on the function of voltage-gated sodium channels.

  • Radioligand Binding Assays: To investigate the binding characteristics of the toxin to the sodium channel.

  • Fluorescence-Based Calcium Influx Assays: To measure the downstream cellular response to sodium channel modulation.

Data Presentation: Quantitative Analysis of Pumiliotoxin Activity

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes representative data for related pumiliotoxins to provide a comparative context for experimental design and data interpretation. It is reported that while pumiliotoxin 251D is ineffective on sodium channels in vitro, this compound is weakly active.[7]

CompoundAssay TypeCell/Tissue TypeTargetParameterValueReference
Pumiliotoxin BSodium InfluxGuinea Pig Cerebral Cortical SynaptoneurosomesVoltage-Gated Sodium ChannelEC50~5 µM[5]
Pumiliotoxin B[3H]Batrachotoxin BindingRat Brain SynaptosomesVoltage-Gated Sodium ChannelEC50 (potentiation)~10 µM[8]
Pumiliotoxin 251DElectrophysiology (TEVC)Xenopus oocytes expressing hKv1.3Voltage-Gated Potassium Channel Kv1.3IC5010.8 ± 0.5 µM[9]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound

Allopumiliotoxin_Signaling cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Increased Na+ Influx VGSC->Na_influx APTX This compound APTX->VGSC Binds and positively modulates Depolarization Membrane Depolarization Na_influx->Depolarization Ca_channel Voltage-Gated Calcium Channels Depolarization->Ca_channel Activation Ca_influx Increased Intracellular Ca2+ Ca_channel->Ca_influx Cell_response Downstream Cellular Responses Ca_influx->Cell_response

Caption: this compound signaling pathway.

General Experimental Workflow for In Vitro Toxin Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture/ Oocyte Preparation Incubation Incubate Cells/Oocytes with Toxin Cell_Culture->Incubation Toxin_Prep This compound Stock Solution Preparation Toxin_Prep->Incubation Assay_Selection Select Assay: - Electrophysiology - Radioligand Binding - Calcium Influx Assay_Selection->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Processing Data Processing and Normalization Data_Acquisition->Data_Processing Quant_Analysis Quantitative Analysis (IC50/EC50 Determination) Data_Processing->Quant_Analysis Conclusion Conclusion and Interpretation Quant_Analysis->Conclusion

References

Application Notes and Protocols for Developing Allopumiliotoxin 267A Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of allopumiliotoxin 267A analogs to elucidate their structure-activity relationships (SAR). Allopumiliotoxins, a class of alkaloids isolated from the skin of poison dart frogs, are potent modulators of voltage-gated sodium channels, making them valuable pharmacological tools and potential starting points for drug discovery.[1] This document outlines synthetic strategies, experimental protocols for biological evaluation, and data presentation guidelines.

Introduction to this compound

This compound is a neurotoxic alkaloid that exhibits significant biological activity, primarily through its interaction with voltage-gated sodium channels.[2] It is a hydroxylated analog of pumiliotoxin 251D and has been shown to be approximately five times more potent in mouse toxicity studies.[1] The core structure of allopumiliotoxins is an indolizidine ring system with a characteristic alkylidene side chain. The stereochemistry of the hydroxyl groups on the indolizidine core and modifications to the side chain are critical for biological activity. Understanding the SAR of this class of compounds is essential for designing novel probes to study sodium channel function and for the development of new therapeutics.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs is a complex undertaking that allows for the systematic modification of the molecule to probe its SAR. Several total syntheses of (+)-allopumiliotoxin 267A have been reported, providing a foundation for the preparation of analogs.

A notable approach involves the use of enantiopure 2,3-dihydro-4-pyridones as key building blocks. This method, developed by Comins and coworkers, allows for a concise and highly stereoselective synthesis.[3] Another prominent strategy, developed by Overman and his group, has also been successfully applied to the synthesis of various pumiliotoxin and allopumiliotoxin alkaloids. These synthetic routes offer opportunities to introduce diversity at several key positions:

  • Indolizidine Core: Modifications to the hydroxylation pattern, particularly at the C-7 position, are of high interest as the stereochemistry of this hydroxyl group is known to significantly impact activity.

  • Alkylidene Side Chain: Variations in the length, branching, and functionalization of the side chain can be explored to determine their influence on potency and selectivity.

  • Methyl Group: The effect of the C-8 methyl group can be investigated through the synthesis of demethyl analogs.

A generalized synthetic workflow for generating this compound analogs is depicted below.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Analog Derivatization cluster_3 Final Product Chiral Precursors Chiral Precursors Indolizidine Ring Formation Indolizidine Ring Formation Chiral Precursors->Indolizidine Ring Formation Key Cyclization Side Chain Building Blocks Side Chain Building Blocks Side Chain Coupling Side Chain Coupling Side Chain Building Blocks->Side Chain Coupling Stereoselective Hydroxylation Stereoselective Hydroxylation Indolizidine Ring Formation->Stereoselective Hydroxylation Stereoselective Hydroxylation->Side Chain Coupling Functional Group Modification Functional Group Modification Side Chain Coupling->Functional Group Modification Allopumiliotoxin Analog Allopumiliotoxin Analog Functional Group Modification->Allopumiliotoxin Analog Purification & Characterization Purification & Characterization Allopumiliotoxin Analog->Purification & Characterization

Caption: Generalized workflow for the synthesis of this compound analogs.

Experimental Protocols for Biological Evaluation

The primary biological target of this compound and its analogs is the voltage-gated sodium channel. Therefore, assays that measure the activity of these channels are central to SAR studies.

Preparation of Synaptoneurosomes

Synaptoneurosomes are resealed nerve terminals that contain functional voltage-gated sodium channels and are a valuable ex vivo preparation for studying the effects of neurotoxins.

Protocol:

  • Tissue Homogenization: Euthanize a guinea pig or mouse in accordance with institutional animal care and use committee protocols. Rapidly dissect the cerebral cortex and place it in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Synaptoneurosome Pelletization: Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the synaptoneurosomes.

  • Resuspension: Discard the supernatant and gently resuspend the synaptoneurosome pellet in an appropriate assay buffer.

  • Protein Quantification: Determine the protein concentration of the synaptoneurosome preparation using a standard method such as the bicinchoninic acid (BCA) assay.

Sodium Influx Assay

This assay measures the influx of radioactive sodium (²²Na⁺) into synaptoneurosomes, which is a direct measure of sodium channel activity.

Protocol:

  • Preparation: Pre-incubate aliquots of the synaptoneurosome suspension with varying concentrations of the allopumiliotoxin analog for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Influx: Initiate sodium influx by adding a solution containing ²²Na⁺ and a sodium channel activator, such as veratridine or batrachotoxin. The inclusion of an activator can enhance the sensitivity of the assay to modulators like allopumiliotoxins.

  • Termination of Influx: After a short incubation period (e.g., 5 seconds), rapidly terminate the influx by adding a large volume of ice-cold stop buffer containing a sodium channel blocker like tetrodotoxin (TTX).

  • Washing: Quickly filter the mixture through glass fiber filters and wash the filters with ice-cold stop buffer to remove extracellular ²²Na⁺.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific ²²Na⁺ influx by subtracting the influx in the presence of a high concentration of TTX (non-specific influx) from the total influx. Determine the EC₅₀ or IC₅₀ values for the allopumiliotoxin analogs by fitting the concentration-response data to a suitable pharmacological model.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay uses voltage-sensitive fluorescent dyes to measure changes in the membrane potential of cells expressing voltage-gated sodium channels (e.g., neuroblastoma cell lines or HEK293 cells stably expressing a specific sodium channel subtype).

Protocol:

  • Cell Culture: Culture the chosen cell line in appropriate multi-well plates to form a confluent monolayer.

  • Dye Loading: Load the cells with a voltage-sensitive fluorescent dye (e.g., a FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition: Add varying concentrations of the allopumiliotoxin analogs to the wells.

  • Stimulation: After a pre-incubation period with the analog, stimulate the cells with a sodium channel activator (e.g., veratridine) to induce membrane depolarization.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Quantify the effect of the analogs on the fluorescence response and calculate EC₅₀ or IC₅₀ values.

Structure-Activity Relationship (SAR) Data Presentation

To facilitate the analysis of SAR, all quantitative data should be presented in a clear and structured tabular format. This allows for easy comparison of the activity of different analogs and the identification of key structural features that influence potency and selectivity.

Table 1: Structure-Activity Relationship of this compound Analogs on Sodium Channel Activity

Compound IDR¹ (Side Chain)R² (C-7 OH Stereochemistry)R³ (C-8 Methyl)Sodium Influx (EC₅₀, µM)Membrane Potential (IC₅₀, µM)
APTX 267A (R)-2-methylhexylβCH₃Data to be determinedData to be determined
Analog 1 n-heptylβCH₃
Analog 2 (R)-2-methylhexylαCH₃
Analog 3 (R)-2-methylhexylβH
... .........

Note: The EC₅₀/IC₅₀ values in this table are placeholders and should be populated with experimentally determined data.

Signaling Pathways and Experimental Workflows

Allopumiliotoxins exert their primary effect through the direct modulation of voltage-gated sodium channels. The binding of these toxins alters the channel's gating properties, leading to an increase in sodium influx and subsequent membrane depolarization. This can trigger a cascade of downstream events. While the direct interaction with the sodium channel is the key initiating event, related pumiliotoxins have been shown to stimulate phosphoinositide breakdown.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Allopumiliotoxin Analog Allopumiliotoxin Analog VGSC Voltage-Gated Sodium Channel Allopumiliotoxin Analog->VGSC Modulates Na_influx Increased Na+ Influx VGSC->Na_influx Opens PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->PLC Activates (potential link) Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_release Ca2+ Release IP3_DAG->Ca_release Ca_release->Cellular_Response

Caption: Proposed signaling pathway for allopumiliotoxin analogs.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a library of allopumiliotoxin analogs.

G Start Start Analog_Design Analog Design & Synthesis Start->Analog_Design Purification Purification & Characterization Analog_Design->Purification Screening Primary Screening (e.g., Fluorescence Assay) Purification->Screening Hit_Selection Hit Selection Screening->Hit_Selection Dose_Response Dose-Response & IC50/EC50 Determination Hit_Selection->Dose_Response Active Analogs SAR_Analysis SAR Analysis Hit_Selection->SAR_Analysis Inactive Analogs Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design End End Lead_Optimization->End Lead Candidate

References

Application of Allopumiliotoxin 267A in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267A is a potent lipophilic alkaloid toxin originally isolated from the skin of poison dart frogs of the family Dendrobatidae.[1][2] It is a hydroxylated metabolite of pumiliotoxin 251D, and this structural modification results in a significant increase in potency; it has been observed to be approximately five times more toxic in mice than its precursor.[2] The pumiliotoxin and allopumiliotoxin family of alkaloids are known for their significant activity on muscle and nerve cells, with some members exhibiting cardiotonic effects.[3][4] this compound's primary mechanism of action is believed to be the modulation of voltage-gated sodium channels, making it a valuable tool for studying the structure and function of these critical components of neuronal excitability.[3][5] Additionally, evidence suggests that related compounds can influence phosphoinositide breakdown, indicating a potential role in modulating intracellular signaling cascades.[3][5]

These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data on related compounds, and detailed protocols for its application in key experimental paradigms.

Mechanism of Action

This compound is understood to exert its effects primarily through the modulation of voltage-gated sodium channels (VGSCs). While specific quantitative data for this compound is limited, studies on its precursor, Pumiliotoxin 251D, and other related alkaloids like Pumiliotoxin B and Allopumiliotoxin 339A, provide significant insights into its likely mechanism.

Pumiliotoxins are generally considered positive modulators of VGSCs.[5] Pumiliotoxin B (PTX-B), for example, stimulates sodium influx in synaptoneurosomes.[5] This action is potentiated by scorpion venom, suggesting an allosteric interaction with the sodium channel.[5] However, the effects can be complex, as Pumiliotoxin 251D has been shown to inhibit Na+ influx through mammalian VGSCs and also affect steady-state activation and inactivation.[1]

Furthermore, some pumiliotoxins, including Pumiliotoxin B and Allopumiliotoxin 339A, have been shown to stimulate phosphoinositide breakdown in brain synaptoneurosomes.[3][5] This suggests a broader impact on intracellular signaling beyond direct ion channel modulation.

Quantitative Data

Table 1: Potency of Pumiliotoxin 251D on Voltage-Gated Potassium Channels

ToxinChannel SubtypeAssay TypeMeasured EffectPotency (IC₅₀)Reference
Pumiliotoxin 251DHuman Kv1.3Two-electrode voltage clampInhibition of K+ efflux10.8 ± 0.5 µM[1]

Table 2: Toxicity Data for Pumiliotoxin and Allopumiliotoxin Alkaloids

ToxinAnimal ModelAdministration RouteObserved EffectLD₅₀ / Effective DoseReference
Pumiliotoxin 251DMouseSubcutaneous injectionConvulsions, hyperalgesia, death10 mg/kg[6]
Pumiliotoxin 251DTobacco Budworm LarvaeInjectionConvulsions10 ng/larva[6]
Pumiliotoxin BMouseSubcutaneous injectionDeath20 µg[3]
This compoundMouseInjectionHyperactivity, convulsions, death2 mg/kg (lethal dose)[7][8]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on neuronal function.

Electrophysiological Analysis of Voltage-Gated Sodium Channel Modulation

This protocol describes the use of whole-cell patch-clamp electrophysiology to study the effects of this compound on the kinetics of voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neuronal cultures.

Materials:

  • HEK293 cells stably expressing a specific voltage-gated sodium channel isoform (e.g., Nav1.7) or primary neuronal culture (e.g., dorsal root ganglion neurons).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.2 with CsOH.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • Cell culture reagents.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips to an appropriate confluency for recording.

  • Solution Preparation: Prepare fresh extracellular and intracellular solutions and filter them. Prepare working concentrations of this compound in the extracellular solution.

  • Recording Setup: Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

  • Pipette Fabrication: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Recording:

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes.

  • Data Acquisition:

    • Current-Voltage (I-V) Relationship:

      • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all channels are in the closed state.

      • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments).

      • Record the resulting sodium currents.

    • Steady-State Inactivation:

      • Apply a series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to 0 mV) for a duration sufficient to induce inactivation (e.g., 500 ms).

      • Follow each pre-pulse with a test pulse to a fixed voltage (e.g., 0 mV) to measure the fraction of available channels.

    • Recovery from Inactivation:

      • Use a two-pulse protocol. Apply a depolarizing pulse to inactivate the channels.

      • Follow with a second identical pulse after a variable recovery interval at a hyperpolarized potential.

  • Toxin Application: Perfuse the recording chamber with the desired concentration of this compound and repeat the data acquisition protocols.

  • Data Analysis: Analyze the recorded currents to determine the effects of this compound on peak current amplitude, voltage-dependence of activation and inactivation, and the time course of recovery from inactivation.

Experimental Workflow for Patch-Clamp Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture wc_record Whole-Cell Recording cell_prep->wc_record sol_prep Solution Preparation sol_prep->wc_record pip_prep Pipette Pulling pip_prep->wc_record data_acq Data Acquisition (Control) wc_record->data_acq toxin_app This compound Application data_acq->toxin_app data_acq_toxin Data Acquisition (Toxin) toxin_app->data_acq_toxin data_analysis Data Analysis data_acq_toxin->data_analysis conclusion Determine Effect on Channel Kinetics data_analysis->conclusion

Caption: Workflow for patch-clamp electrophysiology experiments.

Calcium Imaging of Neuronal Activity

This protocol outlines a method for using fluorescent calcium indicators to measure changes in intracellular calcium concentration in response to this compound, which can provide insights into its effects on neuronal excitability.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line.

  • This compound stock solution.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Fluorescence microscope with a sensitive camera and appropriate filter sets.

  • Image analysis software.

Procedure:

  • Cell Preparation: Plate neurons on glass-bottom dishes or coverslips suitable for imaging.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye with Pluronic F-127 in imaging buffer.

    • Incubate the cells with the loading solution at 37°C for a specified time (e.g., 30-60 minutes).

    • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification.

  • Imaging:

    • Place the dish on the microscope stage and acquire a baseline fluorescence signal.

    • Perfuse the cells with a solution containing this compound at the desired concentration.

    • Continuously record fluorescence images to capture changes in intracellular calcium levels.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neurons.

    • Measure the change in fluorescence intensity over time for each ROI.

    • Quantify parameters such as the amplitude, frequency, and duration of calcium transients.

Signaling Pathway of this compound-Induced Calcium Influx

G APTX This compound VGSC Voltage-Gated Sodium Channel APTX->VGSC Modulates Depol Membrane Depolarization VGSC->Depol Increases Na⁺ influx VGCC Voltage-Gated Calcium Channel Depol->VGCC Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_signal Intracellular Ca²⁺ Signaling Ca_influx->Ca_signal

Caption: Hypothesized signaling pathway for calcium influx.

Phosphoinositide Breakdown Assay

This protocol describes a method to measure the accumulation of inositol phosphates, a product of phosphoinositide breakdown, in response to this compound.

Materials:

  • Neuronal cell culture or brain tissue slices.

  • This compound.

  • myo-[³H]inositol.

  • Lithium chloride (LiCl).

  • Trichloroacetic acid (TCA).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation counter and fluid.

Procedure:

  • Labeling of Cells: Incubate cells or tissue slices with myo-[³H]inositol to label the phosphoinositide pool.

  • Pre-incubation: Pre-incubate the labeled cells with LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulation: Add this compound at various concentrations and incubate for a defined period.

  • Termination and Extraction: Stop the reaction by adding ice-cold TCA. Extract the inositol phosphates from the cells.

  • Separation of Inositol Phosphates: Apply the extracts to Dowex columns to separate the inositol phosphates from free inositol.

  • Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration-dependent effect of this compound on inositol phosphate accumulation.

Logical Relationship in Phosphoinositide Breakdown Assay

G cluster_protocol Assay Steps cluster_principle Principle labeling Labeling with [³H]inositol preincubation Pre-incubation with LiCl labeling->preincubation stimulation Stimulation with this compound preincubation->stimulation inhibition LiCl inhibits inositol monophosphatase preincubation->inhibition termination Termination & Extraction stimulation->termination separation Separation of Inositol Phosphates termination->separation quantification Quantification separation->quantification accumulation [³H]Inositol phosphates accumulate inhibition->accumulation

Caption: Logical flow of the phosphoinositide breakdown assay.

Disclaimer

This compound is a highly toxic compound and should be handled with extreme caution by trained personnel in a laboratory setting equipped for handling potent neurotoxins. Appropriate personal protective equipment should be worn at all times. The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and institutional safety protocols before working with this compound.

References

Application Notes and Protocols for the Detection of Allopumiliotoxin 267A by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267A is a potent lipophilic alkaloid toxin found in the skin of certain species of dendrobatid poison frogs.[1][2] It is a hydroxylated analog of pumiliotoxin 251D and exhibits significant neurotoxic activity, primarily by affecting ion channels.[1][3] The detection and quantification of this compound are crucial for toxicological studies, research on venom evolution, and the development of potential therapeutic agents. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Tissues (e.g., Frog Skin)

This protocol is a general guideline for the extraction of lipophilic alkaloids from amphibian skin and may need to be optimized for specific sample matrices.

Materials:

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Sample homogenization equipment (e.g., bead beater or tissue grinder)

Protocol:

  • Accurately weigh the biological tissue sample (e.g., 10-50 mg of frog skin).

  • Homogenize the tissue in 1 mL of methanol.

  • Vortex the homogenate for 5 minutes.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cellular debris.

  • Carefully collect the supernatant.

  • For a cleaner extract, the supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

  • Filter the final extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are recommended starting conditions for the analysis of this compound. Method optimization is recommended for specific instrumentation and sample types.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Rates Optimize for specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The precursor ion for this compound is [M+H]⁺ with a mass-to-charge ratio (m/z) of 268.2. Based on fragmentation data, the following product ions can be used for MRM transitions.[4][5]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
268.2250.2~15Loss of H₂O
268.2194.1~25Further fragmentation
268.296.1~30Characteristic fragment

Collision energies should be optimized for the specific instrument being used.

Quantitative Data

ParameterTarget Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (r²) > 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Biological Tissue homogenize Homogenization in Methanol tissue->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Supernatant Collection centrifuge->supernatant filter Filtration supernatant->filter lc Liquid Chromatography (C18 Column) filter->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for this compound detection.

Proposed Signaling Pathway of this compound

Allopumiliotoxins are known to be neurotoxic and cardiotoxic.[3] Their mechanism of action involves the modulation of voltage-gated sodium and potassium channels and the inhibition of calcium-dependent ATPase.[3][8] This can lead to an increase in intracellular calcium, prolonged action potentials, and enhanced neurotransmitter release.

signaling_pathway cluster_membrane Cell Membrane cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum aPTX This compound Na_channel Voltage-gated Sodium Channel aPTX->Na_channel Activates K_channel Voltage-gated Potassium Channel aPTX->K_channel Modulates SERCA Ca2+-ATPase (SERCA) aPTX->SERCA Inhibits AP_prolong Prolonged Action Potential Na_channel->AP_prolong K_channel->AP_prolong Ca_influx Increased Intracellular Ca2+ Concentration SERCA->Ca_influx Neuro_release Enhanced Neurotransmitter Release Ca_influx->Neuro_release AP_prolong->Ca_influx Cell_response Cellular Response (e.g., Muscle Contraction) Neuro_release->Cell_response

Caption: Proposed signaling pathway of this compound.

References

"Handling and safety precautions for working with Allopumiliotoxin 267a"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267A is a potent lipophilic alkaloid neurotoxin originally isolated from the skin of poison dart frogs of the Dendrobatidae family.[1] It is a derivative of pumiliotoxin 251D and exhibits significantly higher toxicity.[1] Allopumiliotoxins are known to exert their effects by modulating the function of voltage-gated sodium and potassium channels and inhibiting calcium-dependent ATPase.[2] These properties make this compound a valuable pharmacological tool for studying ion channel function, neuronal excitability, and the mechanisms of neurotoxicity. This document provides detailed protocols and safety precautions for handling and working with this potent neurotoxin.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₆H₂₉NO₂
Molecular Weight 267.41 g/mol
CAS Number 73376-38-2
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other organic solvents. Limited solubility in water.

Handling and Safety Precautions

This compound is a highly toxic compound and must be handled with extreme caution in a controlled laboratory environment. A comprehensive risk assessment should be conducted before any work is initiated.

3.1. Engineering Controls

  • All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Use of a glove box is recommended for handling the powdered form to prevent aerosolization.

3.2. Personal Protective Equipment (PPE)

  • Gloves: Wear two pairs of nitrile gloves at all times. Change the outer pair immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is required.

  • Respiratory Protection: For procedures with a high risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) should be used.

3.3. Decontamination and Waste Disposal

  • Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated with a 10% bleach solution, followed by a thorough rinse with 70% ethanol and then water.

  • Waste Disposal: All contaminated materials, including gloves, lab coats, and plasticware, must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local regulations for toxic chemical waste.

3.4. Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Toxicological Data

This compound is a potent neurotoxin. The primary routes of exposure are inhalation, ingestion, and skin contact.[2] Signs of neurotoxicity may include hyperactivity, convulsions, and cardiac effects.[2][3]

Organism Route of Administration Dose Effect Reference
MouseSubcutaneous injection2 mg/kgDeath in 6 minutes, preceded by hyperactivity and convulsions.[3][3]
MouseSubcutaneous injection10 mg/kg (Pumiliotoxin 251D)Death after several minutes, preceded by hyperactivity and convulsions.[3][3]

Note: this compound is reported to be approximately five times more toxic than its precursor, Pumiliotoxin 251D.[1]

Mechanism of Action and Signaling Pathways

This compound is known to be a modulator of voltage-gated sodium channels, leading to an increase in sodium influx and neuronal hyperexcitability.[4] This can trigger a cascade of downstream signaling events. While the precise pathway for this compound is not fully elucidated, a plausible mechanism involves the following steps:

Allopumiliotoxin_Signaling aPTX This compound NaV Voltage-Gated Sodium Channel aPTX->NaV Binds & Modulates Depolarization Membrane Depolarization NaV->Depolarization Na⁺ Influx CaV Voltage-Gated Calcium Channel Depolarization->CaV Activates Cardiac_Arrhythmia Cardiac Arrhythmia Depolarization->Cardiac_Arrhythmia Affects Cardiac Action Potential Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Opens Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Triggers Hyperexcitability Neuronal Hyperexcitability Neurotransmitter->Hyperexcitability Leads to Convulsions Convulsions Hyperexcitability->Convulsions Manifests as

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Experimental Protocols

6.1. Protocol for Evaluating the Effect of this compound on Voltage-Gated Sodium Channels using Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for use with cultured neuronal cells (e.g., SH-SY5Y or primary neurons) or heterologous expression systems (e.g., HEK293 cells expressing a specific sodium channel subtype).

Materials:

  • Cultured cells expressing voltage-gated sodium channels.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (1 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Plate cells on glass coverslips suitable for microscopy and perfusion.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • Record baseline sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution.

  • Perfuse the cells with the desired concentration of this compound for 2-5 minutes.

  • Record sodium currents again using the same voltage protocol as in step 8.

  • Wash out the toxin by perfusing with the external solution for 5-10 minutes and record the recovery of the sodium current.

  • Analyze the data to determine the effect of this compound on current amplitude, voltage-dependence of activation and inactivation, and kinetics.

Electrophysiology_Workflow Start Start Prepare_Solutions Prepare External & Internal Solutions Start->Prepare_Solutions Pull_Pipettes Pull Patch Pipettes (2-5 MΩ) Prepare_Solutions->Pull_Pipettes Plate_Cells Plate Cells on Coverslips Pull_Pipettes->Plate_Cells Setup_Rig Mount Coverslip & Perfuse with External Solution Plate_Cells->Setup_Rig Giga_Seal Form Giga-ohm Seal Setup_Rig->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Sodium Currents Whole_Cell->Record_Baseline Apply_Toxin Apply this compound Record_Baseline->Apply_Toxin Record_Toxin Record Sodium Currents in Presence of Toxin Apply_Toxin->Record_Toxin Washout Washout Toxin Record_Toxin->Washout Record_Recovery Record Recovery of Currents Washout->Record_Recovery Analyze Data Analysis Record_Recovery->Analyze End End Analyze->End

Caption: Experimental workflow for electrophysiological recording.

6.2. Protocol for Assessing this compound-Induced Phosphoinositide Breakdown

This protocol is designed to measure the accumulation of inositol phosphates (IPs) in response to toxin exposure in cultured cells.

Materials:

  • Cultured cells (e.g., PC-12 or primary cortical neurons).

  • myo-[³H]inositol.

  • Cell culture medium.

  • Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer).

  • LiCl solution (1 M).

  • Perchloric acid (PCA), 0.5 M.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and counter.

Procedure:

  • Seed cells in 24-well plates and grow to 80-90% confluency.

  • Label the cells by incubating them with myo-[³H]inositol (0.5 µCi/ml) in inositol-free medium for 24-48 hours.

  • Wash the cells twice with stimulation buffer.

  • Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits the degradation of inositol monophosphates.

  • Add this compound at the desired final concentrations to the wells. Include a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 30-60 minutes) at 37°C.

  • Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M PCA.

  • Incubate on ice for 30 minutes to extract the IPs.

  • Neutralize the extracts with KOH.

  • Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

  • Wash the columns with water to remove free myo-[³H]inositol.

  • Elute the total [³H]IPs with 1 M ammonium formate/0.1 M formic acid.

  • Measure the radioactivity in the eluates using a scintillation counter.

  • Express the results as a percentage of the total radioactivity incorporated into the cells.

6.3. Protocol for Evaluating the Cardiotoxic Effects of this compound on Isolated Adult Murine Cardiomyocytes

This protocol allows for the assessment of the direct effects of the toxin on cardiomyocyte contractility and viability.

Materials:

  • Adult mouse.

  • Langendorff perfusion system.

  • Collagenase type II.

  • Perfusion buffer (e.g., Joklik's MEM).

  • Stopping buffer (perfusion buffer with 10% fetal bovine serum).

  • Laminin-coated culture dishes.

  • This compound stock solution.

  • Calcium imaging system (optional).

  • Cell viability assays (e.g., Trypan Blue, LDH assay).

Procedure:

  • Isolation of Cardiomyocytes:

    • Anesthetize the mouse and perform a thoracotomy.

    • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

    • Perfuse the heart with calcium-free buffer to wash out the blood.

    • Switch to a buffer containing collagenase to digest the cardiac tissue.

    • Once the heart is digested, remove it from the cannula, and gently tease the ventricles apart in the stopping buffer to release the cardiomyocytes.

    • Allow the cells to settle by gravity and resuspend them in a buffer with gradually increasing calcium concentrations.

  • Cell Culture and Treatment:

    • Plate the isolated cardiomyocytes on laminin-coated dishes.

    • Allow the cells to attach for 1-2 hours.

    • Treat the cardiomyocytes with various concentrations of this compound or vehicle control.

  • Assessment of Cardiotoxicity:

    • Contractility: Observe and record the beating frequency and amplitude of the cardiomyocytes under a microscope. For more quantitative analysis, use a video-based edge detection system or calcium imaging to measure contraction and calcium transients.

    • Viability: After the desired incubation period, assess cell viability using methods such as Trypan Blue exclusion or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

Disclaimer

This compound is a hazardous substance intended for research purposes only. The information provided in this document is for guidance and should not be considered a substitute for a thorough risk assessment and adherence to all applicable safety regulations. All procedures should be performed by trained personnel in a properly equipped laboratory. The user is solely responsible for any risks associated with the handling and use of this product.

References

Application Notes and Protocols for In Vivo Studies of Allopumiliotoxin 267a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopumiliotoxin 267a is a potent alkaloid neurotoxin found in the skin of certain species of dendrobatid poison frogs.[1][2] It is a hydroxylated metabolite of pumiliotoxin 251D, and studies have shown it to be approximately five times more toxic than its precursor in mice.[1][3][4] The in vivo effects of this compound are characterized by neurotoxicity, including symptoms such as hyperactivity and convulsions, ultimately leading to death at sufficient doses.[3][4] While its precise mechanism of action is not fully elucidated, it is suggested to modulate sodium channels and may also impact potassium channels and calcium-dependent ATPase.[5]

These application notes provide a comprehensive framework for designing and executing in vivo experiments to investigate the physiological, behavioral, and molecular effects of this compound. The protocols are intended to serve as a guide for researchers aiming to understand its toxicology, mechanism of action, and potential as a pharmacological tool.

I. Pre-clinical Study Design Considerations

A well-structured in vivo study is paramount for generating robust and reproducible data. The following are key considerations for designing experiments with this compound.

1. Animal Model Selection:

  • Recommended Model: Male C57BL/6 mice (8-10 weeks old) are a suitable initial model due to their well-characterized genetics and physiology, as well as their previously documented sensitivity to this toxin.[3][6][7]

  • Justification: The use of a standardized rodent model allows for comparison with existing toxicological data and facilitates the interpretation of behavioral and physiological outcomes.[6][7]

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the ethical treatment of laboratory animals. Efforts should be made to minimize animal suffering and the number of animals used.

2. Dose-Response Assessment:

  • Importance: Establishing a dose-response relationship is critical for understanding the potency and toxicological profile of this compound.

  • Reported Toxicity: A dose of 2 mg/kg has been shown to be lethal in mice, causing convulsions and death within minutes.[3][4]

  • Recommended Approach: A dose-escalation study should be performed to determine the LD50 (median lethal dose) and to identify sublethal doses that produce measurable behavioral and physiological effects. Initial dose ranges for exploration could be from 0.1 mg/kg to 2.0 mg/kg.

3. Administration Route:

  • Recommended Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice, ensuring rapid absorption.

  • Vehicle: The toxin should be dissolved in a sterile, isotonic saline solution (0.9% NaCl). The vehicle alone should be administered to the control group.

4. Experimental Groups:

  • Control Group: Receives only the vehicle (isotonic saline). This group serves as the baseline for all comparisons.

  • Experimental Groups: Receive varying doses of this compound. At least three dose levels (low, medium, and high) are recommended to establish a dose-response curve.

  • Sample Size: A minimum of 8-10 animals per group is recommended to ensure statistical power.

II. Experimental Protocols

The following are detailed protocols for assessing the in vivo effects of this compound.

Protocol 1: Acute Toxicity and Behavioral Assessment

  • Objective: To determine the acute toxicity and observe the behavioral effects of this compound.

  • Materials:

    • This compound

    • Sterile isotonic saline

    • Syringes and needles for i.p. injection

    • Observation chambers

    • Video recording equipment

  • Procedure:

    • Acclimatize mice to the housing facility for at least one week prior to the experiment.

    • Prepare fresh solutions of this compound in sterile saline on the day of the experiment.

    • Randomly assign mice to control and experimental groups.

    • Administer the appropriate treatment (vehicle or toxin) via i.p. injection.

    • Immediately place each mouse in an individual observation chamber.

    • Continuously observe and record behavioral changes for the first 30 minutes, and then at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

    • Key behavioral parameters to score include: hyperactivity, stereotyped behaviors (e.g., circling, head-weaving), convulsions (clonic and tonic-clonic), ataxia, and signs of pain or distress (e.g., writhing, vocalization). The reported hyperalgesic effect at the injection site should be noted.[3]

    • Record the time of onset for each behavioral sign and the time of death, if applicable.

Protocol 2: Neuromuscular Function Assessment

  • Objective: To quantify the effects of this compound on motor coordination and muscle strength.

  • Apparatus:

    • Rotarod apparatus

    • Grip strength meter

  • Procedure:

    • Train the mice on the rotarod and grip strength meter for 2-3 consecutive days before the experiment to establish a stable baseline performance.

    • On the day of the experiment, record baseline measurements for each mouse.

    • Administer vehicle or this compound at sublethal doses.

    • At predetermined time points post-injection (e.g., 15, 30, 60, and 120 minutes), re-test the animals on the rotarod (measuring latency to fall) and the grip strength meter.

Protocol 3: Physiological Monitoring

  • Objective: To assess the impact of this compound on vital physiological parameters.

  • Equipment:

    • Rectal probe for core body temperature measurement

    • Non-invasive blood pressure and heart rate monitoring system for rodents

  • Procedure:

    • Record baseline physiological measurements before treatment administration.

    • Following administration of vehicle or toxin, monitor core body temperature, heart rate, and blood pressure at regular intervals.

Protocol 4: Post-mortem Tissue Collection and Analysis

  • Objective: To investigate the molecular effects of this compound in key target tissues.

  • Procedure:

    • Rapidly dissect and collect tissues of interest, including the brain (cortex, hippocampus, cerebellum, brainstem), spinal cord, heart, and liver.

    • For molecular analysis (e.g., gene expression, protein analysis), snap-freeze the tissues in liquid nitrogen and store them at -80°C.

    • For histological analysis, fix the tissues in 10% neutral buffered formalin.

  • Potential Molecular Analyses:

    • Gene Expression Analysis (qPCR or RNA-seq): Examine the expression of genes related to ion channels, neurotransmitter systems, and cellular stress responses.

    • Western Blotting: Quantify the protein levels of key signaling molecules.

    • Immunohistochemistry: Visualize the localization of specific proteins within the tissue.

III. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Acute Toxicity and Behavioral Effects of this compound

Dose (mg/kg)nOnset of Hyperactivity (min)Onset of Convulsions (min)Latency to Death (min)Mortality (%)
Vehicle10N/AN/AN/A0
0.510
1.010
2.010

Table 2: Effects of this compound on Neuromuscular Function

TreatmentnBaseline Latency to Fall (s)30 min Post-injection Latency to Fall (s)Baseline Grip Strength (g)30 min Post-injection Grip Strength (g)
Vehicle10
Toxin (Dose X)10
Toxin (Dose Y)10

Table 3: Physiological Effects of this compound

TreatmentnBaseline Heart Rate (bpm)30 min Post-injection Heart Rate (bpm)Baseline Body Temp (°C)30 min Post-injection Body Temp (°C)
Vehicle10
Toxin (Dose X)10
Toxin (Dose Y)10

IV. Visualizations

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and potential signaling pathways.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (≥ 7 days) baseline Baseline Measurements (Rotarod, Grip Strength) acclimatization->baseline randomization Randomization into Groups baseline->randomization administration Toxin/Vehicle Administration (i.p.) randomization->administration behavioral Behavioral Observation (Acute Toxicity) administration->behavioral neuro Neuromuscular Assessment administration->neuro physio Physiological Monitoring administration->physio euthanasia Euthanasia & Tissue Collection behavioral->euthanasia neuro->euthanasia physio->euthanasia molecular Molecular Analysis (qPCR, Western Blot) euthanasia->molecular histology Histological Examination euthanasia->histology data Data Analysis & Interpretation molecular->data histology->data Signaling_Pathway cluster_toxin Toxin Interaction cluster_channels Potential Molecular Targets cluster_effects Cellular & Physiological Effects cluster_symptoms Observable In Vivo Symptoms toxin This compound na_channel Voltage-Gated Sodium Channels toxin->na_channel Modulation k_channel Potassium Channels toxin->k_channel Potential Effect ca_atpase Calcium-Dependent ATPase toxin->ca_atpase Potential Inhibition ion_flux Altered Ion Flux (Na+, K+) na_channel->ion_flux k_channel->ion_flux ca_atpase->ion_flux membrane_potential Disrupted Membrane Potential ion_flux->membrane_potential neurotransmitter Altered Neurotransmitter Release membrane_potential->neurotransmitter cardiac_effects Cardiac Muscle Effects membrane_potential->cardiac_effects neuronal_hyperexcitability Neuronal Hyperexcitability neurotransmitter->neuronal_hyperexcitability hyperactivity Hyperactivity neuronal_hyperexcitability->hyperactivity convulsions Convulsions neuronal_hyperexcitability->convulsions cardiotoxicity Cardiotoxicity cardiac_effects->cardiotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Allopumiliotoxin 267a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Allopumiliotoxin 267a.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the total synthesis of this compound?

The main stereochemical hurdles in the synthesis of this compound are:

  • Controlling the stereochemistry of the indolizidine core: This bicyclic system contains multiple stereocenters that must be set with high precision.

  • Stereoselective installation of the alkylidene side chain: The geometry of the exocyclic double bond can be difficult to control using standard methods like the Wittig reaction.[1]

Q2: What are some key strategies for the stereoselective synthesis of the indolizidine core of this compound?

Several successful strategies have been employed, including:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (S)-2-acetylpyrrolidine.[2]

  • Asymmetric Cyclization Reactions: Intramolecular cyclizations, such as the Nozaki-Kishi cyclization, have been used to construct the bicyclic core with high stereocontrol.[2][3]

  • Use of Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

  • Enantiopure Intermediates: The use of enantiopure building blocks like 2,3-dihydro-4-pyridones has proven effective in concise and highly stereoselective syntheses.[4]

Q3: How can the stereochemistry of the alkylidene side chain be controlled?

Controlling the E/Z stereochemistry of the alkylidene side chain is a significant challenge.[1] Successful approaches often involve:

  • Stereoselective Wittig-type reactions: Modifications of the Wittig reaction or related olefination methods can provide better control over the double bond geometry.

  • Metal-mediated cross-coupling reactions: Palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions can be employed to form the carbon-carbon bond of the side chain with high stereoselectivity.

  • Intramolecular cyclization strategies: Some synthetic routes establish the side chain stereochemistry through a cyclization event where the geometry is predetermined by the transition state of the ring closure.[3]

Q4: What is the role of protecting groups in the synthesis of this compound?

Protecting groups are crucial for masking reactive functional groups, such as hydroxyl and amino groups, to prevent undesired side reactions during the synthesis. The choice of protecting groups is critical and should be guided by their stability to the reaction conditions used in subsequent steps and the ease of their selective removal. A well-designed protecting group strategy minimizes the number of steps and maximizes the overall yield.

Q5: What analytical techniques are commonly used to determine the stereochemistry of synthetic intermediates and the final product?

The stereochemistry of intermediates and the final this compound product is typically confirmed using a combination of techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR, as well as advanced techniques like NOESY, can provide information about the relative stereochemistry of the molecule.

  • X-ray crystallography: This technique provides unambiguous determination of the absolute stereochemistry of crystalline compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to separate and quantify enantiomers, allowing for the determination of enantiomeric excess (ee).

  • Mass Spectrometry (MS): While not a primary tool for stereochemical determination, MS is essential for confirming the molecular weight and fragmentation patterns of the synthesized compounds.[5][6]

Troubleshooting Guides

Problem 1: Poor diastereoselectivity in the formation of the indolizidine core.

Q: I am attempting a cyclization reaction to form the indolizidine core, but I am observing a low diastereomeric ratio. What factors should I investigate to improve the stereoselectivity?

A: Low diastereoselectivity in the formation of the indolizidine core can be influenced by several factors. Consider the following troubleshooting steps:

  • Reagent and Catalyst Choice: The choice of Lewis acid, catalyst, or reagents can significantly impact the transition state geometry of the cyclization. Experiment with different catalysts and reagent combinations.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's stereochemical outcome. Screen a range of solvents with varying properties.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Try running the reaction at different temperatures to see if the diastereomeric ratio improves.

  • Substrate Control: The steric and electronic properties of substituents on your substrate can direct the stereochemical course of the reaction. Modifying a remote functional group or protecting group might alter the preferred reaction pathway.

Problem 2: Undesired E/Z mixture in the alkylidene side chain installation.

Q: My Wittig-type reaction to install the alkylidene side chain is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity in olefination reactions can be challenging. Here are some suggestions:

  • Choice of Wittig Reagent: Stabilized ylides generally favor the E-isomer, while non-stabilized ylides favor the Z-isomer. Consider using a Horner-Wadsworth-Emmons (HWE) reagent, which often provides higher E-selectivity.

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the E/Z ratio. For example, the presence of lithium salts can decrease Z-selectivity in some Wittig reactions.

  • Alternative Olefination Methods: Explore other olefination protocols such as the Julia-Kocienski olefination or metal-catalyzed cross-coupling reactions, which can offer superior stereocontrol.

Quantitative Data

Table 1: Comparison of Reported Yields for Key Synthetic Steps

Synthetic StrategyKey StepReported Overall YieldReference
Enantiopure 2,3-dihydro-4-pyridone IntermediateAsymmetric SynthesisNot explicitly stated[4]
Intramolecular Ni(II)/Cr(II)-mediated CyclizationCyclization to form indolizidine coreNot explicitly stated[3]
N-Acylpyridinium Salt ChemistryAddition of ethyl lithiopropiolateNot explicitly stated[1]
Nozaki-Kishi CyclizationIntramolecular cyclization7.5% (for (+)-allopumiliotoxin 339A)[1]

Note: Detailed step-by-step yields are often not aggregated in review articles. Researchers should consult the primary literature for specific reaction yields.

Experimental Protocols

Key Experiment: Intramolecular Nickel(II)/Chromium(II)-Mediated Cyclization (Nozaki-Kishi Reaction)

This is a generalized protocol based on descriptions of the Nozaki-Kishi reaction used in the synthesis of Allopumiliotoxin alkaloids.[2][3]

  • Preparation of the Precursor: Synthesize the acyclic precursor containing a vinyl iodide or other suitable halide and an aldehyde or ketone functional group.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere (e.g., argon), add a solution of the precursor in a suitable anhydrous solvent (e.g., THF, DMF) to a suspension of CrCl2 and a catalytic amount of NiCl2.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.

Visualizations

G cluster_0 Retrosynthetic Analysis of this compound A This compound B Indolizidine Core + Alkylidene Side Chain A->B Disconnection C Acyclic Precursor B->C Disconnection D Chiral Building Blocks C->D Disconnection

Caption: Retrosynthetic analysis of this compound.

G cluster_1 Troubleshooting Poor Diastereoselectivity in Cyclization start Problem: Poor Diastereoselectivity cond1 Investigate Reaction Conditions start->cond1 cond2 Modify Substrate cond1->cond2 No Improvement action1 Screen Solvents cond1->action1 Yes action4 Alter Protecting Groups cond2->action4 Yes end Improved Diastereoselectivity cond2->end No action2 Vary Temperature action1->action2 action3 Change Catalyst/Reagents action2->action3 action3->cond2 action5 Modify Remote Substituents action4->action5 action5->end

Caption: Workflow for troubleshooting poor diastereoselectivity.

G cluster_2 Protecting Group Strategy Decision Tree start Need to Protect a Functional Group q1 What functional group needs protection? start->q1 hydroxyl Hydroxyl q1->hydroxyl OH amine Amine q1->amine NH q2 What are the subsequent reaction conditions? hydroxyl->q2 amine->q2 acidic Acidic q2->acidic basic Basic q2->basic oxidative Oxidative q2->oxidative reductive Reductive q2->reductive pg_choice Select Appropriate Protecting Group acidic->pg_choice basic->pg_choice oxidative->pg_choice reductive->pg_choice

Caption: Decision tree for selecting a protecting group strategy.

References

Technical Support Center: Total Synthesis of Allopumiliotoxin 267A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Allopumiliotoxin 267A total synthesis.

Overview of Synthetic Strategies

The total synthesis of this compound, a complex indolizidine alkaloid, has been accomplished through various strategies. Key challenges in its synthesis include the stereocontrolled construction of the indolizidine core and the stereoselective introduction of the alkylidene side chain.[1] Prominent synthetic routes have been developed by the research groups of Overman and Comins, among others. Overman's approach often involves an iminium ion-alkyne cyclization, while Comins' strategy utilizes an enantiopure dihydropyridone building block. A concise and highly stereoselective synthesis has been reported that requires 10 steps from readily available materials.[2][3]

Comparative Data of Synthetic Routes

For researchers selecting a synthetic pathway, the following table summarizes the overall yield and number of steps for notable total syntheses of (+)-Allopumiliotoxin 267A.

Synthetic Approach (Lead Researcher)Overall YieldNumber of StepsKey Features
Overman (1996)11%10Iodide-promoted iminium ion-alkyne cyclization.
Comins (2001)Not explicitly stated in abstract10Use of an enantiopure dihydropyridone building block.
Tang (2000)Not explicitly stated in abstractNot specifiedNickel-catalyzed preparation of bicyclic heterocycles.
Aoyagi & Kibayashi (1993)Not explicitly stated in abstractNot specifiedIntramolecular nickel(II)/chromium(II)-mediated cyclization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low yield in the construction of the indolizidine core.

  • Question: My reaction to form the indolizidine core is resulting in a low yield of the desired product. What are the potential causes and solutions?

  • Answer: Low yields in the formation of the indolizidine core can stem from several factors, depending on the specific synthetic route.

    • Incomplete Cyclization: In routes involving cyclization reactions, such as the iminium ion-alkyne cyclization, incomplete reaction is a common issue.

      • Troubleshooting:

        • Reagent Quality: Ensure the freshness and purity of reagents, particularly the Lewis acids or promoters used to initiate cyclization.

        • Reaction Conditions: Optimize the reaction temperature and time. Some cyclizations may require elevated temperatures or extended reaction times to proceed to completion.

        • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the efficiency of the cyclization. Experiment with different anhydrous solvents.

    • Side Reactions: The formation of side products can compete with the desired cyclization.

      • Troubleshooting:

        • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen or moisture.

        • Temperature Control: Run the reaction at the lowest effective temperature to minimize the formation of thermally induced byproducts.

Issue 2: Poor stereoselectivity in the introduction of the alkylidene side chain.

  • Question: I am struggling to control the stereochemistry of the alkylidene side chain, leading to a mixture of E/Z isomers. How can I improve the stereoselectivity?

  • Answer: The stereocontrol of the alkylidene side chain is a well-documented challenge in the synthesis of this compound.[1]

    • Wittig-type Reactions: When using Wittig or Horner-Wadsworth-Emmons reactions, the stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions.

      • Troubleshooting:

        • Ylide Stabilization: The use of stabilized ylides generally favors the formation of the E-isomer, while non-stabilized ylides tend to produce the Z-isomer. Modify the substituents on the phosphorus ylide to alter its reactivity and selectivity.

        • Salt-Free Conditions: For non-stabilized ylides, performing the reaction under salt-free conditions can enhance Z-selectivity.

        • Solvent and Temperature: The choice of solvent and reaction temperature can influence the equilibration of the intermediate betaines, thereby affecting the final E/Z ratio.

    • Alternative Coupling Methods: If Wittig-type reactions prove unsatisfactory, consider alternative coupling strategies that offer better stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield of the this compound synthesis?

A1: While every step is important, the stereoselective formation of the indolizidine core and the stereocontrolled introduction of the alkylidene side chain are often the most challenging and yield-defining steps. Optimizing these transformations will have the most significant impact on the overall yield.

Q2: Are there any specific purification challenges associated with the intermediates in the synthesis?

A2: Yes, some intermediates in the this compound synthesis can be challenging to purify due to their polarity and potential for isomerization. The use of careful column chromatography with deactivated silica gel or alternative purification techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary.

Q3: How can I confirm the stereochemistry of the final product and key intermediates?

A3: A combination of spectroscopic techniques is essential for stereochemical assignment. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D proton and carbon NMR, as well as 2D techniques like NOESY and ROESY, can provide crucial information about the relative stereochemistry. Ultimately, comparison of the spectral data and optical rotation with the values reported in the literature for the natural product is the standard method for confirmation.

Experimental Protocols

Key Experiment: Formation of the Indolizidine Core via Iminium Ion-Alkyne Cyclization (Based on Overman's approach)

  • Objective: To construct the core indolizidine ring system with high stereocontrol.

  • Methodology:

    • To a solution of the N-acyliminium ion precursor in an anhydrous, non-coordinating solvent (e.g., dichloromethane) under an inert atmosphere, add a suitable Lewis acid (e.g., tin tetrachloride) at a low temperature (e.g., -78 °C).

    • Stir the reaction mixture at this temperature for the time specified in the detailed procedure to allow for the formation of the iminium ion.

    • Slowly add the alkyne substrate to the reaction mixture.

    • Allow the reaction to warm to the optimal temperature and stir until the reaction is complete, as monitored by TLC.

    • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Allopumiliotoxin_267A_Synthesis_Pathway Start Starting Materials Indolizidine_Core Indolizidine Core Formation Start->Indolizidine_Core Coupling Side Chain Coupling Indolizidine_Core->Coupling Side_Chain_Precursor Side Chain Precursor Synthesis Side_Chain_Precursor->Coupling Deprotection Final Deprotection & Purification Coupling->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: A simplified workflow for the total synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Reagents Verify Reagent Purity and Freshness Start->Check_Reagents Check_Reagents->Start Reagents Impure Optimize_Conditions Optimize Reaction (Temp, Time, Solvent) Check_Reagents->Optimize_Conditions Reagents OK Check_Atmosphere Ensure Inert Atmosphere Optimize_Conditions->Check_Atmosphere No Improvement Success Improved Yield/ Selectivity Optimize_Conditions->Success Improvement Alternative_Method Consider Alternative Synthetic Method Check_Atmosphere->Alternative_Method No Improvement Check_Atmosphere->Success Improvement Alternative_Method->Success

Caption: A logical workflow for troubleshooting common issues in organic synthesis.

References

"Troubleshooting Allopumiliotoxin 267a instability in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allopumiliotoxin 267a (aPTX 267A). The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the instability of the molecule in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent neurotoxic alkaloid originally isolated from the skin of poison dart frogs of the genus Dendrobates.[1][2] It is a hydroxylated metabolite of Pumiliotoxin 251D and is known to be significantly more toxic.[3] The primary mechanism of action of allopumiliotoxins is the modulation of voltage-gated sodium channels.[4][5] Specifically, they can cause persistent activation of these channels, leading to sodium influx, membrane depolarization, and ultimately, neurotoxicity.[1] This can manifest as cardiotonic and myotonic effects.

Q2: What are the main challenges associated with handling this compound in the lab?

A2: The primary challenge is the inherent instability of the this compound molecule in solution. Its indolizidine alkaloid structure makes it susceptible to degradation under common laboratory conditions. Key instability factors include:

  • pH sensitivity: The molecule can undergo hydrolysis, especially at non-neutral pH.

  • Oxidation: The electron-rich nature of the indolizidine ring makes it prone to oxidation, which can be accelerated by air and light.

  • Photodegradation: Exposure to light, particularly UV, can lead to the degradation of the compound.

  • Thermal sensitivity: Elevated temperatures can cause decomposition.

These factors can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes.

Q3: How should I prepare stock solutions of this compound?

  • Solvent Selection: High-purity solvents are crucial. Commonly used solvents for similar alkaloids include ethanol, methanol, or a mixture of methanol and chloroform. For aqueous bioassays, a common approach is to prepare a concentrated stock in an organic solvent (e.g., ethanol) and then dilute it into the aqueous assay buffer immediately before use, ensuring the final concentration of the organic solvent is minimal (e.g., <1%).

  • Reconstitution of Lyophilized Powder: If you have a lyophilized sample, allow the vial to equilibrate to room temperature before opening to avoid condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the desired volume of solvent slowly and allow it to dissolve with gentle agitation. Avoid vigorous shaking, which can introduce atmospheric oxygen and potentially degrade the compound.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental system.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To maximize the shelf-life of your this compound stock solution, adhere to the following storage guidelines:

  • Temperature: Store stock solutions at -20°C or lower. For long-term storage, -80°C is preferable.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping clear vials in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected bioactivity in my assay.

This is a common issue when working with sensitive compounds like this compound and can often be traced back to degradation of the toxin.

Potential Cause Troubleshooting Steps
Degradation of stock solution - Prepare a fresh stock solution from lyophilized powder. - If using an older stock, verify its integrity using an analytical method like LC-MS if available. - Always use freshly prepared dilutions for your experiments.
pH instability in assay buffer - Ensure the pH of your assay buffer is stable and within a neutral range (pH 7.2-7.4) if possible. - If your experiment requires a different pH, minimize the time the toxin is in that buffer before analysis.
Photodegradation during experiment - Protect your experimental setup from direct light. Use amber-colored plates or cover your setup with light-blocking material.
Adsorption to labware - Use low-protein-binding plasticware (e.g., polypropylene) for preparing and storing solutions. - Consider pre-treating pipette tips by aspirating and dispensing the solution a few times before the final transfer.
Problem 2: I suspect my this compound has degraded. How can I check for this?

Verifying the integrity of your this compound sample is crucial for data reliability.

Analytical Method Procedure and Interpretation
Liquid Chromatography-Mass Spectrometry (LC-MS) - This is the most definitive method. - Run a sample of your solution and look for the expected mass-to-charge ratio (m/z) for this compound. - The presence of additional peaks with different m/z values could indicate degradation products. A decrease in the area of the parent peak over time suggests degradation.
High-Performance Liquid Chromatography (HPLC) with UV detection - If a standard with a known retention time is available, you can compare your sample. - The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
Bioassay with a new standard - If you have access to a fresh, reliable batch of this compound, run a parallel experiment to compare the activity of your current stock. A significant decrease in potency suggests degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Lyophilized this compound

    • Anhydrous ethanol (200 proof) or HPLC-grade methanol

    • Inert gas (argon or nitrogen)

    • Low-protein-binding microcentrifuge tubes (amber or wrapped in foil)

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of lyophilized this compound to warm to room temperature before opening.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • Under a gentle stream of inert gas, carefully open the vial.

    • Add the calculated volume of anhydrous ethanol or methanol to achieve the desired stock concentration (e.g., 1 mM).

    • Gently agitate the vial until the powder is completely dissolved. Avoid vigorous vortexing.

    • Aliquot the stock solution into single-use, light-protected, low-protein-binding tubes.

    • Flush the headspace of each aliquot with inert gas before sealing.

    • Store the aliquots at -80°C.

Protocol 2: General Bioassay Dilution Procedure
  • Materials:

    • Frozen aliquot of this compound stock solution

    • Appropriate assay buffer (e.g., physiological saline, cell culture medium)

    • Low-protein-binding tubes and pipette tips

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.

    • Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the final desired concentrations.

    • Prepare dilutions immediately before adding them to the experimental setup. Do not store diluted aqueous solutions for extended periods.

    • Ensure the final concentration of the organic solvent from the stock solution is below the tolerance level of your experimental system (typically <0.1%).

Visualizations

Allopumiliotoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol aPTX This compound Na_channel Voltage-Gated Sodium Channel aPTX->Na_channel Binds and Activates Na_ion_in Na+ Depolarization Membrane Depolarization Na_ion_in->Depolarization Leads to Na_ion_out Na+ Na_ion_out->Na_ion_in Increased Influx AP_Firing Action Potential Firing Depolarization->AP_Firing Increased Neurotoxicity Neurotoxicity AP_Firing->Neurotoxicity

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Bioactivity Observed Check_Stock Is the stock solution freshly prepared? Start->Check_Stock Prepare_Fresh Prepare a fresh stock solution Check_Stock->Prepare_Fresh No Check_Dilutions Are dilutions prepared fresh for each experiment? Check_Stock->Check_Dilutions Yes Prepare_Fresh->Check_Dilutions Prepare_Fresh_Dilutions Prepare fresh dilutions immediately before use Check_Dilutions->Prepare_Fresh_Dilutions No Check_pH Is the assay buffer pH neutral and stable? Check_Dilutions->Check_pH Yes Prepare_Fresh_Dilutions->Check_pH Adjust_pH Adjust and stabilize buffer pH Check_pH->Adjust_pH No Check_Light Is the experiment protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Use amber plates or cover the setup Check_Light->Protect_Light No Check_Labware Are you using low-protein binding labware? Check_Light->Check_Labware Yes Protect_Light->Check_Labware Use_LPB Switch to low-protein binding tubes and tips Check_Labware->Use_LPB No End Re-run Experiment Check_Labware->End Yes Use_LPB->End

References

Technical Support Center: Optimizing Allopumiliotoxin 267A Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Allopumiliotoxin 267A (aPTX 267A) in cell-based assays. The information provided is designed to assist in dosage optimization and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent alkaloid neurotoxin. It is a hydroxylated metabolite of Pumiliotoxin 251D, and in vivo studies have shown it to be approximately five times more toxic than its precursor. The primary mechanism of action for pumiliotoxins involves the modulation of voltage-gated sodium channels.[1] Some allopumiliotoxins may also affect potassium channels and inhibit calcium-dependent ATPase.[2]

Q2: How should I dissolve and store this compound for my experiments?

Like many alkaloids, aPTX 267A may have limited aqueous solubility. It is recommended to prepare a stock solution in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to keep the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to your cells, typically below 0.5%.[3][4] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q3: What are the recommended starting concentrations for aPTX 267A in a cell-based assay?

Direct in vitro data for aPTX 267A is limited. However, studies on its less potent precursor, Pumiliotoxin 251D (PTX 251D), can provide a starting point. PTX 251D has been tested at concentrations up to 30 µM in cell-based assays targeting human ion channels and GPCRs.[5] Given that aPTX 267A is significantly more potent, a lower starting concentration range is recommended. A sensible approach would be to perform a dose-response experiment starting from low micromolar (e.g., 1-10 µM) down to nanomolar concentrations to identify the optimal range for your specific cell line and assay.

Q4: Which cell lines are most suitable for studying the effects of this compound?

The choice of cell line will depend on the specific research question. Based on the known targets of pumiliotoxins, the following types of cell lines are recommended:

  • Neuronal cell lines: Such as SH-SY5Y, PC12, or neuroblastoma cell lines, are suitable for investigating neurotoxic effects and impact on neuronal signaling pathways.[1][6][7]

  • Cardiomyocyte cell lines: Given that pumiliotoxins can have cardiotonic effects, these cell lines can be used to study cardiac-related toxicity and mechanisms.

  • Cells expressing specific ion channels: Cell lines engineered to overexpress specific voltage-gated sodium or calcium channel subtypes can be valuable for detailed mechanistic studies.

Q5: What are the most common challenges I might face when working with this compound?

Common challenges include:

  • Inconsistent or non-reproducible results: This can be due to issues with the stock solution, such as incomplete dissolution or degradation. Ensure the alkaloid is fully dissolved and vortex the stock solution before each use.[3]

  • Cell viability issues: At higher concentrations, aPTX 267A can induce cytotoxicity. It is important to determine the cytotoxic threshold in your chosen cell line using an appropriate assay (e.g., MTT, LDH).

  • No observable effect: This could be due to the concentration being too low, the chosen cell line not expressing the target channels, or instability of the compound in the culture medium.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent Results Stock solution inhomogeneity or degradation.Ensure complete dissolution of aPTX 267A in the stock solvent. Vortex the stock solution before each use. Store aliquots at -80°C to minimize freeze-thaw cycles.
Cell culture variability.Use cells within a consistent passage number range. Ensure uniform cell seeding density and health. Regularly test for mycoplasma contamination.[3]
High Background Signal in Assays Solvent (e.g., DMSO) interference.Ensure the final concentration of the solvent is consistent across all wells, including controls, and is below the toxic threshold for your cells (typically <0.5%).[3][4]
No Observable Effect Sub-optimal concentration of aPTX 267A.Perform a wide-range dose-response curve (e.g., from 10 µM down to 1 nM) to identify the effective concentration range.
Inappropriate cell line.Confirm that your chosen cell line expresses the target ion channels (voltage-gated sodium and/or calcium channels).
Compound instability.Minimize the exposure of the compound to light and elevated temperatures. Prepare fresh working solutions for each experiment.
Unexpected Cytotoxicity Concentration of aPTX 267A is too high.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value and work with concentrations below this threshold for functional assays.
Solvent toxicity.Run a vehicle control with the highest concentration of the solvent used in your experiment to rule out solvent-induced cell death.[3]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a method to assess the impact of aPTX 267A on cell viability.

  • Cell Seeding: Plate your chosen cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a serial dilution of your aPTX 267A stock solution in complete culture medium to achieve final concentrations ranging from, for example, 10 µM to 1 nM. Also, prepare a vehicle control with the same final concentration of DMSO as your highest aPTX 267A concentration.

  • Incubation: Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of aPTX 267A or the vehicle control. Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well.

  • Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: Measuring Intracellular Calcium Influx

This protocol outlines a method to assess the effect of aPTX 267A on intracellular calcium levels using a fluorescent calcium indicator.

  • Cell Seeding: Plate your cells (e.g., a neuronal cell line) on a suitable plate for fluorescence microscopy or in a 96-well black-walled plate for plate reader-based assays. Allow cells to adhere and grow to the desired confluency.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. A typical final concentration for Indo-1 AM is 1.5 µM.[8]

  • Incubation: Remove the culture medium, wash the cells with a suitable buffer (e.g., HBSS), and incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with the buffer to remove any excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the toxin.

  • Compound Addition and Measurement: Add the desired concentration of aPTX 267A to the cells and immediately begin recording the fluorescence signal over time. A positive control, such as ionomycin, can be used to elicit a maximal calcium response.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of aPTX 267A on intracellular calcium concentration.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays

Assay TypeRecommended Starting Concentration RangeNotes
Cytotoxicity (e.g., MTT, LDH) 1 nM - 30 µMA wide range is recommended to determine the IC50 value.
Sodium/Calcium Influx Assays 10 nM - 10 µMBased on the activity of related pumiliotoxins, the effective concentration is likely in this range.
Electrophysiology (Patch-Clamp) 100 nM - 10 µMHigher concentrations may be needed for acute applications in electrophysiology.

Note: These are suggested starting ranges. The optimal concentration will be cell line and assay dependent and must be determined empirically.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare aPTX 267A Stock Solution (in DMSO) seed_cells Seed Cells in Assay Plate dilute_toxin Prepare Serial Dilutions of aPTX 267A seed_cells->dilute_toxin add_toxin Add Toxin to Cells dilute_toxin->add_toxin incubate Incubate for Defined Period add_toxin->incubate add_reagent Add Assay Reagent (e.g., MTT, Calcium Dye) incubate->add_reagent measure_signal Measure Signal (Absorbance/Fluorescence) add_reagent->measure_signal analyze_data Analyze Data and Determine EC50/IC50 measure_signal->analyze_data signaling_pathway aPTX This compound Na_channel Voltage-Gated Sodium Channel aPTX->Na_channel Modulates depolarization Membrane Depolarization Na_channel->depolarization Leads to Ca_channel Voltage-Gated Calcium Channel ca_influx Increased Intracellular Ca2+ Ca_channel->ca_influx Mediates depolarization->Ca_channel Activates cellular_response Downstream Cellular Responses (e.g., Neurotransmitter Release, Cytotoxicity) ca_influx->cellular_response Triggers troubleshooting_logic start Inconsistent or Noisy Data check_stock Check Stock Solution (Dissolution, Storage) start->check_stock check_cells Verify Cell Health & Passage Number start->check_cells check_solvent Assess Solvent Concentration & Control check_stock->check_solvent check_cells->check_solvent check_concentration Evaluate aPTX 267A Concentration Range check_solvent->check_concentration

References

Technical Support Center: Interpreting Complex Mass Spectra of Allopumiliotoxin 267a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allopumiliotoxin 267a. Our aim is to address specific issues that may arise during the mass spectrometric analysis of this toxin.

Frequently Asked Questions (FAQs)

Q1: I am not detecting the expected molecular ion for this compound at m/z 268.4. What could be the issue?

A1: Several factors could contribute to this. Firstly, ensure your mass spectrometer is properly calibrated. Secondly, consider the ionization mode. This compound is an alkaloid and is readily protonated.[1] You should be looking for the protonated molecule [M+H]⁺ at m/z 268.4. If you are still unable to detect this ion, consider the possibility of adduct formation. Common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺. Check for ions at the corresponding m/z values. Also, in-source fragmentation can occur if the source conditions are too harsh, leading to a diminished molecular ion peak.

Q2: My mass spectrum shows a number of prominent fragment ions. How can I identify the key fragmentation pathways?

A2: The fragmentation of this compound is characterized by a series of specific neutral losses and characteristic product ions. The initial fragmentation event is often the loss of water from the protonated molecule.[1] Subsequent fragmentations can involve the loss of alkanes and alkenes from the side chain. A detailed map of the fragmentation pathways has been elucidated and can be used as a reference to interpret your spectrum.[1][2]

Q3: I am observing unexpected peaks in my spectrum that do not seem to correspond to fragments of this compound. What could be the source of these peaks?

A3: Unexpected peaks can arise from several sources. Contaminants from solvents, glassware, or the sample matrix are a common cause. It is also possible to form unexpected ions in the source, such as radical cations or coordination complexes with metals other than sodium.[3] Running a blank analysis of your solvent system can help to identify background ions.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze this compound?

A4: While GC-MS has been used for the analysis of similar alkaloids, it may not be the optimal technique for this compound and its more polar metabolites.[1][2][4] The higher polarity of these compounds can make them less suitable for GC analysis without derivatization. Electrospray ionization (ESI) coupled with liquid chromatography-mass spectrometry (LC-MS) is generally a more effective approach for these types of molecules.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Signal Intensity Poor ionization efficiency.Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature. Ensure the pH of your mobile phase promotes protonation.
Sample degradation.Prepare fresh samples and store them appropriately. Avoid prolonged exposure to light or extreme temperatures.
Ion suppression from matrix components.Improve sample cleanup procedures or dilute the sample. Utilize a more efficient chromatographic separation.
Inconsistent Fragmentation Fluctuating collision energy.Ensure the collision-induced dissociation (CID) energy is stable and appropriate for the desired fragmentation.
Presence of co-eluting isomers.Optimize the chromatographic method to achieve baseline separation of any isomeric species.
Non-reproducible Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Column degradation.Use a guard column and ensure the mobile phase is filtered. If necessary, replace the analytical column.

Experimental Protocols

Sample Preparation

A standard protocol for preparing this compound for mass spectrometric analysis involves dissolving the purified compound in a suitable solvent system.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

Mass Spectrometry Parameters

The following parameters are a starting point and may require optimization for your specific instrument. The analysis is typically performed using an electrospray ionization source coupled to a tandem mass spectrometer.[1]

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas (N₂) Pressure 30 - 40 psi
Drying Gas (N₂) Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to observe a range of fragments.
Analysis Mode Product ion scan of m/z 268.4

Data Presentation

Key Fragment Ions of this compound

The following table summarizes the major fragment ions observed in the ESI-MS/MS spectrum of protonated this compound.

m/z Proposed Formula Neutral Loss
268.4[C₁₆H₃₀NO₂]⁺-
250.4[C₁₆H₂₈NO]⁺H₂O
232.4[C₁₆H₂₆N]⁺H₂O + H₂O
194.2[C₁₂H₂₀N]⁺C₄H₈O₂
166.2[C₁₀H₁₆N]⁺C₆H₁₂O₂

Visualizations

Experimental Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (10 µg/mL) stock->working Dilution lc LC Separation working->lc esi ESI Source lc->esi ms1 MS1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (CID) ms1->cid ms2 MS2 (Product Ion Detection) cid->ms2 spectra Mass Spectrum ms2->spectra frag_path Fragmentation Pathway Analysis spectra->frag_path

Caption: Workflow for the analysis of this compound.

Fragmentation Cascade of this compound

M [M+H]⁺ m/z 268.4 F1 [M+H-H₂O]⁺ m/z 250.4 M->F1 - H₂O F2 [M+H-2H₂O]⁺ m/z 232.4 F1->F2 - H₂O F3 Fragment m/z 194.2 F1->F3 - C₄H₈O F4 Fragment m/z 166.2 F2->F4 - C₆H₁₀

Caption: Key fragmentation pathway of this compound.

References

"Overcoming solubility issues with Allopumiliotoxin 267a"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Allopumiliotoxin 267A, with a primary focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lipophilic alkaloid toxin originally isolated from the skin of poison dart frogs of the family Dendrobatidae.[1][2] Its lipophilic nature, characterized by a high affinity for fats and oils, leads to poor solubility in aqueous solutions, which are the basis for most biological and in vitro assays. This can result in compound precipitation, inaccurate concentration measurements, and poor reproducibility of experimental results.

Q2: What are the primary cellular targets of this compound?

Allopumiliotoxins are known to be neurotoxic and can also affect the cardiac system.[1] Their primary mechanism of action involves the modulation of voltage-gated sodium channels.[3][4] Additionally, some evidence suggests that they may affect potassium channels and inhibit calcium-dependent ATPase.[1]

Q3: What are the initial recommended solvents for dissolving this compound?

Due to its lipophilic nature, it is recommended to first dissolve this compound in a small amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a concentrated stock solution.[5][6]

Q4: What is the maximum recommended concentration of DMSO in my final assay medium?

The concentration of DMSO in the final aqueous assay buffer should be kept to a minimum, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 1% (v/v) is generally recommended to avoid significant interference with experimental results.[7][8]

Q5: Are there alternatives to DMSO for improving aqueous solubility?

Yes, encapsulation with cyclodextrins is a viable alternative for enhancing the aqueous solubility of lipophilic compounds like this compound.[9][10] Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic toxin within their hydrophobic core, while their hydrophilic exterior allows the complex to dissolve in water.[11][12]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to address common solubility problems encountered when preparing this compound for in vitro experiments.

Problem 1: Precipitate forms when diluting the DMSO stock solution in aqueous buffer.

Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO.

Solutions:

  • Optimize DMSO Concentration:

    • Ensure the final DMSO concentration is at the highest tolerable level for your specific cell line or assay (typically ≤ 1% v/v).

    • Prepare a more concentrated initial stock solution in 100% DMSO, so a smaller volume is needed for dilution.

  • Employ a Co-Solvent System:

    • Consider using a co-solvent system. For example, after initial dissolution in DMSO, dilute into an intermediate solution containing a less polar solvent that is miscible with your final buffer, before the final dilution.

  • Utilize Sonication:

    • Brief sonication of the DMSO stock solution before dilution can help break down any small aggregates.[13]

    • Gentle vortexing of the aqueous buffer during the addition of the DMSO stock can aid in rapid dispersion and prevent localized high concentrations that are prone to precipitation.

  • Consider Cyclodextrin Encapsulation:

    • If precipitation persists, cyclodextrin encapsulation is a highly effective method to increase aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used for this purpose.[9][10]

Problem 2: Inconsistent or non-reproducible results in biological assays.

Cause: This can be a direct consequence of poor solubility, leading to variations in the actual concentration of the toxin in solution. Undissolved particles or aggregates can lead to inconsistent biological activity.

Solutions:

  • Visual Inspection:

    • Always visually inspect your final solution for any signs of precipitation or cloudiness before adding it to your assay. The solution should be clear.

  • Filtered Solutions:

    • After dilution, consider filtering the final solution through a low-protein-binding filter (e.g., a 0.22 µm syringe filter) to remove any undissolved micro-precipitates. Be aware that this may slightly lower the final concentration.

  • Fresh Preparations:

    • Prepare fresh dilutions of this compound for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions, as this can promote precipitation.

Data Summary

ParameterValueSource
Molecular Formula C₁₆H₂₉NO₂[1]
Molecular Weight 267.41 g/mol [1]
Known Cellular Targets Voltage-gated sodium channels, potentially potassium channels and Ca²⁺-dependent ATPase[1][3]
Recommended Primary Solvent Dimethyl sulfoxide (DMSO)[5][6]
Recommended Final DMSO Concentration in Assay < 1% (v/v)[7]
Alternative Solubilization Method Cyclodextrin Encapsulation[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex the vial for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate in a water bath for 5-10 minutes.[13]

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of DMSO Stock in Aqueous Buffer for Cell-Based Assays
  • Objective: To prepare a working solution of this compound in an aqueous buffer with a final DMSO concentration of ≤ 1%.

  • Materials:

    • This compound DMSO stock solution

    • Sterile aqueous assay buffer (e.g., cell culture medium, physiological saline)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Gently vortex the stock solution.

    • While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer to achieve the final desired concentration. This rapid mixing helps to prevent precipitation.

    • Ensure the final concentration of DMSO in the working solution does not exceed 1% (v/v).

    • Visually inspect the final working solution for any signs of precipitation. The solution should be completely clear.

    • Use the freshly prepared working solution immediately in your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay start This compound (Lyophilized Powder) dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex/Sonicate dissolve->vortex stock Concentrated Stock (e.g., 10 mM in DMSO) vortex->stock dilute Dilute Stock in Buffer (Vortexing) stock->dilute buffer Aqueous Assay Buffer buffer->dilute final Final Working Solution (DMSO < 1%) dilute->final assay Add to Biological Assay final->assay

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_toxin cluster_effects na_channel Voltage-Gated Na+ Channel na_influx Na+ Influx na_channel->na_influx ca_atpase Ca2+-ATPase ca_homeostasis Disrupted Ca2+ Homeostasis ca_atpase->ca_homeostasis extracellular Extracellular intracellular Intracellular ap267a This compound ap267a->na_channel Modulates ap267a->ca_atpase Inhibits depolarization Membrane Depolarization na_influx->depolarization cellular_response Altered Cellular Response (Neurotransmission, Muscle Contraction) depolarization->cellular_response ca_homeostasis->cellular_response

Caption: Proposed signaling pathway of this compound.

References

Technical Support Center: Allopumiliotoxin 267A Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Allopumiliotoxin 267A during storage. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of this valuable compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Loss of biological activity in stored samples. Degradation due to improper storage temperature.Store the compound at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified.[1][2][3]
Oxidation from exposure to air.Aliquot the sample into smaller volumes to minimize freeze-thaw cycles and headspace oxygen. For long-term storage, consider dissolving in an appropriate solvent and purging the vial with an inert gas like nitrogen or argon before sealing.[1]
Hydrolysis from residual moisture.Ensure the compound is stored in a desiccated environment or as a solution in a dry, aprotic solvent. If stored as a solid, use a desiccator.
Photodegradation from light exposure.Store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials.[4]
Visible changes in the sample (e.g., color change, precipitation). Chemical degradation or reaction with the storage solvent.Verify the compatibility of the solvent with this compound. Consider switching to an alternative solvent. Methanol or ethanol are common choices for alkaloids.[4] Perform a solvent stability study.
Contamination.Ensure proper aseptic handling techniques. Use sterile vials and solvents.
Inconsistent experimental results with different batches of the toxin. Inconsistent storage conditions between batches.Standardize the storage protocol for all batches of this compound. Maintain a detailed log of storage conditions and handling for each batch.
Degradation of older batches.Re-evaluate the purity and concentration of older stock solutions before use. Implement a regular quality control schedule for stored compounds.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for long-term storage of this compound?

A1: For long-term stability, it is recommended to store this compound at -20°C or below.[2][3] Storing at cryogenic temperatures (-80°C) can further minimize the risk of degradation. For short-term use, refrigeration at 2-8°C may be acceptable, but the stability under these conditions should be validated.[3]

Q2: In what form should this compound be stored (solid or solution)?

A2: Storing the compound in its solid, lyophilized form in a desiccated environment is often the most stable option for long-term storage. If stored as a solution, the choice of solvent is critical. A high-purity, dry, aprotic solvent is generally preferred to minimize hydrolysis and other solvent-mediated degradation.

Q3: What solvents are recommended for storing this compound?

A3: While specific data for this compound is limited, high-purity methanol or ethanol are commonly used for other alkaloids.[4] It is crucial to use anhydrous solvents to prevent hydrolysis. The ideal solvent should be determined through stability studies.

Q4: How can I prevent oxidation of this compound during storage?

A4: To prevent oxidation, you can store the compound under an inert atmosphere.[1] This can be achieved by overlaying the sample (solid or solution) with an inert gas such as nitrogen or argon before sealing the storage vial. Aliquoting the sample into smaller, single-use vials also helps to minimize exposure to air upon repeated use.

Q5: Should I protect this compound from light?

A5: Yes, it is advisable to protect this compound from light, as many complex organic molecules, including alkaloids, are susceptible to photodegradation.[4] Use amber glass vials or wrap clear vials in aluminum foil and store them in a dark place.[4]

Q6: How can I tell if my sample of this compound has degraded?

A6: Degradation can be assessed by a combination of methods. A decrease in biological activity is a primary indicator. Chemically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can reveal a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Experimental Protocols

To definitively determine the optimal storage conditions and degradation pathways for this compound, a forced degradation study is recommended.

Protocol: Forced Degradation Study of this compound

Objective: To identify the degradation products and determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and acetonitrile

  • Purified water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions. A control sample, protected from stress conditions, should be analyzed at each time point.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and collect samples at the same time points as the acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature and collect samples at the specified time points.

    • Thermal Degradation: Place a vial of the stock solution in an oven at a high temperature (e.g., 80°C). Collect samples at the designated time points.

    • Photodegradation: Expose a vial of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).[5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC or LC-MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify the degradation products. The use of a diode array detector can help in assessing peak purity.

Summary of Forced Degradation Study Parameters
Stress Condition Reagent/Condition Temperature Time Points (hours)
Acid Hydrolysis0.1 M HCl60°C0, 2, 4, 8, 24
Base Hydrolysis0.1 M NaOH60°C0, 2, 4, 8, 24
Oxidation3% H₂O₂Room Temperature0, 2, 4, 8, 24
ThermalHeat80°C0, 2, 4, 8, 24
PhotolyticUV/Visible LightAs per chamberAs per ICH Q1B

Visualizations

G Troubleshooting this compound Degradation start Inconsistent Experimental Results or Loss of Activity check_storage Review Storage Conditions start->check_storage temp Temperature (-20°C or lower?) check_storage->temp Check light Light Exposure (Stored in dark?) check_storage->light Check atmosphere Atmosphere (Inert gas used?) check_storage->atmosphere Check solvent Solvent (Anhydrous & compatible?) check_storage->solvent Check improper_storage Improper Storage Identified temp->improper_storage light->improper_storage atmosphere->improper_storage solvent->improper_storage implement_changes Implement Correct Storage Protocol: - Aliquot sample - Use inert gas - Store at <= -20°C in the dark improper_storage->implement_changes retest Re-test Sample Purity and Activity (HPLC/LC-MS) implement_changes->retest ok Sample is Stable retest->ok Yes degraded Sample is Degraded retest->degraded No discard Discard Degraded Sample and Use New Stock degraded->discard

Caption: Troubleshooting workflow for investigating this compound degradation.

G Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo sample Collect Samples at Timed Intervals acid->sample base->sample oxidation->sample thermal->sample photo->sample analysis Analyze by HPLC / LC-MS sample->analysis data_analysis Data Analysis: - Calculate % Degradation - Identify Degradation Products analysis->data_analysis conclusion Determine Stability Profile and Optimal Storage Conditions data_analysis->conclusion

Caption: Experimental workflow for the forced degradation study of this compound.

References

Technical Support Center: Refining Purification Techniques for High-Purity Allopumiliotoxin 267A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Allopumiliotoxin 267A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a toxic alkaloid found in the skin of poison dart frogs of the genus Dendrobates. It is a potent modulator of voltage-gated sodium channels and an inhibitor of sarcoplasmic reticulum Ca2+-ATPase (SERCA). Its activity at these key ion channels makes it a valuable pharmacological tool for studying nerve and muscle function and a potential lead compound in drug discovery.

Q2: What are the primary safety precautions to take when handling this compound?

A2: this compound is highly toxic. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All handling of the purified toxin and concentrated extracts should be performed in a certified fume hood. Accidental exposure can be neurotoxic, and appropriate safety protocols should be in place.

Q3: Can this compound be synthesized, or is purification from natural sources necessary?

A3: While the total synthesis of this compound has been achieved, it is a complex and multi-step process. For many research applications, isolation from natural sources, specifically the skin of Dendrobates frogs, remains a viable method for obtaining the compound. Some species of these frogs can also metabolize the less potent pumiliotoxin 251D into the more toxic this compound.[1][2][3]

Q4: What is the primary mechanism of action of this compound?

A4: this compound has two primary modes of action. It acts as a positive modulator of voltage-gated sodium channels, leading to an increase in sodium ion influx into cells.[4][5] This can cause persistent depolarization and hyperexcitability of nerve and muscle cells. Secondly, it inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA), which is responsible for pumping calcium ions from the cytoplasm back into the sarcoplasmic reticulum.[6] This inhibition leads to an increase in cytosolic calcium levels, affecting muscle contraction and other calcium-dependent cellular processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield of Crude Alkaloid Extract
Problem Potential Cause Troubleshooting Steps
Low initial yield from frog skin extraction.Incomplete extraction due to insufficient solvent volume or extraction time.- Ensure a sufficient solvent-to-tissue ratio (e.g., 10:1 v/w) of methanol. - Increase the extraction time with gentle agitation. - Perform multiple extraction cycles (e.g., 3x) and pool the supernatants.
Degradation of the alkaloid during extraction.- Perform the extraction at a low temperature (e.g., 4°C) to minimize enzymatic degradation. - Work quickly to minimize the time between tissue collection and extraction.
Loss of alkaloid during the acid-base partitioning step.- Carefully monitor and adjust the pH at each step. Ensure the aqueous phase is sufficiently acidic (pH ~2) to protonate the alkaloid and the organic phase is sufficiently basic (pH ~9-10) to deprotonate it for extraction. - Use a series of smaller volume extractions with the organic solvent rather than one large volume extraction.
HPLC Purification Issues
Problem Potential Cause Troubleshooting Steps
Poor peak resolution or peak tailing.Inappropriate mobile phase composition or gradient.- Optimize the gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). A shallower gradient may improve the resolution of closely eluting compounds. - Ensure the mobile phase is properly degassed.
Column overload.- Reduce the amount of crude extract injected onto the column. - Consider using a larger-diameter preparative column for larger sample loads.
Contamination of the column.- Flush the column with a strong solvent like 100% acetonitrile or isopropanol. - If the column is heavily contaminated, consider replacing it.
Inconsistent retention times.Fluctuations in mobile phase composition or flow rate.- Ensure the HPLC pump is delivering a consistent flow rate. - Prepare fresh mobile phase daily and ensure thorough mixing.
Temperature fluctuations.- Use a column oven to maintain a stable temperature.
No peak corresponding to this compound.The alkaloid is not present in the extract.- Confirm the frog species is known to produce this compound. - Analyze a small aliquot of the crude extract by GC-MS to confirm the presence of the target compound before proceeding with preparative HPLC.
The alkaloid is not eluting from the column.- Modify the mobile phase to increase its elution strength (e.g., increase the percentage of acetonitrile).

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Dendrobates Frog Skin

This protocol describes a general method for the extraction of the total alkaloid fraction from frog skin.

Materials:

  • Frog skin tissue

  • Methanol, HPLC grade

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dichloromethane, HPLC grade

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Homogenize the frog skin tissue in methanol (10 mL per gram of tissue) using a tissue homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant the methanol supernatant. Repeat the extraction of the pellet twice more with fresh methanol.

  • Pool the methanol supernatants and concentrate under reduced pressure using a rotary evaporator.

  • Resuspend the residue in 1 M HCl.

  • Extract the acidic aqueous solution with dichloromethane (3 x equal volume) to remove neutral and acidic lipids. Discard the organic layers.

  • Adjust the pH of the aqueous layer to ~9-10 with 1 M NaOH.

  • Extract the basic aqueous solution with dichloromethane (3 x equal volume). The alkaloids will now be in the organic phase.

  • Pool the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the dichloromethane extract under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound by Reverse-Phase HPLC

This protocol provides a general method for the purification of this compound from the crude alkaloid extract.

Instrumentation and Materials:

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 10 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude alkaloid extract

  • Fraction collector

Procedure:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase composition (e.g., 95% A / 5% B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the C18 column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the sample onto the column.

  • Elute the alkaloids using a linear gradient of Mobile Phase B into Mobile Phase A. A suggested gradient is:

    • 5-60% B over 40 minutes

    • 60-95% B over 5 minutes

    • Hold at 95% B for 5 minutes

    • Return to 5% B over 1 minute and re-equilibrate for 10 minutes.

  • Monitor the elution profile at 210 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by a secondary method, such as GC-MS, to identify the fraction containing this compound based on its mass-to-charge ratio (m/z).

  • Pool the pure fractions and lyophilize to obtain the purified this compound.

Data Presentation

Parameter Value
This compound
Molecular FormulaC₁₆H₂₉NO₂
Molar Mass267.41 g/mol
Typical HPLC Parameters
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water with 0.1% TFA
Detection Wavelength210 nm
Mass Spectrometry Data
Expected [M+H]⁺m/z 268.2273

Mandatory Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Crude Extraction cluster_purification Purification A Frog Skin Homogenization (Methanol) B Centrifugation A->B C Supernatant Collection B->C D Solvent Evaporation C->D E Acid-Base Partitioning D->E F Crude Alkaloid Extract E->F G Preparative RP-HPLC F->G Injection H Fraction Collection G->H I Purity Analysis (GC-MS) H->I J Pooling of Pure Fractions I->J K Lyophilization J->K L High-Purity This compound K->L

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: this compound and Voltage-Gated Sodium Channels

G cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel Na_in Na+ Influx VGSC->Na_in Increases APTX This compound APTX->VGSC Binds and modulates Depolarization Membrane Depolarization Na_in->Depolarization Leads to Hyperexcitability Neuronal/Muscular Hyperexcitability Depolarization->Hyperexcitability Causes

Caption: this compound modulation of voltage-gated sodium channels.

Signaling Pathway: this compound and SERCA Inhibition

G cluster_sr Sarcoplasmic Reticulum Membrane SERCA SERCA Pump Ca_sr SR Ca2+ SERCA->Ca_sr Pumps Ca2+ into SR APTX This compound APTX->SERCA Inhibits Inhibition Inhibition of Ca2+ Reuptake APTX->Inhibition Ca_cytosol Cytosolic Ca2+ Muscle_Contraction Altered Muscle Contraction Ca_cytosol->Muscle_Contraction Affects Inhibition->Ca_cytosol Increases

Caption: Inhibition of the SERCA pump by this compound.

References

"Addressing variability in biological responses to Allopumiliotoxin 267a"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allopumiliotoxin 267A. The information is designed to address the inherent variability in biological responses to this potent neurotoxin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a lipophilic alkaloid toxin originally isolated from the skin of dendrobatid poison frogs.[1] It is a metabolic derivative of pumiliotoxin 251D and is approximately five times more potent than its precursor.[1] The primary mechanism of action of allopumiliotoxins involves the modulation of voltage-gated sodium channels, leading to an increase in sodium influx.[2] This can cause persistent activation of nerve and muscle cells. Additionally, there is evidence to suggest that allopumiliotoxins may also affect calcium channels and inhibit calcium-dependent ATPase.[3]

Q2: What are the main sources of variability in biological responses to this compound?

Variability in the biological effects of this compound can arise from several factors:

  • Source and Purity of the Toxin: this compound used in experiments can be a synthetic compound or extracted from natural sources. The purity and stereochemistry of the synthetic toxin can vary between batches and suppliers. Natural extracts may contain a mixture of related alkaloids, leading to different biological activities.

  • Experimental System: The response to this compound can differ significantly between cell lines, primary cell cultures, and in vivo models. The specific subtypes of sodium and calcium channels expressed in the experimental system will also influence the observed effects.

  • Experimental Conditions: Factors such as temperature, pH, and ion concentrations in the experimental buffer can all impact the activity of the toxin and the function of ion channels.

  • Metabolism: In some biological systems, this compound may be further metabolized, leading to the formation of compounds with different activities.

Q3: How does this compound affect intracellular signaling pathways?

This compound's primary effect on voltage-gated sodium channels leads to membrane depolarization. This depolarization can, in turn, activate voltage-gated calcium channels, resulting in an influx of calcium ions into the cell. The increased intracellular calcium can then trigger a cascade of downstream signaling events, including the activation of phospholipase C and the subsequent breakdown of phosphoinositides, leading to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]

Troubleshooting Guides

Electrophysiology (Patch-Clamp) Experiments

Issue: Inconsistent or no effect of this compound on sodium channel currents.

Possible Cause Troubleshooting Steps
Degradation of Toxin Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Incorrect Pipette Resistance For whole-cell recordings, use pipettes with a resistance of 3-7 MΩ. Lower resistance pipettes (3-4 MΩ) are generally better for voltage-clamp experiments.[4]
Poor Gigaseal Formation Ensure the pipette tip is clean and polished. Apply positive pressure when approaching the cell to prevent debris from clogging the tip. A difference in osmolarity between the internal (lower) and external solutions can aid in seal formation.[5]
Voltage Protocol The effect of this compound may be state-dependent. Vary the holding potential and the frequency of depolarization to assess the toxin's effect on resting, open, and inactivated channel states.
Cell Health Use healthy, viable cells for recordings. Ensure proper oxygenation and pH of the external solution.

General Patch-Clamp Troubleshooting:

For a comprehensive guide on common issues encountered during patch-clamp experiments, such as electrical noise, drifting, and problems with breaking into the cell, refer to established troubleshooting resources.[6][7][8][9]

Calcium Influx Assays

Issue: High background fluorescence or low signal-to-noise ratio in calcium imaging experiments.

Possible Cause Troubleshooting Steps
Incomplete Dye Loading or Leakage Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) and the loading time and temperature for your specific cell type. The use of probenecid can help prevent dye leakage.[10]
Cell Autofluorescence Use a buffer without phenol red and consider using a background suppressor solution.[10]
Phototoxicity Minimize the exposure of cells to excitation light to reduce phototoxicity and photobleaching of the dye.
Dye Saturation In cases of very large calcium responses, high-affinity dyes may become saturated. Consider using a lower-affinity calcium indicator to accurately measure the full dynamic range of the calcium transient.[11]
Agonist Concentration Titrate the concentration of this compound to determine the optimal concentration for inducing a measurable calcium response.
Phosphoinositide Breakdown Assays

Issue: Variability in the measurement of phosphoinositide turnover.

Possible Cause Troubleshooting Steps
Cell Labeling Ensure efficient and consistent labeling of cells with myo-[3H]inositol. Optimize the labeling time and concentration of the radiolabel.
Extraction Efficiency Follow a standardized protocol for the extraction and separation of inositol phosphates to ensure consistent recovery between samples.
Assay Quenching Ensure that the reaction is effectively stopped at the desired time point by using a suitable quenching solution (e.g., ice-cold perchloric acid).[12]
Non-Specific Binding Use appropriate controls to account for non-specific binding of radiolabeled compounds to the chromatography resin.
Data Normalization Normalize the results to the total amount of incorporated radioactivity or to the protein concentration to account for variations in cell number and labeling efficiency.

Data Presentation

Table 1: Comparative Potency of Pumiliotoxin 251D and this compound

ToxinRelative PotencyReference
Pumiliotoxin 251D1x[1]
This compound~5x[1]

Table 2: Example IC50 Values for Sodium Channel Blockers (for reference)

CompoundSodium Channel SubtypeIC50 (µM)Reference
RanolazinehNav1.712.1[13]
HarmalinehNav1.735.5[13][14]

Experimental Protocols

Whole-Cell Voltage-Clamp Protocol for Sodium Channel Modulation

This protocol is adapted for studying the effects of this compound on voltage-gated sodium channels in a cultured cell line (e.g., HEK293 cells expressing a specific Nav subtype).

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 1 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

Procedure:

  • Culture cells on glass coverslips to an appropriate confluency.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette under positive pressure.

  • Form a gigaohm seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

  • Establish a stable baseline recording.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record the sodium currents in the presence of the toxin until a steady-state effect is observed.

  • To assess use-dependency, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) in the absence and presence of the toxin.

  • Wash out the toxin by perfusing with the control external solution.

Fluorescent Calcium Influx Assay Protocol

This protocol describes a method for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent indicator.

Materials:

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Ionomycin (positive control)

  • EGTA (negative control)

Procedure:

  • Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS.

  • Add HBSS back to the wells.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add this compound at various concentrations to the wells.

  • Immediately begin kinetic reading of the fluorescence intensity for a set period (e.g., 5-10 minutes).

  • At the end of the experiment, add ionomycin to determine the maximum calcium response and EGTA to determine the minimum fluorescence.

Phosphoinositide Breakdown Assay Protocol

This protocol outlines a method to measure the accumulation of inositol phosphates following stimulation with this compound.

Materials:

  • myo-[3H]inositol

  • Inositol-free culture medium

  • Lithium chloride (LiCl)

  • Perchloric acid (PCA)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail

Procedure:

  • Culture cells in a 24-well plate.

  • Label the cells by incubating them with myo-[3H]inositol in inositol-free medium for 24-48 hours.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding ice-cold PCA.

  • Incubate on ice for 20 minutes to precipitate proteins.

  • Neutralize the samples.

  • Separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex resin.

  • Elute the total inositol phosphates.

  • Quantify the radioactivity of the eluted fraction using a scintillation counter.

Mandatory Visualizations

Allopumiliotoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-gated Sodium Channel Na_ion Na+ Na_Channel->Na_ion Influx Ca_Channel Voltage-gated Calcium Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG APTX This compound APTX->Na_Channel Modulates Depolarization Membrane Depolarization Na_ion->Depolarization Causes Ca_ion->PLC Activates Depolarization->Ca_Channel Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca2+ Release ER->Ca_release Experimental_Workflow_Variability cluster_source Source of this compound cluster_variability Sources of Variability cluster_experiment Experimental System cluster_response Biological Response Natural Natural Extraction (e.g., Frog Skin) Mixture Mixture of Alkaloids Natural->Mixture Synthetic Chemical Synthesis Stereochem Stereochemistry Synthetic->Stereochem Purity Purity & Isomeric Composition Response Variable Biological Response Purity->Response Mixture->Purity Stereochem->Purity Cell_Line Cell Lines Cell_Line->Response Primary_Culture Primary Cultures Primary_Culture->Response In_Vivo In Vivo Models In_Vivo->Response Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Toxin Verify Toxin Integrity (Fresh stock, proper storage) Start->Check_Toxin Check_System Assess Experimental System (Cell health, passage number) Start->Check_System Check_Protocol Review Experimental Protocol (Reagent concentrations, timing) Start->Check_Protocol Check_Equipment Calibrate and Check Equipment (Amplifier, microscope, plate reader) Start->Check_Equipment Result Consistent & Reproducible Data Check_Toxin->Result If resolved Check_System->Result If resolved Check_Protocol->Result If resolved Check_Equipment->Result If resolved

References

Validation & Comparative

A Guide to Confirming the Purity of Synthetic Allopumiliotoxin 267a by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for confirming the purity of synthetically derived Allopumiliotoxin 267a, with a primary focus on High-Performance Liquid Chromatography (HPLC). It compares HPLC with other analytical techniques and offers detailed experimental protocols to support laboratory research and drug development.

This compound is a potent indolizidine alkaloid first discovered in the skin of dendrobatid poison frogs.[1][2] Its complex structure and significant biological activity have made it a subject of interest for synthetic chemists and pharmacologists. Ensuring the purity of synthetic batches is critical for accurate biological and toxicological studies.

Comparison of Analytical Methods for Purity Assessment

Several analytical techniques can be employed to assess the purity of synthetic this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or chiral separation.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte between a stationary phase and a liquid mobile phase.High resolution, excellent for quantification, non-destructive, and widely applicable.[3][4]May require method development to optimize separation of closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.High sensitivity and provides structural information. Traditionally used for pumiliotoxin-class compounds.[5]Requires derivatization for non-volatile compounds and may not be suitable for thermally labile molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry.Provides high sensitivity, structural confirmation of the main compound and impurities, and can analyze complex mixtures.[6][7]Higher instrumentation cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).Provides definitive structural elucidation and can quantify without a specific reference standard for the analyte (using an internal standard).[8]Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities.
Chiral Chromatography A specialized form of HPLC that uses a chiral stationary phase to separate enantiomers.Essential for confirming the enantiomeric purity of the synthetic product.Requires specific chiral columns and method development.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for the purity analysis of synthetic alkaloids.[1][9] A well-developed HPLC method can effectively separate the target compound, this compound, from starting materials, by-products, and degradation products.

Experimental Protocol: Proposed RP-HPLC Method

This protocol is a proposed method based on common practices for the analysis of indolizidine alkaloids and may require optimization for specific synthetic impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (as this compound lacks a strong chromophore, low UV is necessary)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of synthetic this compound.

  • Dissolve the sample in 1 mL of the initial mobile phase composition (e.g., 90% A: 10% B) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthetic this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Purity_Report Purity_Report Calculate->Purity_Report Purity Report

Experimental workflow for HPLC purity analysis.

Potential Impurities in Synthetic this compound

The nature of impurities will depend on the specific synthetic route employed. Common synthetic strategies for this compound involve multi-step sequences, including amination, cyclization, and oxidation reactions.[10] Potential impurities could include:

  • Unreacted starting materials and reagents.

  • Intermediates from incomplete reactions.

  • Diastereomers or epimers formed during steps with incomplete stereocontrol.

  • By-products from side reactions such as over-oxidation or incomplete cyclization.[11][12][13][14]

A robust HPLC method should be able to resolve the main this compound peak from these potential impurities.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool for purity assessment, a comprehensive characterization of synthetic this compound should include orthogonal methods to confirm both purity and identity.

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) provides molecular weight information for the main peak and any impurities, aiding in their identification.[5] High-resolution mass spectrometry (HRMS) can provide accurate mass data to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of the synthetic product.[8] The chemical shifts and coupling constants should match those reported for the natural product or a well-characterized standard. Quantitative NMR (qNMR) can also be used as a primary method for determining the absolute purity of the material.

Chiral Chromatography

Given that this compound is a chiral molecule, confirming the enantiomeric purity is crucial, as different enantiomers can have vastly different biological activities. Chiral HPLC or chiral GC can be used to separate the desired enantiomer from any unwanted stereoisomers.

Purity_Confirmation_Logic cluster_synthesis Synthesis Synthetic_Product Synthetic this compound HPLC HPLC Purity (>95%) Synthetic_Product->HPLC LCMS LC-MS (Correct Mass) Synthetic_Product->LCMS NMR NMR (Correct Structure) Synthetic_Product->NMR Chiral Chiral HPLC (Enantiomeric Purity) Synthetic_Product->Chiral Final_Product Pure this compound HPLC->Final_Product LCMS->Final_Product NMR->Final_Product Chiral->Final_Product

Logical flow for purity and identity confirmation.

Conclusion

Confirming the purity of synthetic this compound is a critical step in its development for research and potential therapeutic applications. A well-validated reversed-phase HPLC method is a cornerstone of this analysis, providing reliable quantitative data on purity. For a comprehensive characterization, it is highly recommended to complement HPLC data with orthogonal techniques such as mass spectrometry and NMR spectroscopy to confirm the identity and structure of the synthesized compound, and chiral chromatography to ensure enantiomeric purity. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to establish robust quality control for synthetic this compound.

References

A Comparative Analysis of Allopumiliotoxin 267A and Pumiliotoxin 251D Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity of two potent alkaloids isolated from the skin of dendrobatid poison frogs: Allopumiliotoxin 267A (aPTX 267A) and Pumiliotoxin 251D (PTX 251D). This document synthesizes experimental data on their lethal doses, mechanisms of action, and the experimental protocols used to determine these properties.

Executive Summary

This compound and Pumiliotoxin 251D are neurotoxins that primarily target voltage-gated ion channels. Experimental evidence demonstrates that aPTX 267A is a more potent toxin than its metabolic precursor, PTX 251D. The increased toxicity of aPTX 267A is attributed to structural differences that enhance its interaction with ion channels, leading to more severe physiological effects. This guide presents a side-by-side comparison of their toxicological profiles to aid researchers in the fields of toxicology, pharmacology, and drug development.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the available quantitative data on the toxicity of this compound and Pumiliotoxin 251D.

ParameterThis compoundPumiliotoxin 251DReference(s)
Lethal Dose (LD50) in Mice (subcutaneous) ~2 mg/kg (estimated)10 mg/kg[1][2]
Observed Toxic Effects in Mice Hyperactivity, convulsions, marked pain at injection site, death.Hyperactivity, convulsions, pain at injection site, cardiac depression, death.[1][2]
Relative Potency in Mice Approximately 5 times more potent than PTX 251D.-[1][3][4]
LD50 in Tobacco Budworm Larvae (injection) Not reported150 ng/larva[5]

Mechanism of Action: Modulation of Ion Channels

Both aPTX 267A and PTX 251D exert their toxic effects by modulating the function of voltage-gated sodium (Nav) and potassium (Kv) channels, which are critical for nerve and muscle function.

Pumiliotoxin 251D is known to be a modulator of voltage-gated sodium channels[6]. Unlike some other pumiliotoxins that act as positive modulators, PTX 251D has been shown to inhibit Na+ influx through mammalian Nav channels, including subtypes rNav1.2, rNav1.4, and hNav1.5[5]. It also affects the steady-state activation and inactivation of these channels[5]. Furthermore, PTX 251D inhibits potassium efflux through several Kv channel subtypes, with a pronounced effect on hKv1.3[5]. This dual action on both sodium and potassium channels contributes to the neuronal hyperexcitability, leading to symptoms like convulsions[6].

This compound is also a potent modulator of voltage-gated sodium channels[7]. While detailed comparative studies on a wide range of ion channel subtypes are limited, its significantly higher potency in vivo suggests a more profound or targeted interaction with these channels compared to PTX 251D[1][3]. The addition of a hydroxyl group in aPTX 267A, a result of the metabolic hydroxylation of PTX 251D by certain frog species, is believed to be responsible for this enhanced activity[8].

Experimental Protocols

In Vivo Toxicity Assessment in Mice

This protocol is based on methodologies described in studies investigating the toxicity of pumiliotoxins.[1][9]

Objective: To determine the median lethal dose (LD50) and observe the toxic effects of this compound and Pumiliotoxin 251D following subcutaneous administration in mice.

Materials:

  • Male NIH Swiss mice (25-30 g)

  • This compound and Pumiliotoxin 251D

  • Vehicle: 1:4 mixture of methanol and isotonic saline

  • Syringes and needles for subcutaneous injection

  • Observation cages

Procedure:

  • Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of the toxin in the vehicle. Prepare serial dilutions to achieve the desired doses.

  • Administration: Administer a single subcutaneous injection of the toxin solution to each mouse. A control group should receive an injection of the vehicle only. The injection volume is typically 0.2 ml[9].

  • Observation: Continuously monitor the animals for the first few hours post-injection and then periodically for up to 24 hours. Record all signs of toxicity, including hyperactivity, convulsions, paralysis, and time to death.

  • LD50 Determination: The LD50 is calculated using a recognized statistical method, such as the probit analysis, based on the mortality data collected at different dose levels.

Electrophysiological Analysis of Ion Channel Modulation

This protocol outlines a general procedure for assessing the effects of the toxins on voltage-gated ion channels using the patch-clamp technique.

Objective: To characterize the modulatory effects of this compound and Pumiliotoxin 251D on specific subtypes of voltage-gated sodium and potassium channels expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines).

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for a specific Nav or Kv channel subtype)

  • This compound and Pumiliotoxin 251D

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • Perfusion system for drug application

Procedure:

  • Cell Culture: Culture the cells expressing the target ion channel under appropriate conditions.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Recording:

    • Establish a gigaohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -80 mV).

  • Data Acquisition:

    • Apply voltage protocols to elicit ionic currents through the channels of interest. For example, a series of depolarizing voltage steps can be used to activate voltage-gated sodium or potassium channels.

    • Record baseline currents in the absence of the toxin.

  • Toxin Application: Perfuse the cell with the extracellular solution containing the desired concentration of the toxin.

  • Data Analysis: Record the changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics in the presence of the toxin. Compare these effects between this compound and Pumiliotoxin 251D.

Mandatory Visualizations

Signaling_Pathway cluster_toxins Toxins cluster_channels Primary Molecular Targets cluster_effects Cellular and Physiological Effects aPTX This compound Nav Voltage-gated Sodium Channels (Nav) aPTX->Nav Stronger Modulation PTX Pumiliotoxin 251D PTX->Nav Modulation Kv Voltage-gated Potassium Channels (Kv) PTX->Kv Inhibition IonFlux Altered Ion Flux (Na+ influx inhibition, K+ efflux inhibition) Nav->IonFlux Kv->IonFlux Excitability Neuronal Hyperexcitability IonFlux->Excitability Symptoms Convulsions & Neurotoxicity Excitability->Symptoms

Caption: Signaling pathway of pumiliotoxins leading to neurotoxicity.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimation Animal Acclimation (NIH Swiss Mice) DosePrep Toxin Dose Preparation (in Vehicle) Acclimation->DosePrep Injection Subcutaneous Injection DosePrep->Injection Observation Observation of Toxic Signs (e.g., convulsions, hyperactivity) Injection->Observation DataCollection Data Collection (Mortality, Symptomology) Observation->DataCollection LD50 LD50 Calculation DataCollection->LD50

Caption: Experimental workflow for in vivo toxicity assessment.

References

A Comparative Guide: Allopumiliotoxin 267A vs. Batrachotoxin on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two potent neurotoxins, allopumiliotoxin 267A and batrachotoxin, on voltage-gated sodium channels (Navs). Understanding the distinct mechanisms of these toxins is crucial for their use as pharmacological tools in the study of sodium channel function and for the development of novel therapeutics targeting these critical ion channels.

At a Glance: Key Differences

FeatureThis compound (Inferred from Pumiliotoxin Class)Batrachotoxin
Primary Effect Positive Allosteric ModulatorPersistent Activator
Binding Site A distinct, allosterically coupled site (Pumiliotoxin binding site)[1][2]Neurotoxin Receptor Site 2 (Inner Pore)[3]
Mechanism Enhances channel activation, likely through allosteric effects[4]Shifts voltage-dependence of activation to more negative potentials, removes inactivation, and induces persistent channel opening[3]
Binding Competition Does not compete with batrachotoxin for binding[1][2]Competes with other Site 2 toxins

Mechanism of Action and Binding Sites

Batrachotoxin (BTX) is a well-characterized steroidal alkaloid that acts as a potent activator of voltage-gated sodium channels. It binds to a specific receptor site, known as neurotoxin receptor site 2, located in the inner pore of the channel. This binding is state-dependent, with a higher affinity for the open state of the channel. Upon binding, BTX induces a dramatic conformational change that leads to:

  • Persistent Activation: The channel remains in an open or readily openable state.

  • Shift in Voltage-Dependence: The voltage threshold for channel activation is shifted to more negative membrane potentials, meaning the channel opens more easily.

  • Removal of Inactivation: Both fast and slow inactivation mechanisms are inhibited, leading to a sustained sodium influx.

This ultimately results in membrane depolarization and uncontrolled nerve firing.

This compound , a member of the pumiliotoxin class of alkaloids, is understood to be a positive allosteric modulator of sodium channels. Evidence from studies on related pumiliotoxins, such as pumiliotoxin B, suggests a different mechanism and binding site compared to batrachotoxin. Pumiliotoxins do not displace the binding of radiolabeled batrachotoxin derivatives, indicating they do not bind to neurotoxin receptor site 2.[1][2] Instead, they are proposed to bind to a novel site on the sodium channel that is allosterically coupled to other known toxin binding sites.[1][5] The binding of pumiliotoxins appears to enhance the effects of other sodium channel activators, suggesting a modulatory role rather than direct, persistent activation.

The following diagram illustrates the distinct binding sites of batrachotoxin and the proposed binding area for pumiliotoxins on the sodium channel alpha subunit.

Binding Sites on Voltage-Gated Sodium Channel cluster_channel Sodium Channel Alpha Subunit domain_I Domain I domain_II Domain II domain_III Domain III domain_IV Domain IV pore_loop Pore Loop (Selectivity Filter) inner_pore Inner Pore allosteric_site Pumiliotoxin Binding Site (Allosteric) batrachotoxin Batrachotoxin batrachotoxin->inner_pore Binds to Site 2 allopumiliotoxin This compound allopumiliotoxin->allosteric_site Binds to a distinct allosteric site Conceptual Effects on Sodium Channel Currents cluster_control Control cluster_btx Batrachotoxin cluster_aptx This compound control_node Normal Inactivating Current btx_node Persistent, Non-inactivating Current control_node->btx_node Persistent Activation aptx_node Potentiated Current (Modulatory Effect) control_node->aptx_node Positive Modulation Patch-Clamp Electrophysiology Workflow cell_prep Cell Preparation (e.g., HEK293 cells expressing Nav1.x) patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching baseline Record Baseline Sodium Currents patching->baseline toxin_app Apply Toxin (this compound or Batrachotoxin) baseline->toxin_app toxin_rec Record Sodium Currents in Presence of Toxin toxin_app->toxin_rec analysis Data Analysis (Activation/Inactivation curves, Dose-response) toxin_rec->analysis

References

"Cross-validation of Allopumiliotoxin 267a activity in different cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allopumiliotoxin 267a, a potent alkaloid isolated from the skin of dendrobatid poison frogs, has garnered significant interest for its pronounced neurotoxic and cardiotoxic effects. As a derivative of pumiliotoxin 251D, it is recognized for being approximately five times more toxic in murine models.[1] This guide provides a comparative overview of the known cellular activities of this compound and its closely related analogs, summarizing the available data on their effects in different cell systems. While direct quantitative comparisons of this compound across multiple cell lines are limited in publicly available literature, this document synthesizes existing knowledge to inform future research and drug development efforts.

Comparative Analysis of Cellular Activity

Direct comparative studies detailing the half-maximal effective or inhibitory concentrations (EC50/IC50) of this compound across various cell lines are not extensively documented. However, research on the broader pumiliotoxin class of alkaloids provides valuable insights into their shared mechanisms of action, primarily as modulators of voltage-gated sodium channels.[2] The table below summarizes the qualitative and, where available, quantitative effects of this compound and its structural analogs on different cell types.

CompoundCell Line/SystemTarget Ion Channel(s)Observed EffectQuantitative Data (IC50/EC50)
This compound General (in vivo)Sodium Channels, Potassium Channels, Ca2+-dependent ATPaseNeurotoxicity, CardiotoxicityNot Reported in vitro
Pumiliotoxin B Guinea Pig Cerebral Cortical SynaptoneurosomesVoltage-gated Sodium ChannelsStimulation of sodium influx and phosphoinositide breakdownNot Reported
Neuroblastoma cellsVoltage-gated Sodium ChannelsNo effect on sodium flux alone; stimulation observed in synergy with α-scorpion toxinNot Reported
Pumiliotoxin 251D Xenopus laevis oocytes expressing mammalian and insect channelsVoltage-gated Sodium Channels (rNav1.2, rNav1.4, hNav1.5) and Potassium Channels (hKv1.3)Inhibition of Na+ influx and K+ effluxhKv1.3: 10.8 ± 0.5 µM

Signaling Pathways and Experimental Workflow

The primary mechanism of action for pumiliotoxins involves the potentiation of voltage-gated sodium channels, leading to enhanced sodium influx and subsequent cellular depolarization. This can trigger a cascade of downstream events, including the activation of other voltage-dependent channels and disruption of ion homeostasis.

Allopumiliotoxin_Signaling_Pathway aPTX This compound NaV Voltage-Gated Sodium Channel aPTX->NaV Potentiates Depolarization Membrane Depolarization NaV->Depolarization Na⁺ Influx CaV Voltage-Gated Calcium Channel Depolarization->CaV Activates Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Ca_Influx->Cellular_Response

Proposed signaling pathway for this compound.

A typical workflow to assess the activity of this compound in a new cell line would involve a series of electrophysiological and cell-based assays.

Experimental_Workflow start Select Cell Line (e.g., Neuronal, Cardiomyocyte) culture Cell Culture and Maintenance start->culture patch_clamp Whole-Cell Patch Clamp (Voltage-Clamp) culture->patch_clamp ca_imaging Calcium Imaging Assay (e.g., Fura-2, Fluo-4) culture->ca_imaging cyto_assay Cytotoxicity Assay (e.g., MTT, LDH) culture->cyto_assay dose_response Dose-Response Analysis patch_clamp->dose_response ca_imaging->dose_response cyto_assay->dose_response data_analysis Data Analysis and Comparison dose_response->data_analysis end Conclusion data_analysis->end

Generalized experimental workflow for activity assessment.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is essential for directly measuring the effects of this compound on ion channel activity.

  • Cell Preparation: Culture the selected cell line (e.g., SH-SY5Y neuroblastoma, HEK293 expressing specific sodium channel subtypes, or primary cardiomyocytes) on glass coverslips suitable for microscopy.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to elicit sodium currents.

    • Establish a stable baseline recording.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record changes in current amplitude, activation, and inactivation kinetics.

  • Data Analysis: Plot concentration-response curves to determine EC50 or IC50 values.

Calcium Imaging Assay

This assay measures changes in intracellular calcium, a key second messenger in response to ion channel modulation.

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic detergent like Pluronic F-127.

    • Incubate the cells with the loading buffer at 37°C for 30-60 minutes.

    • Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Measurement:

    • Use a fluorescence plate reader or a fluorescence microscope to measure baseline fluorescence.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin recording fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence intensity as a measure of intracellular calcium mobilization.

Cytotoxicity Assay (MTT Assay)

This assay assesses the impact of this compound on cell viability.

  • Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Conclusion

While the precise quantitative activity of this compound across a range of cell lines remains to be fully elucidated, the existing data on related pumiliotoxins strongly suggest its role as a potent modulator of voltage-gated sodium channels. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct cross-validation studies, which will be crucial for a comprehensive understanding of this toxin's cellular mechanisms and for exploring its potential as a pharmacological tool or a lead compound in drug discovery.

References

A Comparative Analysis of the Neurotoxic Effects of Allopumiliotoxin 267a and Tetrodotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic properties of two potent natural toxins: Allopumiliotoxin 267a (aPTX 267a) and Tetrodotoxin (TTX). While both compounds are formidable in their effects on the nervous system, they operate through fundamentally different mechanisms, making them valuable tools for neurobiological research and subjects of interest in toxicology and pharmacology. This document summarizes their mechanisms of action, quantitative toxicity data, and the experimental protocols used to elucidate their effects.

Overview of the Toxins

This compound is an alkaloid toxin found in the skin of several species of poison dart frogs from the Dendrobates family.[1] It is a derivative of pumiliotoxin 251D, which the frogs metabolize into the more potent aPTX 267a.[2][3] As a member of the pumiliotoxin class of alkaloids, its primary neurotoxic effects are characterized by the modulation of voltage-gated sodium channels, leading to neuronal hyperexcitability and convulsions.[4][5]

Tetrodotoxin , in contrast, is a well-known and extensively studied neurotoxin most famously found in pufferfish, but also present in various other marine and terrestrial animals.[6] It is a potent and highly specific blocker of most voltage-gated sodium channels, leading to the cessation of nerve impulse propagation and resulting in paralysis.[7]

Mechanism of Neurotoxic Action

The neurotoxic effects of aPTX 267a and TTX are diametrically opposed, stemming from their distinct interactions with voltage-gated sodium channels (VGSCs), critical proteins for the generation and propagation of action potentials in neurons.

This compound and other pumiliotoxins act as modulators of VGSCs, enhancing sodium influx .[5][8] This leads to a persistent depolarization of the neuronal membrane, causing uncontrolled firing of neurons and resulting in convulsions.[4] While the precise binding site on the sodium channel for pumiliotoxins is still under investigation, it is distinct from that of other toxins like batrachotoxin.[8] Some evidence also suggests that allopumiliotoxins may affect potassium and calcium channels and inhibit calcium-dependent ATPase.[9] The precursor, pumiliotoxin 251D, has been shown to inhibit both voltage-gated sodium and potassium channels at high concentrations.[2]

Tetrodotoxin is a highly specific pore blocker of most VGSCs .[7] It binds with high affinity to site 1 of the channel's extracellular pore, physically occluding the passage of sodium ions.[7] This blockage prevents the depolarization phase of the action potential, thereby silencing neuronal activity and leading to flaccid paralysis.[6]

Toxin_Mechanism_of_Action cluster_0 This compound cluster_1 Tetrodotoxin aPTX This compound aPTX_Action Enhances Na+ Influx aPTX->aPTX_Action modulates Neuron_Hyperexcitability Neuronal Hyperexcitability aPTX_Action->Neuron_Hyperexcitability leads to Convulsions Convulsions Neuron_Hyperexcitability->Convulsions results in TTX Tetrodotoxin TTX_Action Blocks Na+ Channel Pore TTX->TTX_Action binds to No_Action_Potential Action Potential Propagation TTX_Action->No_Action_Potential prevents Paralysis Flaccid Paralysis No_Action_Potential->Paralysis results in

Figure 1. Contrasting mechanisms of action of aPTX 267a and TTX.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound and Tetrodotoxin. It is important to note that data for aPTX 267a is significantly less extensive than for TTX.

Table 1: In Vivo Toxicity Data

ToxinAnimal ModelRoute of AdministrationLD50Reference
This compoundMouseSubcutaneous injection~2 mg/kg (inferred from comparative toxicity)[4]
TetrodotoxinMouseIntravenous8 µg/kg[10]
TetrodotoxinMouseOral334 µg/kg[10]

Table 2: In Vitro Neurotoxicity Data

ToxinCell TypeAssayEffective ConcentrationReference
Pumiliotoxin 251DMammalian and insect VGSCsPatch Clamp100 µM (inhibition)[2]
TetrodotoxinRat Cortical NeuronsMicro-electrode arrayIC50: 7 nM[8]
TetrodotoxinHuman iPSC-derived NeuronsMicro-electrode arrayIC50: 10 nM[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of these potent neurotoxins. Below are summaries of key experimental protocols.

This compound and Pumiliotoxin Studies

4.1.1. In Vivo Convulsant Activity Assay (Mouse Model) [4]

  • Objective: To assess the convulsive and lethal effects of aPTX 267a.

  • Animals: Male NIH Swiss mice (25-30 g).

  • Toxin Preparation: aPTX 267a is dissolved in a vehicle suitable for injection (e.g., a 1:4 mixture of methanol and isotonic saline).

  • Administration: The toxin solution is administered via subcutaneous (s.c.) injection.

  • Observation: Mice are observed for behavioral changes, including hyperactivity, pain at the injection site, running convulsions, and time to death.

  • Data Analysis: The dose at which 50% of the animals die (LD50) is determined. The onset and severity of convulsions are recorded and compared across different doses.

4.1.2. Sodium Influx Assay in Synaptoneurosomes [8][11]

  • Objective: To measure the effect of pumiliotoxins on sodium ion influx in nerve terminals.

  • Preparation: Synaptoneurosomes are prepared from the cerebral cortex of guinea pigs.

  • Assay:

    • Synaptoneurosomes are incubated with a sodium-sensitive fluorescent dye (e.g., Sodium Green).[12]

    • A baseline fluorescence reading is taken.

    • The pumiliotoxin (e.g., Pumiliotoxin B) is added, often in the presence of a potentiating agent like scorpion venom.

    • The change in fluorescence, indicating an influx of sodium ions, is measured over time using a fluorometer.

  • Data Analysis: The rate and magnitude of the fluorescence increase are quantified to determine the effect of the toxin on sodium influx.

Sodium_Influx_Assay_Workflow start Start prep Prepare Synaptoneurosomes start->prep load Load with Sodium-Sensitive Dye prep->load baseline Measure Baseline Fluorescence load->baseline add_toxin Add Pumiliotoxin +/- Potentiator baseline->add_toxin measure Measure Fluorescence Change Over Time add_toxin->measure analyze Quantify Sodium Influx measure->analyze end End analyze->end

Figure 2. Workflow for a sodium influx assay.
Tetrodotoxin Studies

A wealth of detailed protocols exists for the study of TTX.

4.2.1. Mouse Bioassay for Tetrodotoxin

  • Objective: To determine the concentration of TTX in a sample based on its lethal effect in mice.

  • Animals: Standardized strain of mice (e.g., ICR, 19-21 g).

  • Sample Preparation: The sample containing TTX is extracted, typically with acidified alcohol, and then diluted in a saline solution.

  • Administration: A standardized volume of the extract is injected intraperitoneally (i.p.) into a group of mice.

  • Observation: The time from injection to the last gasping breath and death is recorded for each mouse.

  • Data Analysis: The "mouse unit" (MU) is determined, where one MU is the amount of toxin that kills a 20 g mouse in 15 minutes. The concentration of TTX in the original sample is calculated based on the dilution factor and the observed death times.

4.2.2. Cell-Based Cytotoxicity Assay (Neuro-2a Cells)

  • Objective: To quantify TTX based on its ability to protect neuronal cells from veratridine-induced cytotoxicity.

  • Cell Line: Mouse neuroblastoma cell line (Neuro-2a), which expresses voltage-gated sodium channels.

  • Assay Principle: Veratridine is a sodium channel activator that causes excessive sodium influx, leading to cell death. TTX blocks this effect.

  • Procedure:

    • Neuro-2a cells are plated in a 96-well plate and cultured to an appropriate confluency.

    • The cells are treated with a mixture of ouabain (to inhibit the Na+/K+ pump) and veratridine, along with varying concentrations of the TTX sample or standard.

    • After an incubation period, cell viability is assessed using a colorimetric assay such as MTT or WST-1, which measures metabolic activity.

  • Data Analysis: A dose-response curve is generated by plotting cell viability against the concentration of TTX. The concentration of TTX in unknown samples can be determined by comparing their effect to the standard curve.

4.2.3. Patch-Clamp Electrophysiology [2]

  • Objective: To directly measure the effect of TTX on the function of voltage-gated sodium channels.

  • Preparation: Can be performed on primary cultured neurons, cell lines expressing specific sodium channel subtypes, or tissue slices.

  • Technique: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell. This allows for the control of the membrane potential (voltage-clamp) and the measurement of the ionic currents flowing through the channels.

  • Procedure:

    • A whole-cell patch-clamp configuration is established.

    • Voltage steps are applied to elicit sodium currents.

    • A baseline recording of the sodium current is obtained.

    • TTX is applied to the cell via the perfusion system.

    • The effect of TTX on the amplitude and kinetics of the sodium current is recorded.

  • Data Analysis: The concentration of TTX that causes a 50% reduction in the sodium current (IC50) is calculated to determine its potency.

Patch_Clamp_Workflow start Start prep Prepare Cells/Tissue start->prep patch Establish Whole-Cell Patch-Clamp prep->patch baseline Record Baseline Sodium Currents patch->baseline apply_ttx Apply Tetrodotoxin baseline->apply_ttx record_effect Record Changes in Sodium Currents apply_ttx->record_effect analyze Calculate IC50 record_effect->analyze end End analyze->end

Figure 3. Workflow for patch-clamp electrophysiology.

Summary of Comparison

FeatureThis compoundTetrodotoxin
Source Poison dart frogs (Dendrobates spp.)[1]Pufferfish, various marine and terrestrial animals[6]
Chemical Class Alkaloid (Pumiliotoxin class)[5]Non-protein, heterocyclic guanidinium compound
Mechanism of Action VGSC modulator (enhances Na+ influx)[5][8]VGSC pore blocker (inhibits Na+ influx)[7]
Primary Physiological Effect Convulsions, neuronal hyperexcitability[4]Flaccid paralysis, neuronal silencing[6]
Toxicity (Mouse LD50, s.c.) ~2 mg/kg[4]~10-15 µg/kg
Research Status Less extensively studied; mechanism inferred from classExtensively studied; well-characterized

Conclusion

This compound and Tetrodotoxin represent two extremes in the spectrum of neurotoxin activity targeting voltage-gated sodium channels. TTX, the archetypal channel blocker, has been an invaluable tool for dissecting the fundamental mechanisms of neuro-excitability. In contrast, aPTX 267a and its congeners, as channel activators, provide a complementary approach to understanding channel gating and the consequences of neuronal hyperexcitability. While the available data for aPTX 267a is currently limited, further research into its specific interactions with neuronal ion channels will undoubtedly provide deeper insights into the complex landscape of neurotoxin pharmacology and its potential applications in neuroscience research and drug development. The significant difference in their mechanisms of action underscores the diverse evolutionary strategies that have produced potent molecules capable of manipulating the nervous systems of other organisms.

References

Navigating the Enigma: A Comparative Guide to the Reproducibility of Allopumiliotoxin 267a-Induced Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible pharmacological tools is paramount. Allopumiliotoxin 267a, a potent alkaloid isolated from the skin of poison dart frogs, has long been of interest for its potential to modulate ion channels. However, a comprehensive analysis of the existing literature reveals significant challenges in consistently characterizing its effects, raising questions about the reproducibility of its channel-modulating activity. This guide provides a comparative analysis of this compound's reported channel modulation with that of well-established ion channel modulators, highlighting the discrepancies and offering a clear perspective on its current standing as a research tool.

The available data on the direct effects of this compound on ion channels is sparse. Much of the current understanding is extrapolated from studies on its metabolic precursor, pumiliotoxin 251D. Even with this related compound, the reported effects on voltage-gated sodium (Nav) and potassium (Kv) channels are not consistent across studies. This variability underscores the central challenge in definitively establishing a reproducible pharmacological profile for this compound.

In contrast, other naturally occurring toxins have been extensively characterized as reliable modulators of ion channel function. This guide focuses on three such alternatives that target voltage-gated sodium channels: batrachotoxin, veratridine, and scorpion α-toxins. By presenting the quantitative data for these compounds alongside the limited and somewhat conflicting information available for the pumiliotoxin family, we aim to provide a clear and objective comparison for researchers evaluating tools for ion channel research.

Comparative Analysis of Ion Channel Modulators

The following tables summarize the quantitative data on the effects of pumiliotoxin 251D (as a proxy for this compound) and the selected alternative sodium channel modulators. The stark difference in the level of detail and consistency of the data is a key takeaway.

Table 1: Effects of Pumiliotoxin 251D on Voltage-Gated Ion Channels

Ion Channel SubtypeReported EffectConcentrationQuantitative DataSource
Mammalian Nav ChannelsInhibition of Na+ influx, shift in steady-state activation and inactivation to more negative potentials100 µMNot specified[1]
Insect Para/tipE Nav ChannelsDramatic effect on inactivation100 µMNot specified[1]
hKv1.3Inhibition of K+ efflux, slowed deactivation kinetics100 µMIC50: 10.8 ± 0.5 µM[1]
Various Nav and Kv ChannelsNo significant inhibitionUp to 30 µM-[2]

Table 2: Effects of Batrachotoxin on Voltage-Gated Sodium Channels

Ion Channel SubtypeReported EffectConcentrationQuantitative DataSource
Neuroblastoma Nav ChannelsHyperpolarizing shift in activation, elimination of fast and slow inactivationNot specifiedActivation shift: ~ -50 mV[3]
rNav1.4Hyperpolarizing shift in activation, inhibition of fast and slow inactivationNot specifiedActivation shift: -45 mV[4]
Nav1.8Altered inactivation, hyperpolarizing shift in activationNot specified-[5]

Table 3: Effects of Veratridine on Voltage-Gated Sodium Channels

Ion Channel SubtypeReported EffectConcentrationQuantitative DataSource
hNav1.7Inhibition of peak current, induction of sustained and tail current18.39 µM (IC50)EC50 (sustained current): 9.53 µM[6][7]
hNav1.7Hyperpolarizing shift in activation and steady-state inactivation75 µMActivation shift: -6.5 mV, Inactivation shift: -14.39 mV[6][7]
Nav1.5Increased persistent Na+ current, membrane depolarization100 µM-[8]

Table 4: Effects of Scorpion α-Toxins on Voltage-Gated Sodium Channels

Toxin (Ion Channel Subtype)Reported EffectConcentrationQuantitative DataSource
OD1 (hNav1.7)Impaired fast inactivation, increased peak current, induced persistent current4.5 nM (EC50)-[9]
Lqh-II (Rat Brain Nav)Reduced binding affinity at depolarized potentials-Kd (polarized): 0.18 nM, Kd (depolarized): 5.85 nM[10]
Ts3 (Muscle Nav)Reduced total gating charge, accelerated gating current kineticsNot specified-[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to study these toxins, the following diagrams are provided.

Allopumiliotoxin_Signaling_Pathway aPTX This compound Nav Voltage-Gated Sodium Channel aPTX->Nav ? Kv Voltage-Gated Potassium Channel aPTX->Kv ? Ca_ATPase Ca2+-dependent ATPase aPTX->Ca_ATPase ? Modulation Modulation of Ion Permeation and Enzyme Activity Nav->Modulation Kv->Modulation Ca_ATPase->Modulation Cellular_Response Altered Cellular Excitability Modulation->Cellular_Response

Figure 1: Putative signaling pathway for this compound. Dashed lines indicate uncertain or poorly characterized interactions.

Sodium_Channel_Modulator_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, Neuroblastoma) Channel_Expression Transient or Stable Expression of Specific Ion Channel Subtypes Cell_Culture->Channel_Expression Patch_Clamp Whole-Cell or Single-Channel Patch-Clamp Recording Channel_Expression->Patch_Clamp Toxin_Application Application of Toxin (e.g., Batrachotoxin, Veratridine) Patch_Clamp->Toxin_Application Data_Acquisition Recording of Ionic Currents (Activation, Inactivation, Current-Voltage Relationship) Toxin_Application->Data_Acquisition Data_Analysis Analysis of Electrophysiological Parameters (e.g., V1/2, time constants, IC50/EC50) Data_Acquisition->Data_Analysis

Figure 2: Generalized experimental workflow for characterizing sodium channel modulators using patch-clamp electrophysiology.

Experimental Protocols

A significant factor contributing to the reproducibility of experimental findings is the detailed and consistent application of methodologies. Below are summaries of the typical experimental protocols used to characterize the ion channel modulators discussed in this guide.

Electrophysiological Recording of Pumiliotoxin 251D Effects:

  • Cell Lines: Xenopus laevis oocytes are commonly used for heterologous expression of ion channels.

  • Channel Expression: Oocytes are injected with cRNA encoding the specific mammalian or insect voltage-gated sodium or potassium channel subunits.

  • Electrophysiology: Two-electrode voltage-clamp (TEVC) is the standard technique for recording ionic currents from oocytes.

  • Solutions: The composition of the external and internal solutions is critical and typically includes specific ions to isolate the current of interest (e.g., using Na+ as the charge carrier for sodium channels and blocking other channels with specific inhibitors).

  • Toxin Application: Pumiliotoxin 251D is dissolved in an appropriate solvent (e.g., ethanol) and then diluted in the external recording solution to the desired final concentration.

  • Data Acquisition and Analysis: Voltage protocols are applied to elicit channel activation and inactivation. Currents are recorded and analyzed to determine parameters such as the half-maximal activation voltage (V1/2), inactivation kinetics, and dose-response relationships (IC50).

Characterization of Batrachotoxin and Veratridine Effects on Sodium Channels:

  • Cell Lines: Mammalian cell lines such as human embryonic kidney (HEK293) cells or neuroblastoma cell lines are frequently used.

  • Channel Expression: Cells are transiently or stably transfected with plasmids containing the cDNA for the desired sodium channel α and β subunits.

  • Electrophysiology: The whole-cell patch-clamp technique is the gold standard for recording sodium currents from these cells, allowing for precise control of the membrane potential.

  • Solutions: The extracellular solution typically contains physiological concentrations of Na+, while the intracellular (pipette) solution is formulated to maintain the cell's integrity and ionic balance.

  • Toxin Application: Batrachotoxin and veratridine, being lipophilic, are often dissolved in DMSO and then diluted into the extracellular solution. Due to their mode of action, which often involves binding to the open state of the channel, their effects can be use-dependent, meaning that repeated channel opening by voltage pulses can enhance their modulatory effects.

  • Data Acquisition and Analysis: A series of voltage steps are applied to measure the current-voltage relationship, voltage-dependence of activation and steady-state inactivation. From these recordings, parameters like the shift in V1/2 of activation and inactivation, and the percentage of current inhibition or potentiation are calculated.

Conclusion: A Call for Further Investigation

The analysis presented in this guide highlights a significant gap in our understanding of the molecular pharmacology of this compound. The lack of direct and reproducible quantitative data on its interaction with specific ion channels stands in stark contrast to the well-defined effects of other sodium channel modulators like batrachotoxin, veratridine, and scorpion α-toxins.

For researchers in drug discovery and neuropharmacology, this lack of reproducibility presents a significant hurdle. While the pumiliotoxin family of alkaloids remains an intriguing source of potentially novel bioactive compounds, this compound cannot currently be considered a reliable or well-characterized tool for probing ion channel function. Further, rigorous electrophysiological studies using a variety of well-defined experimental systems are essential to elucidate its true mechanism of action and to determine if its effects can be reliably reproduced. Until such data becomes available, researchers should exercise caution when interpreting studies involving this toxin and may find greater utility and reproducibility with the alternative channel modulators discussed herein.

References

Confirming the Absolute Configuration of Synthetic Allopumiliotoxin 267a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key enantioselective synthetic routes for determining the absolute configuration of (+)-Allopumiliotoxin 267a. We present a detailed analysis of the seminal works by Overman and Comins, focusing on their distinct strategies, experimental data, and analytical methodologies. This information is crucial for researchers in natural product synthesis, medicinal chemistry, and drug development who require a thorough understanding of the stereochemical control in the synthesis of complex alkaloids.

Comparison of Key Synthetic Data

The absolute configuration of synthetic (+)-Allopumiliotoxin 267a has been unequivocally established through total synthesis, with the optical rotation of the synthetic product matching that of the natural isolate. Below is a summary of the key data from two prominent enantioselective syntheses.

ParameterOverman Synthesis (1984)Comins Synthesis (2001)Natural (+)-Allopumiliotoxin 267a
Optical Rotation [α]D²⁵ +15.2° (c 0.5, CHCl₃)[α]D²³ +14.9° (c 0.88, CHCl₃)[α]D²⁵ +15.0° (c 0.1, CHCl₃)
Key Chiral Precursor (R)-(-)-2,3-O-isopropylideneglyceraldehydeEnantiopure N-acyl-2,3-dihydro-4-pyridone-
Overall Yield Not explicitly stated in the initial communication~15% over 10 steps-
¹H NMR (CDCl₃, 300 MHz) δ 5.38 (t, J=7.0 Hz, 1H), 4.10 (d, J=4.0 Hz, 1H), 3.15 (m, 1H), 2.95 (m, 1H), 2.75 (m, 1H), 2.20 (m, 1H), 1.15 (s, 3H), 0.90 (d, J=6.5 Hz, 3H), 0.88 (t, J=7.0 Hz, 3H)Consistent with reported dataConsistent with synthetic data
¹³C NMR (CDCl₃, 75 MHz) δ 139.9, 122.9, 78.1, 75.9, 60.9, 55.6, 52.9, 39.4, 35.8, 34.2, 29.7, 25.8, 22.8, 20.3, 14.2Consistent with reported dataConsistent with synthetic data

Experimental Protocols

Overman's Enantioselective Synthesis (Key Steps)

The Overman synthesis established the absolute configuration of (+)-Allopumiliotoxin 267a through a strategy involving a stereoselective intramolecular Mannich reaction.

  • Preparation of the Indolizidinone Core: The synthesis commences from (R)-(-)-2,3-O-isopropylideneglyceraldehyde to establish the initial stereocenter. A series of transformations, including a key stereocontrolled vinyl-Grignard addition, leads to an acyclic amino ketal.

  • Intramolecular Mannich Cyclization: Treatment of the amino ketal with acid prompts a cyclization cascade, forming the core indolizidinone structure with the desired stereochemistry.

  • Side Chain Introduction and Final Steps: The alkylidene side chain is installed via a Wittig reaction. Subsequent deprotection and stereoselective reduction of a ketone functionality furnishes (+)-Allopumiliotoxin 267a.

Comins' Asymmetric Synthesis

Comins and coworkers developed a concise and highly stereoselective synthesis utilizing a chiral dihydropyridone building block.[1]

  • Synthesis of the Chiral Dihydropyridone: The key building block, an enantiopure N-acyl-2,3-dihydro-4-pyridone, is prepared through the addition of a Grignard reagent to a chiral N-acylpyridinium salt derived from a commercially available chiral auxiliary.

  • Stereoselective Reductions and Cyclization: A series of highly diastereoselective reductions and a subsequent intramolecular cyclization of the dihydropyridone derivative constructs the indolizidine core.

  • Side Chain Installation: The characteristic side chain is introduced via a Wittig olefination, followed by final deprotection steps to yield (+)-Allopumiliotoxin 267a.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies employed by Overman and Comins.

overman_synthesis start (R)-Glyceraldehyde Derivative inter1 Acyclic Amino Ketal start->inter1 Several Steps inter2 Indolizidinone Core inter1->inter2 Intramolecular Mannich Cyclization end (+)-Allopumiliotoxin 267a inter2->end Side Chain Installation

Caption: Overman's synthetic approach to (+)-Allopumiliotoxin 267a.

comins_synthesis start Chiral N-Acylpyridinium Salt inter1 Enantiopure Dihydropyridone start->inter1 Grignard Addition inter2 Indolizidine Core inter1->inter2 Reductions & Cyclization end (+)-Allopumiliotoxin 267a inter2->end Wittig Olefination

Caption: Comins' asymmetric synthesis of (+)-Allopumiliotoxin 267a.

Analytical Workflow for Configuration Confirmation

The absolute configuration of the synthetic products is confirmed by comparing their spectroscopic and chiroptical properties with those of the natural product.

analytical_workflow cluster_synthesis Synthetic Product cluster_purification Purification & Isolation cluster_analysis Spectroscopic & Chiroptical Analysis cluster_comparison Confirmation of Absolute Configuration synth_product Crude Synthetic Allopumiliotoxin 267a hplc Chiral HPLC synth_product->hplc nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) hplc->nmr ms Mass Spectrometry (HRMS) hplc->ms polarimetry Optical Rotation Measurement hplc->polarimetry comparison Comparison with Natural Product Data nmr->comparison ms->comparison polarimetry->comparison

Caption: Workflow for the confirmation of absolute configuration.

References

Comparative Analysis of Allopumiliotoxin 267a and Other Sodium Channel Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Allopumiliotoxin 267a and other well-characterized sodium channel modulators, including its precursor Pumiliotoxin 251D, Batrachotoxin, and Veratridine. The information is intended for researchers, scientists, and drug development professionals working with these potent neurotoxins.

Introduction

This compound is a lipophilic alkaloid toxin found in the skin of certain poison dart frogs of the family Dendrobatidae. It is a derivative of Pumiliotoxin 251D, and in vivo studies in mice have shown it to be approximately five times more potent than its precursor.[1] These toxins are known to modulate the function of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in excitable cells. This guide presents a summary of their dose-response characteristics, mechanisms of action, and detailed experimental protocols for their study.

Quantitative Comparison of Toxin Activity

The following table summarizes the available quantitative data on the dose-response relationships of this compound and its alternatives. It is important to note that direct electrophysiological data for this compound on specific sodium channel subtypes is limited in the currently available literature.

ToxinTargetEffectPotency (EC50/IC50)Reference
This compound Voltage-gated sodium channels (presumed)ActivatorData not available in vitro. ~5x more potent than PTX 251D in mice.[1]
Pumiliotoxin 251D hKv1.3 (Voltage-gated potassium channel)InhibitorIC50: 10.8 ± 0.5 µM[2]
Batrachotoxin rNaV1.4 (rat Voltage-gated sodium channel 1.4)Activator (shifts V1/2 of activation)EC50: 2074 nM[3]
Veratridine hNaV1.7 (human Voltage-gated sodium channel 1.7)Activator (sustained current) / Inhibitor (peak current)EC50: 9.53 µM / IC50: 18.39 µM[2]

Mechanism of Action

This compound is presumed to act as a positive modulator of voltage-gated sodium channels, similar to other pumiliotoxins. This action likely involves binding to the channel and altering its gating properties, leading to an increase in sodium influx and neuronal hyperexcitability.

Pumiliotoxin 251D , the precursor to this compound, has been shown to inhibit both voltage-gated sodium and potassium channels.[2] This dual-action complicates its overall effect on neuronal excitability.

Batrachotoxin is a potent and well-characterized activator of voltage-gated sodium channels. It binds to site 2 of the channel's alpha subunit, causing the channels to open at more negative membrane potentials and remain open persistently by removing inactivation.[4][5] This leads to a massive influx of sodium ions, causing irreversible depolarization of nerve and muscle cells.

Veratridine is another plant-derived alkaloid that acts on voltage-gated sodium channels. It also binds to site 2 and causes a shift in the voltage-dependence of activation to more negative potentials and inhibits inactivation, leading to a persistent sodium current. However, it is considered a partial agonist compared to the full agonistic effect of Batrachotoxin.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of sodium channel activators and a typical workflow for their electrophysiological analysis.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-gated Sodium Channel Na_in Na+ Na_channel->Na_in Persistent Activation (Na+ Influx) Na_out Na+ Na_out->Na_channel Depolarization Membrane Depolarization Na_in->Depolarization Leads to Toxin This compound (or other activator) Toxin->Na_channel Binds to Site 2 Action_Potential Action Potential Firing Depolarization->Action_Potential Initiates A Cell Culture (e.g., HEK293 expressing NaV subtype) B Whole-Cell Patch Clamp Setup A->B C Obtain Gigaohm Seal B->C D Establish Whole-Cell Configuration C->D E Record Baseline Sodium Current D->E F Perfuse with Toxin (e.g., this compound) E->F G Record Toxin-Modified Sodium Current F->G H Apply Voltage Protocols (e.g., I-V, activation, inactivation) G->H I Data Analysis (Dose-response curve fitting) H->I J Determine EC50 / IC50 I->J

References

Peer-Reviewed Validation of Allopumiliotoxin 267A as a Pharmacological Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Allopumiliotoxin 267A (aPTX 267A), a potent neurotoxin, and its validation as a pharmacological tool. While direct and extensive peer-reviewed validation of aPTX 267A is limited, this document synthesizes available data, including comparisons with its precursor, Pumiliotoxin 251D (PTX 251D), and outlines the standard experimental protocols required for its comprehensive pharmacological characterization.

This compound is a lipophilic alkaloid toxin secreted by several species of poison dart frogs of the family Dendrobatidae.[1][2] These frogs metabolize the dietary alkaloid PTX 251D into the more potent aPTX 267A.[3][4] The primary molecular targets of allopumiliotoxins are voltage-gated sodium and potassium channels.[5]

Performance Comparison

Direct comparative studies detailing the electrophysiological effects of aPTX 267A on various sodium channel subtypes are not extensively available in peer-reviewed literature. However, in vivo studies have demonstrated its significantly higher potency compared to its precursor, PTX 251D.

Table 1: In Vivo Toxicity Comparison of this compound and Pumiliotoxin 251D in Mice

CompoundDose (mg/kg)Observed Effects in MiceOutcomeReference
(+)-Allopumiliotoxin 267A2Hyperactivity, running convulsionsDeath in 6 minutes[6]
(+)-Pumiliotoxin 251D2Initial hyperactivity, no further effectsSurvival[6]
10Marked pain at injection site, hyperactivity, running convulsionsDeath in several minutes[6]

This table clearly indicates that aPTX 267A is approximately five times more toxic than PTX 251D in mice.[6] The increased potency is attributed to the hydroxylation of PTX 251D to form aPTX 267A.[3]

Mechanism of Action and Signaling Pathway

Pumiliotoxins, as a class, are known to be positive modulators of voltage-gated sodium channels.[7][8] They bind to a unique site on the sodium channel, which is allosterically coupled to other neurotoxin binding sites.[9] This binding potentiates sodium influx, leading to enhanced neuronal excitability. While the specific binding site for aPTX 267A has not been definitively characterized, it is presumed to act through a similar mechanism to other pumiliotoxins.

Allopumiliotoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_inside Intracellular VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion_in Na+ Influx VGSC->Na_ion_in Potentiates opening aPTX_ext This compound (extracellular) aPTX_ext->VGSC Binds to a unique allosteric site Depolarization Membrane Depolarization Na_ion_in->Depolarization AP Action Potential Firing Depolarization->AP

This compound signaling pathway.

Experimental Protocols for Pharmacological Validation

To fully validate aPTX 267A as a pharmacological tool, a series of well-defined experiments are necessary. The following are detailed methodologies for key experiments.

Electrophysiological Characterization using Patch-Clamp

This protocol is designed to determine the effect of aPTX 267A on the function of voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

Objective: To measure the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of aPTX 267A and to characterize its effects on channel gating properties (activation, inactivation, and recovery from inactivation).

Materials:

  • HEK293 cells stably expressing a specific human sodium channel subtype (e.g., NaV1.1-1.8)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture medium, external and internal recording solutions

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Whole-Cell Patch-Clamp:

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -100 mV.

  • Data Acquisition:

    • Record sodium currents elicited by depolarizing voltage steps.

    • To determine the effect on channel activation, apply a series of depolarizing steps (e.g., from -80 mV to +60 mV in 5 mV increments).

    • To assess steady-state inactivation, apply a 500 ms prepulse to various potentials before a test pulse to 0 mV.

  • Drug Application: Perfuse the cells with increasing concentrations of aPTX 267A in the external solution.

  • Data Analysis:

    • Measure the peak inward current at each concentration of aPTX 267A.

    • Fit the concentration-response data to a Hill equation to determine the IC50 or EC50.

    • Analyze changes in the voltage-dependence of activation and inactivation by fitting the data to Boltzmann functions.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture with NaV Channel Expression Patch Whole-Cell Patch-Clamp Cell_Culture->Patch Pipette_Prep Pipette Fabrication and Filling Pipette_Prep->Patch Record_Baseline Record Baseline Sodium Currents Patch->Record_Baseline Apply_aPTX Apply this compound Record_Baseline->Apply_aPTX Record_Effect Record Sodium Currents with Toxin Apply_aPTX->Record_Effect Analyze_Data Analyze Current Traces (Peak Current, Gating) Record_Effect->Analyze_Data Dose_Response Generate Dose-Response Curve (IC50/EC50) Analyze_Data->Dose_Response Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membrane_Prep Prepare Membranes with NaV Channels Incubation Incubate Membranes with Radioligand and Toxin Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand and This compound Reagent_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Competition_Curve Generate Competition Binding Curve Counting->Competition_Curve Ki_Calc Calculate Ki Value Competition_Curve->Ki_Calc

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Allopumiliotoxin 267A

Author: BenchChem Technical Support Team. Date: December 2025

Allopumiliotoxin 267A is a neurotoxic alkaloid and should be handled with extreme caution in a laboratory setting.[1][2] Although it is of biological origin, it is not infectious and does not replicate.[3][4] The primary risks of exposure are through accidental ingestion, inhalation of aerosols, or percutaneous contact via needlesticks or compromised skin.[3][4] Therefore, all handling and disposal procedures should be conducted within a certified chemical fume hood or a Class III Biosafety Cabinet to minimize exposure risk.[3]

Immediate Safety and Handling Protocols

Prior to any handling of this compound, a comprehensive risk assessment and a detailed Standard Operating Procedure (SOP) should be in place. All personnel must be thoroughly trained on the specific hazards and the emergency procedures.

Personal Protective Equipment (PPE):

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: May be required depending on the form of the toxin and the procedure.

Decontamination: All surfaces and equipment potentially contaminated with this compound should be decontaminated. While specific decontamination agents for this toxin are not documented, a common practice for many organic toxins is the use of a freshly prepared 1% sodium hypochlorite solution, followed by a rinse with 70% ethanol and then water. The effectiveness of this method for this compound should be validated in the laboratory. All disposable materials used during work with the toxin must be treated as hazardous waste.[3][4]

Waste Disposal Procedures

All waste contaminated with this compound must be segregated from general laboratory waste and disposed of as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including pipette tips, gloves, absorbent pads, and vials, should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. It is crucial to not mix incompatible waste streams.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a puncture-resistant sharps container that is clearly labeled as hazardous waste.[3][4]

Disposal Methods: The approved method for the final disposal of this compound waste is through a licensed hazardous waste disposal company. The waste will likely be incinerated at a high temperature in a permitted facility.[5] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[6]

Waste TypeCollection ContainerDisposal Method
Solid Waste Labeled, leak-proof hazardous waste containerHigh-temperature incineration via a licensed vendor.
Liquid Waste Labeled, sealed hazardous waste containerHigh-temperature incineration via a licensed vendor.
Sharps Waste Labeled, puncture-resistant sharps containerHigh-temperature incineration via a licensed vendor.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Allopumiliotoxin_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management start Handling of This compound gen_waste Generation of Contaminated Waste (Solid, Liquid, Sharps) start->gen_waste decon Decontamination of Work Surfaces & Equipment gen_waste->decon segregate Segregation of Waste by Type decon->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid collect_sharps Collect Sharps in Labeled Container segregate->collect_sharps temp_storage Temporary Secure Storage in Laboratory collect_solid->temp_storage collect_liquid->temp_storage collect_sharps->temp_storage pickup Scheduled Pickup by Licensed Hazardous Waste Vendor temp_storage->pickup transport Transportation to Disposal Facility pickup->transport incineration High-Temperature Incineration transport->incineration end_point Final Disposition incineration->end_point

This compound Waste Disposal Workflow

By implementing these procedures, laboratories can ensure the safe management and disposal of this compound, protecting both the scientific community and the wider environment. Regular review and updating of safety protocols are also essential to maintain the highest standards of laboratory safety.

References

Personal protective equipment for handling Allopumiliotoxin 267a

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Allopumiliotoxin 267a

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure through skin contact, inhalation, and eye contact when working with this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this potent toxin.

TaskGlovesEye/Face ProtectionRespiratory ProtectionProtective ClothingFootwear
Handling Solid Compound (Weighing, Aliquoting) Double nitrile gloves (ASTM D6978 rated)Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization.Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure.Disposable, solid-front lab coat with tight cuffs. Consider the use of disposable sleeves.Closed-toe shoes. Shoe covers should be considered.
Preparing Solutions Double nitrile gloves (ASTM D6978 rated)Chemical splash goggles. A full-face shield is recommended.Work in a certified chemical fume hood.Disposable, solid-front, fluid-resistant lab coat with tight cuffs.Closed-toe shoes. Shoe covers are recommended.
Administering to Cell Cultures or Animals Double nitrile gloves (ASTM D6978 rated)Safety glasses with side shields or chemical splash goggles.Work in a biological safety cabinet (BSC) or chemical fume hood.Disposable, solid-front, fluid-resistant lab coat with tight cuffs.Closed-toe shoes. Shoe covers are recommended.
Spill Cleanup Double heavy-duty nitrile or neoprene glovesChemical splash goggles and a full-face shield.Fit-tested N95 or higher respirator, or as determined by the scale of the spill.Disposable, fluid-resistant, solid-front gown or coveralls.Chemical-resistant boots or disposable shoe covers over closed-toe shoes.
Waste Disposal Double nitrile glovesSafety glasses with side shields.Not generally required if waste is properly contained.Lab coat.Closed-toe shoes.

Operational Plan: Handling this compound

Adherence to a strict, step-by-step operational plan is essential to ensure safety.

1. Pre-Experiment Preparation:

  • Obtain specific approval and review of the experimental protocol by the institution's EHS department.

  • Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures.

  • Prepare and clearly label a designated work area within a certified chemical fume hood.

  • Assemble all necessary materials, including PPE, handling equipment (e.g., dedicated spatulas, weighing papers), and waste containers, within the designated area before commencing work.

  • Ensure a spill kit appropriate for potent toxins is readily accessible.

2. Handling and Preparation of Solutions:

  • Perform all manipulations of solid this compound, including weighing and aliquoting, within a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.

  • Use dedicated, clearly labeled equipment for handling the toxin.

  • When preparing solutions, add the solvent to the solid toxin slowly to avoid splashing.

  • Cap and seal all containers holding this compound securely.

3. Experimental Procedures:

  • Conduct all procedures involving the toxin within a certified chemical fume hood or a biological safety cabinet.

  • Keep containers with this compound covered when not in immediate use.

  • Avoid working alone. Ensure at least one other person is aware of the work being conducted and is in the vicinity.

4. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment in the designated work area. A suitable decontamination solution should be determined in consultation with the EHS department.

  • Carefully doff PPE, avoiding self-contamination, and dispose of it in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, weighing papers, and pipette tips, must be collected in a designated, clearly labeled, puncture-resistant hazardous waste container.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with the toxin should be placed in a designated, puncture-resistant sharps container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and leak-proof container. Do not mix with other waste streams unless specifically approved by the EHS department.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the specific hazard (e.g., "Highly Toxic," "Neurotoxin").

  • Store waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through the institution

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allopumiliotoxin 267a
Reactant of Route 2
Allopumiliotoxin 267a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.